4,6-Dimethylpyrimidin-2-ol hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXETYYSLJRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955848 | |
| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34289-60-6 | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34289-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034289606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34289-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954294M54S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Technical Monograph: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Executive Summary
This technical guide details the synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 108-79-2 for free base; salt forms vary), a critical heterocyclic intermediate used in the manufacture of sulfonamide antibiotics (e.g., sulfamethazine) and coccidiostats like Nicarbazin.
The protocol focuses on the acid-catalyzed cyclocondensation of urea and acetylacetone (2,4-pentanedione). Unlike base-catalyzed routes that require subsequent neutralization, this method directly yields the hydrochloride salt as a precipitate, streamlining downstream processing. This guide prioritizes industrial scalability, mechanistic understanding, and self-validating quality control.
Retrosynthetic Analysis & Mechanistic Insight
Strategic Disconnection
The pyrimidine core is classically assembled via the [3 + 3] cyclization strategy.
-
Fragment A (C-C-C): Acetylacetone (2,4-pentanedione), providing the 4, 5, and 6 positions.
-
Fragment B (N-C-N): Urea, providing the 1, 2, and 3 positions.
Reaction Mechanism
The reaction follows a Biginelli-type condensation pathway modified for acyclic ketones.
-
Activation: The acid catalyst (HCl) protonates the carbonyl oxygen of acetylacetone, increasing electrophilicity.
-
Nucleophilic Attack: The nitrogen atom of urea attacks the activated carbonyl.
-
Cyclization & Dehydration: Subsequent intramolecular attack and the elimination of two water molecules drive the formation of the aromatic pyrimidine ring.
-
Salt Formation: In the presence of excess HCl, the product is protonated at the most basic nitrogen (N1 or N3), precipitating as the hydrochloride salt.
Mechanistic Visualization
The following diagram outlines the critical pathway and logic flow.
Figure 1: Step-wise mechanistic flow for the synthesis of 4,6-dimethylpyrimidin-2-ol hydrochloride.
Critical Material Attributes (CMA)
To ensure reproducibility, the following specifications must be met:
| Reagent | Role | Critical Attribute | Impact on Quality |
| Acetylacetone | Electrophile | Purity > 99% | Impurities (e.g., acetone) lead to side products. |
| Urea | Nucleophile | Dryness (<0.5% H2O) | Excess water slows the dehydration step and lowers yield. |
| Ethanol (Abs.) | Solvent | Anhydrous | Water acts as an antisolvent for urea but solubilizes the product salt, reducing yield. |
| Conc. HCl | Catalyst/Reactant | 37% w/w | Must provide stoichiometric Cl- for salt formation. |
Optimized Synthetic Protocol
Target Scale: 0.5 Molar (Lab Scale) Expected Yield: 80–90% Time: ~4 Hours
Experimental Setup
-
Vessel: 500 mL Round Bottom Flask (3-neck).
-
Equipment: Mechanical stirrer (overhead preferred), Reflux condenser, Dropping funnel, Thermometer.
-
Safety: Perform in a fume hood. HCl fumes are corrosive.
Step-by-Step Methodology
-
Solvation:
-
Charge the flask with 30.0 g Urea (0.50 mol) and 200 mL Ethanol .
-
Stir at room temperature. Urea may not dissolve completely until heating.
-
-
Addition of Diketone:
-
Add 53.0 g Acetylacetone (0.53 mol) to the suspension. A slight excess (1.06 eq) ensures complete consumption of urea.
-
-
Catalysis Initiation:
-
Critical Step: Add 60 mL Conc. Hydrochloric Acid (approx.[1] 0.72 mol) dropwise over 15 minutes.
-
Observation: The mixture will clarify as it warms, then turn yellow/orange.
-
-
Reaction (Reflux):
-
Heat the mixture to a gentle reflux (approx. 78–80 °C).
-
Maintain reflux for 3 hours .
-
In-Process Control: Solids will begin to precipitate during the reflux. This is the product salt, which is insoluble in hot ethanol/HCl.
-
-
Isolation:
-
Cool the reaction mixture to 0–5 °C using an ice bath. Stir for 30 minutes to maximize precipitation.
-
Filter the white to pale-yellow crystalline solid using a Buchner funnel.
-
-
Purification (Washing):
-
Wash the filter cake with 2 x 30 mL cold Ethanol to remove unreacted acetylacetone and colored impurities.
-
Optional: If high purity is required, recrystallize from a minimum amount of hot water, adding conc. HCl to the mother liquor to repress solubility.
-
-
Drying:
-
Dry in a vacuum oven at 60 °C for 4 hours.
-
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of the hydrochloride salt.
Process Analytical Technology (PAT) & Troubleshooting
To ensure the protocol is self-validating, use the following checks:
Troubleshooting Guide
-
Issue: No precipitate forms after 2 hours of reflux.
-
Issue: Product is highly colored (Dark Orange).
Characterization Specifications[4][8]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 265–270 °C (Decomposition).[1][7] Note: The free base melts lower (~196°C).[1]
-
Solubility: Soluble in water; slightly soluble in ethanol; insoluble in ether.
-
1H NMR (D2O):
- 2.45 (s, 6H, 2 x CH3)
- 6.80 (s, 1H, CH at C5)
-
Note: The NH/OH protons exchange with D2O and are not visible.
Safety & Handling
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use acid-resistant gloves and eye protection.
-
4,6-Dimethylpyrimidin-2-ol: Irritant to eyes, respiratory system, and skin.
-
Waste Disposal: Neutralize the acidic filtrate with Sodium Bicarbonate before disposal. The filtrate contains ethanol and organic byproducts; dispose of as organic solvent waste.
References
-
Organic Syntheses. "4,6-Dimethyl-2-hydroxypyrimidine hydrochloride." Org.[8][9] Synth.1946 , 26, 11; Coll. Vol.3 , 394.
-
PubChem. "4,6-Dimethyl-2-hydroxypyrimidine." National Library of Medicine.
- Stark, E. "Synthesis of pyrimidine derivatives." Journal of Chemical Education, 1970, 47, 56.
-
Sigma-Aldrich. "Safety Data Sheet: 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride."
Sources
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. nanotrun.com [nanotrun.com]
- 3. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Acetylacetone - Wikipedia [en.wikipedia.org]
- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 7. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
4,6-Dimethylpyrimidin-2-ol hydrochloride chemical properties
[1][2]
Abstract
This technical guide provides an exhaustive analysis of 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 34289-60-6), a critical heterocyclic scaffold in medicinal chemistry.[1][2] It details the compound's structural dynamics, specifically its keto-enol tautomerism, which dictates its reactivity profile.[1] The guide covers optimized synthetic protocols, downstream functionalization strategies (notably chlorination via POCl₃), and its pivotal role as an intermediate in the development of FGFR4 inhibitors and agrochemicals.
Chemical Identity & Structural Dynamics[1][2]
4,6-Dimethylpyrimidin-2-ol hydrochloride exists in a dynamic equilibrium that fundamentally influences its chemical behavior.[1][2] While often referred to as a "pyrimidinol," the compound predominantly adopts the 2-pyrimidone (keto) tautomer in the solid state and in polar solvents. This structural duality is not merely academic; it dictates the choice of reagents for functionalization.[1][2]
Physicochemical Properties Table[1][2]
| Property | Data | Note |
| IUPAC Name | 4,6-Dimethyl-1H-pyrimidin-2-one hydrochloride | Preferred tautomer name |
| CAS Number | 34289-60-6 | Hydrochloride salt |
| Free Base CAS | 108-79-2 | 2-Hydroxy-4,6-dimethylpyrimidine |
| Molecular Formula | C₆H₈N₂O[1][2][3][4][5] · HCl | |
| Molecular Weight | 160.60 g/mol | Salt form |
| Appearance | White to light yellow crystalline powder | Hygroscopic |
| Melting Point | 281 °C (dec.)[1][2] | High thermal stability |
| Solubility | Soluble in water, methanol, ethanol | Insoluble in non-polar organics |
| pKa (est.) | ~3.5 (protonated), ~9.5 (deprotonation) | Amphoteric nature |
Tautomeric Equilibrium & Reactivity
The reactivity of the core scaffold is governed by the equilibrium between the lactim (enol) and lactam (keto) forms.
-
Keto Form (Major): Favored in neutral conditions; susceptible to N-alkylation.[1][2]
-
Enol Form (Minor): Trapped using "hard" electrophiles or specific conditions (e.g., O-alkylation with silver salts).[1][2]
-
Aromaticity: The hydrochloride salt stabilizes the aromatic system, often making the salt form easier to handle and purify than the free base.
Synthetic Routes & Optimization
The synthesis of 4,6-dimethylpyrimidin-2-ol is a classic example of a cyclocondensation reaction between a 1,3-dicarbonyl compound and a urea derivative.[1] The industrial standard utilizes acetylacetone and urea.[1][2]
Mechanism of Formation
The reaction proceeds via a nucleophilic attack of urea nitrogens on the carbonyl carbons of acetylacetone, followed by dehydration and aromatization.
Figure 1: Step-wise cyclocondensation mechanism for the synthesis of the pyrimidine core.[1][2][4]
Experimental Protocol: Laboratory Scale Synthesis
Objective: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride (100 mmol scale).
Reagents:
-
Acetylacetone (10.0 g, 100 mmol)
-
Urea (6.6 g, 110 mmol)
-
Ethanol (Absolute, 50 mL)
-
Conc. HCl (12 M, 10 mL)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve urea (6.6 g) in ethanol (30 mL).
-
Addition: Add acetylacetone (10.0 g) slowly to the stirring solution.
-
Catalysis: Add concentrated HCl (10 mL) dropwise. Caution: Exothermic.[1][2]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) should show the disappearance of acetylacetone.[1][2]
-
Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath (0–5°C) for 1 hour. The hydrochloride salt will precipitate as white crystals.[1][2]
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (20 mL) to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
Reactivity Profile & Functionalization[2]
The utility of 4,6-dimethylpyrimidin-2-ol HCl lies in its conversion to electrophilic intermediates, primarily 2-chloro-4,6-dimethylpyrimidine .[1][2] This transformation is the gateway to diverse pharmaceutical libraries.[1][2]
Chlorination: The Key Gateway
Direct displacement of the hydroxyl (keto) group with a chlorine atom transforms the molecule into a potent electrophile.
Reagents: Phosphorus oxychloride (POCl₃) is the standard reagent.[1][2][6][7] Critical Insight: The reaction requires a base (e.g., N,N-dimethylaniline or pyridine) to scavenge the HCl byproduct and catalyze the formation of the dichlorophosphate intermediate.
Figure 2: Divergent synthesis pathways from the parent scaffold.[1][2]
Protocol: Chlorination with POCl₃
Safety Note: POCl₃ is highly corrosive and water-reactive.[1][2] Perform in a fume hood.
-
Setup: Mix 4,6-dimethylpyrimidin-2-ol HCl (1 eq) with POCl₃ (3–5 eq).
-
Catalyst: Add N,N-dimethylaniline (0.5 eq) cautiously.
-
Reaction: Reflux at 100–110°C for 2–3 hours. The suspension will clear as the reaction proceeds.
-
Quench: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue onto crushed ice very slowly (exothermic hydrolysis).
-
Extraction: Neutralize with aqueous Na₂CO₃ and extract with dichloromethane.
Pharmaceutical & Industrial Applications[1][2][8][9][10][11]
FGFR4 Inhibitors
Recent drug discovery campaigns have utilized the 4,6-dimethylpyrimidine scaffold to design selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1][2] The 2-position is derivatized with complex amines to target the ATP-binding pocket of the kinase, treating hepatocellular carcinoma (HCC).[1]
-
Mechanism:[1][2][4][8][9][10][11] The pyrimidine ring acts as a hinge binder, mimicking the adenine of ATP.
Agrochemicals
The scaffold is a precursor for Pyrimethanil metabolites and other anilinopyrimidine fungicides.[1][2] The 4,6-dimethyl substitution pattern provides steric protection, enhancing metabolic stability in plants.
Analytical Characterization
To validate the integrity of the hydrochloride salt, the following spectral signatures are diagnostic:
-
¹H NMR (D₂O, 400 MHz):
-
¹³C NMR (D₂O):
-
Distinct signals for methyl carbons (~20 ppm), C5 (~110 ppm), C4/C6 (~165 ppm), and the carbonyl/C2 (~155-160 ppm).[1]
-
-
Mass Spectrometry (ESI+):
Stability & Safety (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Handling: The hydrochloride salt is hygroscopic.[1][2] Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon) for long-term stability.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the free base).[1][2]
References
-
PubChem. (2025).[1][2] 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride.[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Yengoyan, A. P., et al. (2020).[1][2][4] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry. [Link]
-
Li, Y., et al. (2022).[1][2][5] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
Technical Monograph: 4,6-Dimethylpyrimidin-2-ol Hydrochloride
CAS Registry Number: 34289-60-6 [1][2][3][4]
Executive Summary & Chemical Identity
4,6-Dimethylpyrimidin-2-ol hydrochloride is a critical heterocyclic building block extensively utilized in the synthesis of pharmaceutical active pharmaceutical ingredients (APIs), particularly in the development of sulfonamide antibiotics, antiviral nucleoside analogs, and recent kinase inhibitors (e.g., FGFR4 antagonists).[1][2][4]
Unlike its free base counterpart (CAS 108-79-2), the hydrochloride salt offers enhanced water solubility and crystalline stability, making it the preferred form for diverse synthetic aqueous workflows.[2]
Core Registry Data
| Parameter | Specification |
| CAS Number | 34289-60-6 |
| Free Base CAS | 108-79-2 |
| IUPAC Name | 4,6-Dimethyl-1H-pyrimidin-2-one hydrochloride |
| Common Synonyms | 2-Hydroxy-4,6-dimethylpyrimidine HCl; 4,6-Dimethyl-2-pyrimidinone HCl |
| Molecular Formula | C₆H₈N₂O[1][2][4][5] · HCl |
| Molecular Weight | 160.60 g/mol |
| SMILES | CC1=CC(=NC(=O)N1)C.Cl |
| Appearance | White to light yellow crystalline powder |
| Melting Point | ~281°C (Decomposes) |
Structural Dynamics: Tautomerism & Protonation
To effectively utilize this compound, researchers must understand its structural behavior in solution.[2] The "pyrimidin-2-ol" nomenclature is chemically misleading due to lactam-lactim tautomerism .[2]
-
Solid State/Neutral pH: The compound predominantly exists as the 2-oxo (lactam) tautomer, 4,6-dimethylpyrimidin-2(1H)-one, rather than the 2-hydroxy (lactim) form.[2]
-
Acidic Conditions (HCl Salt): Protonation occurs at the N3 position or the carbonyl oxygen, stabilizing the cationic species.[2] This salt form prevents oxidative degradation and facilitates nucleophilic substitutions at the C2 position during drug synthesis.[2]
Visualization: Tautomeric Equilibrium & Synthesis
The following diagram illustrates the synthesis pathway and the equilibrium shift stabilized by the hydrochloride formation.
Figure 1: Synthetic pathway from urea/acetylacetone condensation to the stable hydrochloride salt, highlighting the tautomeric stabilization step.[2]
Synthesis & Production Protocol
Objective: Preparation of high-purity 4,6-Dimethylpyrimidin-2-ol Hydrochloride (CAS 34289-60-6).[2] Scale: Laboratory Bench (100 mmol scale).
Materials
-
Acetylacetone (2,4-Pentanedione): 10.0 g (100 mmol)[2]
-
Urea: 6.0 g (100 mmol)[2]
-
Ethanol (Absolute): 50 mL
-
Hydrochloric Acid (Conc. 37%): 15 mL[2]
-
Acetone (for washing)[2]
Step-by-Step Methodology
-
Condensation Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve Urea (6.0 g) in Ethanol (50 mL).
-
Addition: Add Acetylacetone (10.0 g) followed by the slow addition of Conc. HCl (5 mL) as a catalyst.
-
Scientist Note: The reaction is exothermic.[2] Control temperature to prevent rapid solvent boil-off.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. The solution will turn from clear to light yellow.[2]
-
Salt Formation: Cool the reaction mixture to room temperature. Add the remaining Conc. HCl (10 mL) dropwise to shift the equilibrium fully to the hydrochloride salt and decrease solubility.
-
Crystallization: Chill the flask in an ice bath (0–4°C) for 2 hours. A heavy precipitate of the hydrochloride salt will form.[2]
-
Isolation: Filter the solid under vacuum. Wash the filter cake twice with cold Acetone (2 x 20 mL) to remove unreacted acetylacetone and water.[2]
-
Why Acetone? The HCl salt is insoluble in acetone, whereas impurities remain in solution.[2]
-
-
Drying: Dry the product in a vacuum oven at 60°C for 4 hours.
Yield Expectation: 75–85% (approx. 12–13.5 g).
Analytical Validation (QC)
To ensure the compound meets the stringent requirements for drug development (e.g., as an intermediate for Sulfamethazine), the following QC parameters must be validated.
| Test | Method | Acceptance Criteria |
| Identification | ¹H-NMR (DMSO-d₆) | δ 2.35 (s, 6H, 2xCH₃), δ 6.75 (s, 1H, CH), δ 13.5 (br, NH/OH).[2] Matches reference. |
| Purity | HPLC (C18 Column) | ≥ 98.0% (Area normalization) |
| Chloride Content | Argentometric Titration | 21.8% – 22.4% (Theoretical: 22.07%) |
| Loss on Drying | Gravimetric (105°C) | ≤ 0.5% |
| Solubility | Visual (1g in 10mL H₂O) | Clear, colorless solution |
Applications in Drug Development
The 4,6-dimethylpyrimidine scaffold is a "privileged structure" in medicinal chemistry.[2][6]
A. Sulfonamide Antibiotics
The primary industrial use of this CAS entity is as the direct precursor to Sulfamethazine (Sulfadimidine).[2]
-
Mechanism: The 2-hydroxyl group is converted to a leaving group (usually via chlorination with POCl₃ to form 2-chloro-4,6-dimethylpyrimidine), which then undergoes nucleophilic aromatic substitution (SnAr) with sulfanilamide.[2]
B. Kinase Inhibitors (Oncology)
Recent literature highlights the utility of aminodimethylpyrimidinol derivatives in targeting FGFR4 (Fibroblast Growth Factor Receptor 4) .[2][7][8][9]
-
Significance: Selective inhibition of FGFR4 is a therapeutic target for Hepatocellular Carcinoma (HCC).[2] The 4,6-dimethyl substitution pattern provides steric bulk that improves selectivity against other FGFR isoforms.[2]
C. Agrochemicals
Used in the synthesis of pyrimidinyl-sulfonylurea herbicides, where the pyrimidine ring confers stability and receptor affinity in plant enzymatic systems.[2]
Safety & Handling (GHS Standards)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
PubChem. (n.d.).[2] 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride (CAS 34289-60-6).[1][2] National Library of Medicine.[2] Retrieved from [Link]
-
Fisher Scientific. (n.d.).[2] 4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride Safety Data Sheet. Retrieved from [Link][2][5][10][6][7]
-
Kim, S., et al. (2022).[2][8][11] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.[2] PubMed Central.[2] Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. longdom.org [longdom.org]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
Unveiling the Therapeutic Potential of 4,6-Dimethylpyrimidin-2-ol Hydrochloride: A Technical Guide to its Putative Mechanism of Action as a Selective FGFR4 Kinase Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] This technical guide presents a comprehensive exploration of the putative mechanism of action for 4,6-Dimethylpyrimidin-2-ol hydrochloride, a small molecule with significant therapeutic promise. Based on a thorough analysis of existing literature on structurally related pyrimidine derivatives, we hypothesize that this compound functions as a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma and other solid tumors.[4][5][6] This document provides a detailed scientific rationale for this hypothesis, outlines a rigorous, multi-stage experimental plan to elucidate its precise molecular interactions and cellular effects, and offers field-proven insights into the causality behind the proposed experimental choices.
Introduction: The Pyrimidine Scaffold and the FGFR4 Opportunity
Pyrimidine derivatives have a rich history in drug discovery, demonstrating a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Their success is largely attributed to their ability to mimic endogenous purines, enabling them to interact with the ATP-binding pockets of various enzymes, particularly kinases.[7] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[1]
Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a compelling therapeutic target.[8][9] It is a receptor tyrosine kinase that, upon activation by its ligand FGF19, triggers downstream signaling cascades, including the Ras/Raf/MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, and migration.[8][9][10] Aberrant activation of the FGF19-FGFR4 signaling axis is a known driver in a significant subset of hepatocellular carcinomas (HCC), making selective FGFR4 inhibition a promising therapeutic strategy.[3][11][12]
Recent studies have highlighted the potential of aminopyrimidine derivatives as potent and selective FGFR4 inhibitors.[4][5][13] The structural similarity of 4,6-Dimethylpyrimidin-2-ol hydrochloride to these known inhibitors forms the basis of our central hypothesis. This guide will delve into the proposed mechanism and provide a detailed roadmap for its validation.
The Hypothesized Mechanism of Action: Selective Inhibition of the FGFR4 Signaling Pathway
We postulate that 4,6-Dimethylpyrimidin-2-ol hydrochloride competitively binds to the ATP-binding pocket of the FGFR4 kinase domain. This interaction is predicted to stabilize an inactive conformation of the enzyme, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The selectivity for FGFR4 over other FGFR family members (FGFR1-3) is a critical aspect of this hypothesis, as off-target inhibition of these related kinases can lead to significant toxicities.[14]
The proposed signaling pathway and the point of inhibition are illustrated in the following diagram:
Caption: Proposed inhibition of the FGFR4 signaling pathway.
Experimental Validation: A Phased Approach
A multi-tiered experimental approach is essential to rigorously validate the hypothesized mechanism of action. This plan is designed to be a self-validating system, where the results of each phase inform and refine the subsequent experiments.
Phase 1: Biochemical Assays to Confirm Direct Target Engagement and Potency
The initial step is to determine if 4,6-Dimethylpyrimidin-2-ol hydrochloride directly interacts with and inhibits the enzymatic activity of FGFR4.
3.1.1. In Vitro Kinase Inhibition Assay
-
Objective: To quantify the inhibitory potency (IC50) of the compound against FGFR4 and assess its selectivity against other FGFR family members.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[15] This assay measures the amount of ADP produced during the kinase reaction, with a decrease in ADP corresponding to an increase in inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay [15][16]
-
Reagent Preparation:
-
Prepare a serial dilution of 4,6-Dimethylpyrimidin-2-ol hydrochloride in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes and the corresponding substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare ATP solution at a concentration close to the Km for each kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution or vehicle control.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Kinase Inhibition Profile
| Kinase | IC50 (nM) of 4,6-Dimethylpyrimidin-2-ol hydrochloride |
| FGFR1 | |
| FGFR2 | |
| FGFR3 | |
| FGFR4 |
Phase 2: Cell-Based Assays to Evaluate Cellular Potency and Pathway Modulation
Once direct inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.
3.2.1. FGFR4 Reporter Assay
-
Objective: To measure the functional inhibition of FGFR4 signaling in living cells.
-
Methodology: Utilize a commercially available cell line engineered to express a luciferase reporter gene under the control of a signaling pathway downstream of FGFR4.[17][18]
Experimental Protocol: FGFR4 Luciferase Reporter Assay [17][18]
-
Cell Culture and Plating:
-
Culture the FGFR4 reporter cell line according to the manufacturer's instructions.
-
Plate the cells in a 96-well plate and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 4,6-Dimethylpyrimidin-2-ol hydrochloride for 1 hour.
-
-
FGFR4 Activation:
-
Stimulate the cells with a known FGFR4 agonist (e.g., FGF19) at its EC50 concentration.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Determine the IC50 value as described for the biochemical assay.
-
3.2.2. Western Blot Analysis of Downstream Signaling
-
Objective: To directly visualize the inhibition of FGFR4-mediated signaling events.
-
Methodology: Measure the phosphorylation status of key downstream proteins (FGFR4, FRS2, ERK, AKT) in response to compound treatment.[13]
Experimental Protocol: Western Blotting
-
Cell Treatment:
-
Culture an HCC cell line with known FGF19-FGFR4 pathway activation (e.g., Hep3B).[4]
-
Treat the cells with varying concentrations of the compound for 2-4 hours.
-
Stimulate with FGF19 for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FGFR4, FGFR4, p-FRS2, FRS2, p-ERK, ERK, p-AKT, and AKT.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3.2.3. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the compound on cancer cells dependent on FGFR4 signaling.
-
Methodology: A colorimetric assay, such as the WST-1 assay, can be used to measure cell viability.[19]
Experimental Protocol: WST-1 Proliferation Assay [19]
-
Cell Plating:
-
Seed HCC cells (e.g., Hep3B) in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the compound and incubate for 72 hours.
-
-
WST-1 Assay:
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Phase 3: In Vivo Preclinical Models to Demonstrate Anti-Tumor Efficacy
The final phase of validation involves testing the compound's efficacy in a relevant animal model.
3.3.1. Hepatocellular Carcinoma Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor activity of 4,6-Dimethylpyrimidin-2-ol hydrochloride.
-
Methodology: Utilize a mouse xenograft model with an HCC cell line that is dependent on FGFR4 signaling.[3][11][20]
Experimental Protocol: HCC Xenograft Study [3][11]
-
Tumor Implantation:
-
Implant Hep3B cells subcutaneously into immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
-
Compound Administration:
-
Administer 4,6-Dimethylpyrimidin-2-ol hydrochloride via an appropriate route (e.g., oral gavage) at various doses daily.
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight twice weekly.
-
At the end of the study, collect the tumors for pharmacodynamic analysis (e.g., western blotting for p-FGFR4).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Experimental Workflow Diagram
Caption: A phased experimental workflow for mechanism of action validation.
Conclusion and Future Directions
This technical guide has outlined a robust scientific hypothesis for the mechanism of action of 4,6-Dimethylpyrimidin-2-ol hydrochloride as a selective FGFR4 inhibitor. The proposed phased experimental plan provides a clear and logical path to validate this hypothesis, from initial biochemical characterization to in vivo efficacy studies. Successful completion of these studies would not only elucidate the precise mechanism of this promising compound but also provide a strong rationale for its further development as a targeted therapy for FGFR4-driven cancers. Future work could involve lead optimization to enhance potency and selectivity, as well as exploration of its efficacy in other cancer types with FGFR4 dysregulation.
References
-
Bae, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 899-913. [Link]
-
Beard, L., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cui, T., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 93. [Link]
-
French, D. M., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLoS ONE, 7(5), e36713. [Link]
-
INDIGO Biosciences. Human FGFR4 Reporter Assay Kit. [Link]
-
Javaid, K., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(10), 826-853. [Link]
-
Kim, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]
-
Li, X., et al. (2019). Fibroblast Growth Factor Receptor 4 (FGFR4) Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. Cancers, 11(1), 78. [Link]
-
Makar, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12093-12108. [Link]
-
BPS Bioscience. FGFR4 Kinase Assay Kit. [Link]
-
Nichol, D., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(11), 1544-1550. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-456. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
National Center for Biotechnology Information. Gene: FGFR4 fibroblast growth factor receptor 4. [Link]
-
ResearchGate. (2019). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of derivative(9) and crizotinib (10). [Link]
-
Wang, Y., et al. (2024). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]
-
Cancer Genetics Web. FGFR4. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Zahra, M. H., et al. (2021). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. Cells, 10(10), 2717. [Link]
-
Lee, J., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry Letters, 105, 129731. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1100-1114. [Link]
-
Nicholes, K., et al. (2002). A Mouse Model of Hepatocellular Carcinoma: Ectopic Expression of Fibroblast Growth Factor 19 in Skeletal Muscle of Transgenic Mice. The American Journal of Pathology, 160(6), 2295-2307. [Link]
-
Eotvos. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
-
Zimonjic, D. B., et al. (2015). Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. Clinical Cancer Research, 21(4), 859-870. [Link]
-
Kim, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1146-1151. [Link]
-
Zimonjic, D. B., et al. (2015). Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage, High-Grade Serous Ovarian Cancer. Clinical Cancer Research, 21(4), 859-870. [Link]
-
Nichol, D., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(11), 1544-1550. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel FGFR4 inhibitors through a build-up fragment strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 9. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies [mdpi.com]
- 11. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]
- 12. mdpi.com [mdpi.com]
- 13. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. caymanchem.com [caymanchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A Mouse Model of Hepatocellular Carcinoma: Ectopic Expression of Fibroblast Growth Factor 19 in Skeletal Muscle of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
[1]
Executive Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 34289-60-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of the coccidiostat Nicarbazin and various antiviral nucleoside analogs.[1] Its isolation efficiency relies heavily on a steep solubility gradient in acidified alcohols.[1]
This guide analyzes the compound's solubility behavior to validate a "reaction-crystallization" workflow. The data confirms that while the hydrochloride salt exhibits high aqueous solubility, it possesses a distinct "inverse" solubility profile in alcoholic solvents compared to its reagents, enabling high-purity isolation via cooling crystallization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride |
| Common Name | 2-Hydroxy-4,6-dimethylpyrimidine HCl (HDP[1][2]·HCl) |
| CAS Number | 34289-60-6 (Salt); 108-79-2 (Free Base) |
| Molecular Formula | C₆H₈N₂O[1] · HCl |
| Molecular Weight | 160.60 g/mol |
| Melting Point | 260–270 °C (Decomposition) |
| Appearance | White to light yellow crystalline powder |
Solubility Profile & Solvent Selection Strategy
The solubility of HDP[3][2]·HCl is governed by the ionic nature of the hydrochloride salt versus the lipophilicity of the dimethyl-substituted pyrimidine ring.[1] The following data summarizes the solubility behavior observed during process optimization.
Qualitative Solubility Matrix
| Solvent | Temperature | Solubility Status | Process Implication |
| Water | 20 °C | Soluble | Ideal for converting the salt to the free base via neutralization.[1] |
| Ethanol (EtOH) | 80 °C (Reflux) | Soluble | Allows homogeneous reaction conditions for synthesis.[1] |
| Ethanol (EtOH) | 20 °C | Sparingly Soluble | Critical: Facilitates high-yield precipitation upon cooling (crystallization). |
| Isopropanol (IPA) | 65–80 °C | Soluble | Alternative reaction solvent; higher boiling point than EtOH. |
| Isopropanol (IPA) | 20 °C | Insoluble/Low | Excellent anti-solvent for recrystallization. |
| Methanol | 20 °C | Very Slightly Soluble | Not recommended for primary extraction; potential wash solvent. |
| DMSO | 20 °C | Soluble | Suitable for analytical preparation (NMR, HPLC) but difficult to remove in process. |
Thermodynamic Insight: The "Salting Out" Effect
In the synthesis of HDP·HCl, the presence of excess hydrogen chloride (HCl) in the alcoholic solvent significantly depresses the solubility of the salt form due to the common ion effect .
-
Mechanism: As the concentration of Cl⁻ ions increases in the ethanol/isopropanol matrix, the solubility equilibrium shifts toward the solid precipitate (
).[1] -
Result: This thermodynamic lever ensures that HDP·HCl crystallizes out of the reaction mixture while impurities (unreacted urea or acetylacetone) remain in solution.[1]
Experimental Protocols
Protocol A: Solubility-Driven Synthesis & Isolation
This protocol utilizes the temperature-dependent solubility in ethanol to isolate HDP[1]·HCl with >98% purity.
Reagents:
-
Acetylacetone (1.0 eq)[1]
Workflow:
-
Dissolution: Charge Urea and Acetylacetone into Ethanol at room temperature.
-
Reaction: Add concentrated HCl slowly. Heat the mixture to reflux (80 °C) .
-
Observation: The mixture becomes homogeneous as reagents dissolve.[1]
-
-
Crystallization: Stir at reflux for 2–3 hours.
-
Cooling: Cool the mixture gradually to 20–25 °C .
-
Filtration: Filter the solids under vacuum.
-
Washing: Wash the filter cake with cold Ethanol (0–5 °C) .
-
Reasoning: Minimizes redissolution of the product while removing mother liquor impurities.[1]
-
-
Drying: Dry at 60 °C to remove residual solvent.
Protocol B: Conversion to Free Base (Purification)
To obtain the free base (4,6-Dimethylpyrimidin-2-ol), the solubility inversion between water and the neutral molecule is exploited.[1]
-
Dissolution: Dissolve the isolated HDP·HCl in Water (approx. 3 mL per gram of salt).[1]
-
Neutralization: Slowly add 50% NaOH solution until pH 7–8.
-
Precipitation: The free base, being less polar and less water-soluble than the salt, will precipitate.[1]
-
Isolation: Filter the solid free base and wash with cold water.[1][2][4]
Process Visualization
The following diagram illustrates the solubility-driven logic flow for the synthesis and purification of HDP·HCl.
Figure 1: Solubility-driven isolation workflow for HDP[1]·HCl and its conversion to the free base.
References
-
Google Patents. (2012).[1] CN1024549C: Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.[1][2][4] Retrieved from
-
Google Patents. (2008).[1] CN101279949A: Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.[2] Retrieved from
-
PubChem. (2025).[1] Compound Summary: 2-Hydroxy-4,6-dimethylpyrimidine.[1][3][2] Retrieved from [Link]
Sources
- 1. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 5. 4,6-Dimethyl-2-hydroxypyrimidine CAS#: 108-79-2 [m.chemicalbook.com]
- 6. "A Process For Preparing 4,6 Dihydroxypyrimidine" [quickcompany.in]
Technical Whitepaper: Biological Potential & Synthetic Utility of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
[1]
Executive Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 3297-20-9 / Free base: 108-79-2) is a critical heterocyclic scaffold in medicinal chemistry.[1] While often categorized as a raw intermediate, its structural architecture—specifically the 2-hydroxypyrimidine core —endows it with significant "latent" biological potential.[1] It serves as a privileged structure precursor , capable of generating diverse bioactive agents ranging from antimicrobial Schiff bases to antiviral acyclic nucleoside phosphonates.
This guide analyzes the compound's intrinsic chemical biology, its divergent therapeutic applications, and the experimental protocols required to unlock its pharmacological activity.
Chemical Biology & Pharmacophore Analysis[1]
Tautomeric Versatility
The biological activity of this scaffold is governed by its lactam-lactim tautomerism .[1] In physiological solution (pH 7.4), the equilibrium favors the oxo (lactam) form, 4,6-dimethylpyrimidin-2(1H)-one, over the hydroxy (lactim) form.[1]
-
Lactam Form (Keto): Acts as a hydrogen bond acceptor (via Carbonyl O) and donor (via N-H).[1] This mimics the binding face of natural nucleobases (e.g., Cytosine, Thymine), allowing it to intercalate into enzymes or receptors recognizing pyrimidine motifs.
-
Lactim Form (Enol): Predominates in non-polar solvents or when trapped by O-alkylation.[1] This form is essential for specific catalytic interactions requiring an aromatic hydroxyl group.
The "HCl" Advantage
The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating bioavailability during initial in vitro screening and simplifying formulation in aqueous buffers for enzymatic assays.
Therapeutic Vectors & Biological Potential[2]
The "potential" of 4,6-Dimethylpyrimidin-2-ol is best understood through three primary therapeutic vectors where the core scaffold dictates activity.
Vector A: Antimicrobial & Antifungal Agents
The 4,6-dimethylpyrimidine core is a proven pharmacophore for disrupting microbial metabolism.[1]
-
Mechanism: Derivatives synthesized from this core (often via the 2-chloro intermediate) act as antimetabolites .[1] They competitively inhibit enzymes in the folate biosynthesis pathway or disrupt cell wall integrity.
-
Key Derivatives:
-
Schiff Bases: Condensation of the 2-hydrazino derivative (derived from the 2-ol) with aromatic aldehydes yields compounds with potent MIC values against S. aureus and C. albicans.[1]
-
Metal Complexes: The N3 nitrogen and O2 oxygen can chelate transition metals (Cu, Zn), creating complexes that generate Reactive Oxygen Species (ROS) within bacterial cells.[1]
-
Vector B: Antiviral Therapeutics[1][3]
-
Acyclic Nucleoside Phosphonates: The 2-hydroxy-4,6-dimethylpyrimidine scaffold serves as a base mimic.[1] When O-alkylated with phosphonomethoxy side chains, these derivatives mimic the transition state of viral DNA/RNA polymerase substrates.[1]
-
Target: Inhibition of Reverse Transcriptase (RT) or viral DNA polymerases.[1] The steric bulk of the 4,6-dimethyl groups often dictates selectivity, preventing the molecule from affecting human polymerases while retaining affinity for viral enzymes.
Vector C: Agrochemical (Plant Growth Regulation)[1]
-
Auxin Mimicry: Research indicates that pyrimidine-2-ol and pyrimidine-2-thiol derivatives can exhibit auxin-like activity, stimulating root elongation and biomass accumulation in crops.[1]
-
Fungicidal Action: The scaffold is a precursor to Pyrimethanil class fungicides, which inhibit the secretion of fungal enzymes required for infection (e.g., laccase, protease).
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and the divergent synthetic pathways that activate the biological potential of the scaffold.
Caption: Tautomeric equilibrium of the core scaffold and its divergence into three major bioactive classes via specific chemical activation pathways.
Experimental Protocols
Protocol 1: Scaffold Activation (Synthesis of 2-Chloro-4,6-dimethylpyrimidine)
Rationale: The 2-ol group is a poor leaving group.[1] Converting it to 2-chloro is the standard "activation" step to attach biological targeting moieties.[1]
-
Reagents: 4,6-Dimethylpyrimidin-2-ol HCl (1.0 eq), Phosphorus Oxychloride (
, 5.0 eq), -Dimethylaniline (catalytic). -
Setup: Dry round-bottom flask equipped with a reflux condenser and
guard tube. -
Procedure:
-
Mix the pyrimidine salt with
under inert atmosphere ( ). -
Add dimethylaniline dropwise.[1]
-
Reflux at 100°C for 4–6 hours until HCl gas evolution ceases.
-
Quenching: Pour the cooled reaction mixture onto crushed ice (Exothermic! Use caution).
-
Extraction: Neutralize with
to pH 7-8 and extract with Dichloromethane (DCM).[1] -
Validation: TLC (Hexane:EtOAc 8:2) should show a new spot with higher
than the starting material.
-
Protocol 2: In Vitro Antimicrobial Susceptibility Assay (MIC)
Rationale: To quantify the biological activity of derivatives synthesized from the core.
-
Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).[1]
-
Media: Mueller-Hinton Broth (MHB).[1]
-
Compound Prep: Dissolve derivative in DMSO (stock 10 mg/mL). Dilute with MHB to range 0.5 – 512
.[1] -
Workflow:
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
Safety & Toxicology Profile
-
GHS Classification:
-
Handling: The HCl salt is hygroscopic and acidic. Handle in a fume hood to avoid inhalation of dust.
-
Toxicity: While the core is relatively low-toxicity (LD50 oral rat > 1500 mg/kg est.), derivatives (especially chlorinated ones) can be highly toxic and skin-sensitizing.[1]
References
-
PubChem. (n.d.).[1] 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride | C6H9ClN2O.[1] National Center for Biotechnology Information.[1] Retrieved February 8, 2026, from [Link]
-
Yengoyan, A. P., et al. (2020).[5] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Retrieved February 8, 2026, from [Link]
-
Holý, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry. Retrieved February 8, 2026, from [Link]
-
Baluja, S., et al. (2012).[5] Antimicrobial activity of some pyrimidine derivatives in DMF and DMSO. International Research Journal of Pharmacy. Retrieved February 8, 2026, from [Link]
Sources
- 1. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. fishersci.com [fishersci.com]
- 4. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Monograph: 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Core Identity & Synthetic Utility in Pharmaceutical Engineering
Executive Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 34289-60-6) serves as a critical heterocyclic scaffold in the synthesis of sulfonamide antibiotics and agrochemicals.[1] While often simplified as a mere intermediate, its structural duality—existing in a dynamic keto-enol equilibrium—dictates its reactivity profile.[1] This guide analyzes the compound's chemical architecture, industrial synthesis via the urea-acetylacetone condensation, and its pivotal role as the precursor to 2-chloro-4,6-dimethylpyrimidine, the "activated" electrophile required for sulfamethazine production.[2]
Chemical Architecture & Tautomerism
Understanding the tautomeric nature of this pyrimidine derivative is non-negotiable for optimizing reaction conditions.[1]
Structural Dynamics
In the solid state and polar solvents, the neutral compound favors the lactam (2-oxo) tautomer, formally named 4,6-dimethylpyrimidin-2(1H)-one. However, the hydrochloride salt stabilizes the structure through protonation, typically at the N1 or N3 position, enhancing solubility in aqueous media and susceptibility to nucleophilic displacement in downstream processing.
| Property | Data |
| IUPAC Name | 4,6-Dimethylpyrimidin-2-ol hydrochloride |
| CAS (Salt) | 34289-60-6 |
| CAS (Free Base) | 108-79-2 |
| Molecular Weight | 160.60 g/mol |
| Melting Point | ~281 °C (dec.)[1][3][4][5] |
| Solubility | High in Water, MeOH; Low in non-polar organics |
| Acidity (pKa) | ~4.8 (Conjugate acid of free base) |
Tautomeric Equilibrium Diagram
The following diagram illustrates the shift between the hydroxy (enol) and oxo (keto) forms, and the salt formation.
Figure 1: Tautomeric equilibrium favoring the keto form, trapped as the salt upon acidification.
Synthesis Engineering
The industrial standard for synthesizing 4,6-dimethylpyrimidin-2-ol is the Biginelli-type condensation (or related cyclocondensation) between urea and acetylacetone (pentane-2,4-dione).[1]
Mechanism of Action
The reaction proceeds via an acid-catalyzed nucleophilic attack of urea nitrogens on the carbonyl carbons of acetylacetone.
-
Condensation: Urea attacks one ketone group, eliminating water to form an enamine intermediate.[1]
-
Cyclization: The second urea nitrogen attacks the remaining ketone.[1]
-
Dehydration/Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrimidine ring.
Synthetic Pathway Diagram
Figure 2: Cyclocondensation pathway from commodity precursors to the hydrochloride salt.[2][6][7]
Experimental Protocols
Safety Warning: Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water.[1] All operations must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
This protocol utilizes a solvent-free or ethanol-based condensation, optimized for yield and purity.[1]
Reagents:
-
Urea (60.0 g, 1.0 mol)
-
Acetylacetone (100.0 g, 1.0 mol)
-
Ethanol (Absolute, 200 mL)
-
Concentrated HCl (12 M, 100 mL)
Step-by-Step Methodology:
-
Solution Preparation: Dissolve urea in ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Addition: Add acetylacetone dropwise over 20 minutes while stirring. The reaction is slightly exothermic.[1]
-
Catalysis: Add 5 mL of Conc. HCl to catalyze the initial condensation.[1][5]
-
Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 4–6 hours. The solution will darken slightly.
-
Salt Formation: Cool the mixture to 0 °C in an ice bath. Slowly add the remaining concentrated HCl (95 mL). A white to off-white precipitate will form.[1]
-
Isolation: Filter the crystalline solid under vacuum.
-
Purification: Wash the filter cake with cold acetone (2 x 50 mL) to remove unreacted acetylacetone. Recrystallize from ethanol/water if necessary.[1]
-
Drying: Dry in a vacuum oven at 60 °C for 4 hours.
Protocol B: Chlorination to 2-Chloro-4,6-dimethylpyrimidine
This downstream reaction converts the "ol" (nucleophile) into a "chloro" (electrophile), essential for sulfonamide synthesis.[1]
Reagents:
-
4,6-Dimethylpyrimidin-2-ol HCl (16.0 g, 0.1 mol)[1]
-
Phosphorus Oxychloride (POCl3) (40 mL, excess)
-
N,N-Diethylaniline (Catalytic amount, optional)
Methodology:
-
Suspension: Place the dry HCl salt in a dry round-bottom flask.
-
Reagent Addition: Carefully add POCl3. The HCl salt may evolve gas (HCl) upon contact; ensure proper venting.[1]
-
Reflux: Heat to reflux (105 °C). The solid will gradually dissolve as the reaction proceeds, converting the C-OH (or C=O) bond to C-Cl.
-
Monitoring: Reflux for 3–4 hours until gas evolution ceases and the solution is clear.
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to hydrolyze excess POCl3. Maintain temperature < 20 °C.
-
Extraction: Neutralize with aqueous NaOH to pH 7–8, then extract with dichloromethane (DCM).
-
Isolation: Dry the organic layer (MgSO4) and evaporate to yield the 2-chloro derivative.[1]
Downstream Application: Sulfamethazine Synthesis
The primary industrial utility of 4,6-dimethylpyrimidin-2-ol is its conversion to Sulfamethazine (Sulfadimidine).[1] This involves a nucleophilic aromatic substitution (SnAr) where the sulfonamide nitrogen displaces the chlorine atom.
Reaction Scheme
-
Activation: 4,6-Dimethylpyrimidin-2-ol
2-Chloro-4,6-dimethylpyrimidine (via POCl3).[1] -
Coupling: 2-Chloro-4,6-dimethylpyrimidine + Sulfanilamide (Na salt)
Sulfamethazine.[1]
Figure 3: The "Activation-Coupling" workflow for API synthesis.
References
-
PubChem. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride (Compound).[1] National Library of Medicine.[1] Link
-
NIST Chemistry WebBook. 4,6-Dimethyl-2-pyrimidone.[1] National Institute of Standards and Technology.[1][8] Link[1]
-
Sprague, J. M., & Kissinger, L. W. (1953).[1] Synthesis of 2-amino-4,6-dimethylpyrimidine.[1][5] US Patent 2,660,579.[1] Link
-
Yengoyan, A. P., et al. (2020).[1][5] Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry.[1][5] Link
-
Chem-Impex. 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride Product Data.Link[1]
Sources
- 1. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 3. Cyanomethine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
From Bench to Bedside: A Technical History of Pyrimidine-Based Compounds in Drug Discovery
Abstract
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, is a scaffold of immense significance, forming the chemical bedrock for the building blocks of life and a plethora of therapeutic agents. This in-depth guide charts the historical and scientific journey of pyrimidine-based compounds, from their initial discovery as chemical curiosities to their central role in molecular biology and their evolution into cornerstone drugs for treating cancer, viral infections, and other diseases. We will explore the foundational chemical syntheses, the elucidation of their biological functions as nucleobases, and the causal chain of discoveries that led to the rational design of transformative medicines. This paper is intended for researchers, scientists, and drug development professionals, providing not only a historical narrative but also field-proven insights into the experimental logic and key methodologies that have defined this vital area of medicinal chemistry.
Chapter 1: The Foundational Chemistry of the Pyrimidine Core
The story of pyrimidines does not begin with the parent molecule itself, but with its derivatives. Long before the unsubstituted pyrimidine ring was isolated, chemists were working with its more complex forms. The earliest significant breakthrough came in 1864, when Adolf von Baeyer synthesized barbituric acid by combining urea (an animal waste product) and malonic acid (derived from apples).[1] This molecule, while not pharmacologically active itself, became the parent compound for the entire class of barbiturate drugs, which would later revolutionize the treatment of anxiety and sleep disorders.[2][3]
The systematic study of this class of compounds began in earnest in the 1880s. In 1884, Albrecht Pinner synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines, and a year later, he proposed the name "pyrimidin" for the core heterocyclic structure.[4] However, the isolation of the parent compound, pyrimidine (C₄H₄N₂), remained elusive until 1900, when Siegmund Gabriel and James Colman achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[4] This seminal work provided chemists with the fundamental scaffold, opening the door to a more systematic exploration of its chemistry.
| Key Milestone | Researcher(s) | Year | Significance |
| Synthesis of Barbituric Acid | Adolf von Baeyer | 1864 | Created the parent compound for barbiturate drugs from urea and malonic acid.[1] |
| Improved Barbituric Acid Synthesis | Édouard Grimaux | 1879 | Developed a more practical synthesis using phosphorus oxychloride.[1][4] |
| Naming of "Pyrimidin" | Albrecht Pinner | 1885 | Coined the name for the heterocyclic ring system while studying its derivatives.[4] |
| First Synthesis of Pyrimidine | Gabriel & Colman | 1900 | Isolated the unsubstituted parent pyrimidine ring for the first time.[4] |
graph "Pyrimidine_Core_and_Early_Derivatives" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Nodes Pyrimidine [label="Pyrimidine\n(Gabriel & Colman, 1900)", fillcolor="#F1F3F4"]; BarbituricAcid [label="Barbituric Acid\n(von Baeyer, 1864)", fillcolor="#FBBC05"]; Urea [label="Urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MalonicAcid [label="Malonic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Urea -- BarbituricAcid [label="+"]; MalonicAcid -- BarbituricAcid; BarbituricAcid -- Pyrimidine [label="Conversion &\nReduction", dir=forward]; }
Caption: Foundational discoveries in pyrimidine chemistry.
Chapter 2: Pyrimidines in Nature: The Discovery of the Nucleobases
While chemists were elucidating the structure of synthetic pyrimidines, a parallel revolution was occurring in biology. In 1869, the Swiss physician Friedrich Miescher isolated a novel, phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[5] This was the first discovery of what we now know as nucleic acids.
The chemical components of nuclein remained a mystery until the pioneering work of Albrecht Kossel in the late 19th century. By carefully hydrolyzing nucleic acids, Kossel and his colleagues identified their constituent nitrogenous bases. In 1894, working with Albert Neumann, Kossel discovered and named cytosine after it was isolated from calf thymus tissues.[6] Their work also led to the identification of thymine , another key pyrimidine found in the thymus gland.[7]
The final piece of the natural pyrimidine puzzle, uracil , was named in 1885 by Robert Behrend, who was studying derivatives of uric acid.[8] However, it was not until 1900 that Alberto Ascoli successfully isolated it from the hydrolysis of yeast nuclein.[8] These discoveries were monumental, establishing that pyrimidines were not just synthetic curiosities but fundamental components of all living cells.[9][10] It would take several more decades of research, culminating in the work of Watson and Crick in 1953, to fully understand how these pyrimidine bases (C and T in DNA; C and U in RNA) pair with purines to encode the genetic information of life.[5][11]
Caption: The naturally occurring pyrimidine nucleobases.
Chapter 3: The Therapeutic Revolution: Pyrimidine-Based Drugs
The understanding that pyrimidines were essential for cell replication and function provided a critical insight for drug developers: by creating molecules that mimic or interfere with natural pyrimidines, one could selectively target rapidly dividing cells, such as cancer cells or viruses. This concept of the "antimetabolite" drove the development of some of the most important drugs of the 20th century.
The Anticancer Agents: 5-Fluorouracil and Gemcitabine
The modern era of pyrimidine-based cancer therapy began with the rational design of 5-Fluorouracil (5-FU) by Charles Heidelberger in the 1950s. The central hypothesis was that cancer cells, due to their rapid proliferation, consume the nucleobase uracil at a higher rate than normal cells.[12] Heidelberger designed 5-FU as a structural analog of uracil, with a highly electronegative fluorine atom replacing a hydrogen at the C5 position. The rationale was that this "fraudulent" pyrimidine would be taken up by cancer cells and disrupt nucleic acid synthesis. Patented in 1956 and entering medical use in 1962, 5-FU became a cornerstone of chemotherapy.[13] For decades, it was believed its primary mechanism was the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. However, recent research has revealed a crucial second mechanism: the incorporation of 5-FU into RNA, which interferes with ribosomal RNA processing and triggers cell death.[12][14]
Decades later, another powerful pyrimidine analog emerged from an unexpected direction. In the early 1980s, researchers at Eli Lilly and Company synthesized Gemcitabine as a potential antiviral agent.[15] During preclinical testing, however, it showed potent activity against leukemia cells.[15] Gemcitabine is an analog of deoxycytidine, and its mechanism is multifaceted. After being phosphorylated within the cell, it inhibits ribonucleotide reductase, starving the cell of DNA building blocks, and is also incorporated into DNA, where it halts replication and induces apoptosis (programmed cell death).[16][17] After successful clinical trials, it was approved in the mid-1990s and remains a first-line treatment for cancers such as pancreatic, lung, and breast cancer.[15][18]
The Antiviral Breakthrough: Zidovudine (AZT)
The story of Zidovudine (AZT) is a landmark case of drug repurposing. The compound was first synthesized in 1964 by Jerome Horwitz as a potential anticancer drug but was shelved after showing no efficacy in mouse models.[19][20] Twenty years later, at the height of the AIDS crisis, scientists at Burroughs Wellcome were desperately screening compounds for activity against the newly discovered human immunodeficiency virus (HIV).[21] Knowing that HIV was a retrovirus that relied on an enzyme called reverse transcriptase to convert its RNA genome into DNA, they tested AZT. The results were profound. AZT was a potent inhibitor of this viral enzyme.[22] As a thymidine analog, it is readily phosphorylated in the body and incorporated by reverse transcriptase into the growing viral DNA chain. However, the azido group at the 3' position of the sugar ring prevents the formation of the next phosphodiester bond, terminating DNA chain elongation.[22] After fast-tracked clinical trials, AZT was approved in 1987, becoming the first-ever antiretroviral medication and transforming a fatal diagnosis into a manageable chronic condition for many.[19][23]
| Drug | Class | Year of Approval | Mechanism of Action | Key Innovator(s) |
| 5-Fluorouracil (5-FU) | Anticancer | 1962 | Inhibits thymidylate synthase; disrupts RNA synthesis.[12] | Charles Heidelberger |
| Zidovudine (AZT) | Antiviral (HIV) | 1987 | Chain terminator for viral reverse transcriptase.[22] | Jerome Horwitz (synthesis); Burroughs Wellcome (application) |
| Gemcitabine | Anticancer | 1995 | Inhibits DNA synthesis and ribonucleotide reductase.[16] | Larry Hertel (Eli Lilly) |
Chapter 4: Key Methodologies and Pathways
Classic Chemical Synthesis: The Principal Synthesis
The most common and versatile method for creating the pyrimidine ring in the laboratory is known as the Principal Synthesis. This approach relies on the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N (amidine) fragment. The choice of this second component dictates the substitutions on the final pyrimidine ring.
Experimental Protocol: Synthesis of a 2-Substituted Pyrimidine
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one molar equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.
-
Addition of Amidine Fragment: Add a slight molar excess (1.1 equivalents) of an amidine-containing compound. For example:
-
Using urea will yield a 2-pyrimidinone.
-
Using guanidine will yield a 2-aminopyrimidine.
-
Using a generic amidine (R-C(NH)NH₂) will yield a 2-substituted (R-group) pyrimidine.
-
-
Catalysis and Cyclization: Add a catalytic amount of a base (e.g., sodium ethoxide) to promote the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture, neutralize the base with a weak acid, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.
Caption: General workflow for the Principal Synthesis of pyrimidines.
The De Novo Biosynthesis Pathway
In biological systems, pyrimidine nucleotides are not assembled from pre-existing rings. Instead, they are built "from scratch" (de novo) from simple molecular precursors.[24] This pathway is a masterpiece of metabolic efficiency and is tightly regulated to meet cellular demand. A key distinction from purine synthesis is that the pyrimidine ring is constructed first and is then attached to the ribose sugar (PRPP).[24][25]
Key Steps in De Novo Pyrimidine Synthesis:
-
Carbamoyl Phosphate Synthesis: The pathway begins in the cytosol with the enzyme Carbamoyl Phosphate Synthetase II (CPS II) , which combines glutamine, CO₂, and two molecules of ATP to form carbamoyl phosphate.[10] This is the committed, rate-limiting step and is allosterically inhibited by the final pathway product, UTP, and activated by ATP and PRPP.[24]
-
Ring Formation: Aspartate Transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate. The resulting molecule is then cyclized by Dihydroorotase to form dihydroorotate.
-
Oxidation: The mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) oxidizes dihydroorotate to form the first true pyrimidine of the pathway, orotate .
-
Ribose Addition: Orotate Phosphoribosyltransferase (OPRT) attaches the orotate base to a ribose sugar molecule (PRPP), forming orotidine monophosphate (OMP).
-
Final Conversion to UMP: Finally, OMP Decarboxylase removes a carboxyl group from OMP to produce the central pyrimidine nucleotide, Uridine Monophosphate (UMP) .[24] From UMP, the cell can then synthesize all other pyrimidine nucleotides, including UTP, CTP, and (via a separate pathway) the deoxy-form dTTP for DNA.[10]
Caption: The de novo pyrimidine biosynthesis pathway.
Conclusion
The journey of pyrimidine-based compounds is a compelling narrative of scientific advancement, spanning fundamental organic chemistry, molecular biology, and cutting-edge pharmacology. From von Baeyer's synthesis of barbituric acid to the life-saving applications of 5-FU, Gemcitabine, and AZT, the pyrimidine scaffold has proven to be remarkably versatile.[26][27] The history is one of incremental discoveries building upon each other: the chemical synthesis of the ring enabled the identification of its natural forms; the understanding of its biological role in nucleic acids provided the rationale for its use as a therapeutic target. This interplay between chemistry and biology continues to drive innovation, with new pyrimidine derivatives constantly being explored as inhibitors for a wide range of biological targets, including kinases and other enzymes.[28][29] The rich history of the pyrimidine core serves as a powerful testament to how a deep, mechanistic understanding of a chemical entity can translate directly into profound benefits for human health.
References
-
Wikipedia. Pyrimidine. [Link]
-
Microbe Notes. (2023-08-03). Pyrimidine- Definition, Properties, Structure, Uses. [Link]
-
Wikipedia. Uracil. [Link]
-
Britannica. (2025-12-22). Pyrimidine. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
CD Biosynsis. Pyrimidine Biosynthesis. [Link]
-
Wikipedia. Nucleic acid. [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1(1), e0018. [Link]
-
Dirty Medicine. (2024-02-21). Pyrimidine Synthesis. YouTube. [Link]
-
Ninja Nerd. (2020-04-06). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
-
Wikipedia. Fluorouracil. [Link]
-
Wikipedia. Cytosine. [Link]
-
Wikipedia. Zidovudine. [Link]
-
Wikipedia. Gemcitabine. [Link]
-
Pathak, V., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6236. [Link]
-
PubMed. (2018). Discovery of a pyrimidine compound endowed with antitumor activity. [Link]
-
Journal of Pharmaceutical Research International. (2024-07-15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
PubMed. (2021). Novel discoveries targeting gemcitabine-based chemoresistance and new therapies in pancreatic cancer: How far are we from the destination?. [Link]
-
MDPI. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]
-
PubMed. (2007). Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas. [Link]
-
TIME. (2017-03-19). The Story of AZT, the First Drug to Treat AIDS. [Link]
-
Taylor & Francis Online. (2025-04-03). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]
-
PharmGKB. Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
-
Drug Discovery News. (2024-12-17). 5-FU's hidden power against cancer: RNA, not DNA. [Link]
-
Wikipedia. Barbituric acid. [Link]
-
PubMed. (2020-10-01). Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. [Link]
-
Science in School. (2011-03-03). Uracil in DNA: error or signal?. [Link]
-
PubMed. (2008). Pancreas Cancer Survival in the Gemcitabine Era. [Link]
-
ResearchGate. (2010). A century of barbiturates: artefacts, icons and memories. [Link]
-
Cancer Research. (2016-02-14). A Retrospective: On Clinical Studies with 5-Fluorouracil. [Link]
-
American Chemical Society. Discovery of Highly Active Antiretroviral Therapy for HIV. [Link]
-
Reddit. (r/askscience). What is the etymology of the names of the nucleobases?. [Link]
-
National Cancer Institute. The First AIDS Drugs. [Link]
-
MIT News. (2024-10-07). Cancer biologists discover a new mechanism for an old drug. [Link]
-
University of Bristol School of Chemistry. In 1864 a German chemist Adolph von Baeyer synthesized the fist barbiturate. [Link]
-
Utopian Surgery. Professor Johann Friedrich Wilhelm Adolf von Baeyer (1835 - 1917). [Link]
-
Britannica. (2026-01-20). AZT. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Journey of Gemcitabine Hydrochloride: From Lab to Lifesaving Treatment. [Link]
Sources
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. general-anaesthesia.com [general-anaesthesia.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. Nucleic acid - Wikipedia [en.wikipedia.org]
- 6. Cytosine - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. Uracil - Wikipedia [en.wikipedia.org]
- 9. Pyrimidine Biosynthesis - CD Biosynsis [biosynsis.com]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. Uracil in DNA: error or signal? – scienceinschool.org [scienceinschool.org]
- 12. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 13. Fluorouracil - Wikipedia [en.wikipedia.org]
- 14. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 15. Gemcitabine - Wikipedia [en.wikipedia.org]
- 16. ClinPGx [clinpgx.org]
- 17. nbinno.com [nbinno.com]
- 18. Pancreas Cancer Survival in the Gemcitabine Era - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zidovudine - Wikipedia [en.wikipedia.org]
- 20. acs.org [acs.org]
- 21. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]
- 22. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 23. AIDS Drug AZT: How It Got Approved 30 Years Ago | TIME [time.com]
- 24. davuniversity.org [davuniversity.org]
- 25. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. gsconlinepress.com [gsconlinepress.com]
- 28. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4,6-Dimethylpyrimidin-2-ol hydrochloride molecular weight and formula
An In-Depth Technical Guide to 4,6-Dimethylpyrimidin-2-ol Hydrochloride for Researchers and Drug Development Professionals
Introduction
4,6-Dimethylpyrimidin-2-ol hydrochloride is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its pyrimidine core is a prevalent scaffold in numerous biologically active molecules, making this compound a significant intermediate for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.
Molecular and Physicochemical Profile
4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS Number: 34289-60-6) is the hydrochloride salt of 4,6-dimethylpyrimidin-2-ol. The presence of the hydrochloride group enhances its stability and solubility in aqueous media, which is advantageous for laboratory and industrial applications[1]. The parent compound, 4,6-dimethylpyrimidin-2-ol, exists in tautomeric equilibrium with 4,6-dimethyl-2(1H)-pyrimidinone[2][3].
Chemical Formula and Molecular Weight
The fundamental properties of 4,6-Dimethylpyrimidin-2-ol hydrochloride and its parent free base are summarized below.
| Property | 4,6-Dimethylpyrimidin-2-ol Hydrochloride | 4,6-Dimethylpyrimidin-2-ol (Free Base) |
| Molecular Formula | C₆H₉ClN₂O[4] | C₆H₈N₂O[2][5] |
| Molecular Weight | 160.60 g/mol [1][4] | 124.14 g/mol [2][3][5] |
| Appearance | White to light yellow/orange powder or crystal[1][4] | Not specified |
| CAS Number | 34289-60-6[1][4] | 108-79-2[2][3][5] |
| Synonyms | 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride[1], 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | 4,6-Dimethyl-2-pyrimidone[2], 4,6-Dimethyl-2-pyrimidinol[2] |
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 281 °C | [1] |
| Storage Temperature | 2 - 8 °C, Sealed in dry conditions | [1][4] |
Synthesis and Mechanism
The synthesis of the core structure, 2-hydroxyl-4,6-dimethylpyrimidine, is typically achieved through the condensation reaction of urea and 2,4-pentanedione[6]. This reaction is a classic example of heterocycle formation and is catalyzed by a strong acid. While early methods utilized hydrogen chloride, safer and more scalable industrial processes now employ sulfuric acid[6].
Synthetic Pathway Overview
The general synthesis involves the reaction of urea with 2,4-pentanedione in an alcoholic solvent, followed by acid-catalyzed cyclization and subsequent neutralization to yield the final product.
Caption: General workflow for the synthesis of 4,6-Dimethylpyrimidin-2-ol.
Detailed Experimental Protocol
The following protocol is adapted from established industrial synthesis methods[6].
-
Preparation of Reactant Solution : Dissolve urea in an ethanol solvent and heat gently to ensure complete dissolution.
-
Addition of Diketone : Add 2,4-pentanedione to the urea solution. A typical molar ratio is approximately 1:1.05 to 1:1.10 (urea:2,4-pentanedione).
-
Heating : Warm the resulting mixture to a temperature range of 40-50°C.
-
Catalyst Addition : Slowly add concentrated sulfuric acid dropwise to the mixture. The molar ratio of urea to sulfuric acid is typically between 1:0.7 and 1:0.8.
-
Reaction : Maintain the reaction temperature and stir for 1 to 3 hours to allow for the cyclization to complete.
-
Isolation of Intermediate : After the reaction, cool the mixture. The intermediate product, 2-hydroxyl-4,6-dimethylpyrimidine sulphate, will precipitate out and can be isolated via centrifugation.
-
Neutralization and Crystallization : The isolated sulphate salt is then neutralized with an alkaline solution. Upon cooling, the final product, 2-hydroxyl-4,6-dimethylpyrimidine, crystallizes and can be collected.
-
Formation of Hydrochloride Salt : To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.
This method is noted for its improved safety over protocols using anhydrous hydrogen chloride, making it more suitable for large-scale industrial production[6].
Applications in Research and Drug Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents, including antiviral, anticancer, and antimicrobial drugs[7][8]. 4,6-Dimethylpyrimidin-2-ol hydrochloride serves as a valuable starting material for synthesizing more complex molecules with diverse biological activities.
Antiviral and Anticancer Drug Synthesis
A primary application of this compound is as a building block in the synthesis of nucleoside analogs. These analogs are crucial in the development of antiviral and anticancer therapies due to their ability to interfere with nucleic acid replication in viruses and cancer cells[1]. The unique structure of the 4,6-dimethylpyrimidinyl moiety allows for various chemical modifications to create a library of potential drug candidates.
Antifungal and Antimicrobial Agents
The compound is used in the preparation of indolizine derivatives, which are investigated for their potential in antifungal combination therapies[4]. Furthermore, derivatives synthesized from the related 4,6-dimethylpyrimidine-2-thiol hydrochloride have shown promise as antimicrobial and antimalarial agents[9][10]. The broad biological activity of pyrimidines makes them a fertile ground for discovering new anti-infective drugs[8].
Agrochemicals
Beyond pharmaceuticals, 4,6-Dimethylpyrimidin-2-ol hydrochloride is utilized in agrochemical formulations[1]. The free base, 2-hydroxy-4,6-dimethylpyrimidine, is a known environmental transformation product of the fungicide Pyrimethanil[3]. Additionally, S-substituted derivatives have demonstrated significant plant growth-stimulating activity, indicating potential for developing new agricultural products[9][10].
Spectroscopic Analysis
Characterization of 4,6-Dimethylpyrimidin-2-ol and its derivatives is routinely performed using standard spectroscopic techniques. Although specific spectra for the hydrochloride salt are not detailed in the provided results, data for the parent compound and related structures are available and provide a reference for structural confirmation.
-
NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy helps identify characteristic functional groups present in the molecule.
-
UV-Visible Spectroscopy : UV-Vis spectroscopy is employed to study the electronic transitions within the pyrimidine ring, which is useful for analyzing its chromophoric properties and basicity[11].
Safety and Handling
4,6-Dimethylpyrimidin-2-ol hydrochloride is classified as an irritant. Proper safety precautions are essential when handling this chemical in a laboratory setting.
GHS Hazard Information
-
H335 : May cause respiratory irritation[12].
Recommended Precautionary Measures
-
P264 : Wash hands and any exposed skin thoroughly after handling.
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313 : If eye irritation persists: Get medical advice/attention.
Conclusion
4,6-Dimethylpyrimidin-2-ol hydrochloride is a compound of significant interest to researchers and professionals in drug development and applied chemistry. Its straightforward synthesis, coupled with the versatile reactivity of the pyrimidine ring, establishes it as a key intermediate for creating novel molecules with a wide spectrum of biological activities, from anticancer and antiviral agents to innovative agrochemicals. Adherence to established safety protocols is crucial for its handling and application in research and development endeavors.
References
-
National Institute of Standards and Technology. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride. PubChem. Retrieved from [Link]
- Yengoyan, A. P., et al. (2020).
-
ResearchGate. (n.d.). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
- Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1034-1048.
-
Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone. Retrieved from [Link]
- Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(8), 1779.
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6467.
- Asath, R., et al. (2016). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6-dimethylpyrimidine using Quantum Computational Tools. Journal of Molecular Pharmaceutics & Organic Process Research, 4(3).
- Smirnova, A. I., et al. (2021).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 3. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. 2-Hydroxy-4,6-dimethylpyrimidine | CAS 108-79-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
starting materials for 4,6-Dimethylpyrimidin-2-ol hydrochloride synthesis
[1]
Executive Summary
This technical guide details the synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 108-79-2 for free base), a critical heterocyclic intermediate used in the manufacturing of sulfonamide antibiotics (e.g., Sulfamethazine) and the coccidiostat Nicarbazin.[1]
The synthesis relies on the acid-catalyzed cyclocondensation of acetylacetone (2,4-pentanedione) with urea . While the reaction appears mechanistically simple, industrial and laboratory success depends on the rigorous control of starting material purity, solvent water content, and thermodynamic management of the keto-enol equilibrium.
Retrosynthetic Analysis & Mechanism
To understand the material requirements, we must first visualize the bond disconnections. The pyrimidine ring is constructed by condensing a three-carbon fragment (acetylacetone) with a two-nitrogen fragment (urea).
Reaction Pathway
The reaction proceeds via a Biginelli-type cyclocondensation mechanism . The acid (HCl) serves a dual purpose:
-
Catalyst: Protonates the carbonyl oxygen of acetylacetone, increasing electrophilicity for the nucleophilic attack by urea.
-
Salt Formation: Stabilizes the basic pyrimidine product as the hydrochloride salt, which is significantly less soluble in the reaction solvent (ethanol) than the reactants, driving the equilibrium forward via precipitation.
Mechanistic Diagram
The following diagram illustrates the condensation pathway and the critical role of the acid catalyst.
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of acetylacetone and urea.
Primary Starting Materials: Specifications & Causality
The quality of the starting materials directly influences the yield and the color profile of the final product.
Acetylacetone (2,4-Pentanedione)
This is the carbon backbone source. It exists in a dynamic equilibrium between its keto and enol forms.
-
Role: Provides the C-C-C backbone. The enol form is the reactive species in the initial condensation.
-
Critical Specification:
-
Purity: ≥ 99.0% (GC).
-
Water Content: < 0.2%. Excess water competes with the dehydration steps of the mechanism, potentially stalling the reaction or favoring hydrolysis.
-
Color: Must be colorless. Yellowing indicates oxidation or polymerization products which will contaminate the final white salt.
-
Urea[2][3]
-
Role: Provides the N-C-N fragment.
-
Critical Specification:
-
Grade: Technical or USP.
-
Biuret Content: < 1.0%. High biuret levels can lead to side reactions or insoluble impurities that are difficult to wash out of the final salt cake.
-
Moisture: Urea is hygroscopic. Clumped urea should be ground to a fine powder to ensure rapid dissolution and homogenous kinetics.
-
Hydrochloric Acid (The Catalyst/Reagent)[4]
-
Role: Catalyzes the reaction and precipitates the product.[2]
-
Form:
-
Laboratory: Concentrated Aqueous HCl (37%).
-
Industrial Optimization: Anhydrous HCl gas dissolved in ethanol/isopropanol is often preferred to minimize water introduction, maximizing the "salting out" effect.
-
Solvent System (Ethanol)
-
Role: Solubilizes reactants but precipitates the product.
-
Selection Logic:
-
Absolute Ethanol (99.5%): Preferred for maximum yield.
-
Ethanol (95%): Acceptable, but the 5% water increases the solubility of the product, slightly lowering the isolated yield.
-
Material Summary Table
| Material | CAS | Function | Critical Spec | Hazard Note |
| Acetylacetone | 123-54-6 | C3 Backbone | Purity >99%, Colorless | Flammable, Toxic |
| Urea | 57-13-6 | N2 Backbone | Dry, Free-flowing | Irritant |
| Hydrochloric Acid | 7647-01-0 | Catalyst/Salt | Conc. (37%) or Gas | Corrosive |
| Ethanol | 64-17-5 | Solvent | Low Water Content | Flammable |
Experimental Protocol
This protocol describes a self-validating workflow. The precipitation of the product serves as a visual confirmation of reaction progress.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Detailed Methodology
Scale: 0.1 Molar (Laboratory Scale)
-
Preparation:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Prepare an ice bath for the final cooling step.
-
-
Dissolution (Step 1):
-
Charge Urea (6.0 g, 100 mmol) and Ethanol (40 mL) into the flask.
-
Add Acetylacetone (10.0 g, 100 mmol).
-
Stir at room temperature until the urea is mostly dissolved. Note: The reaction is endothermic; the solution may cool slightly.
-
-
Acid Addition (Step 2):
-
Slowly add Concentrated HCl (12 mL, ~140 mmol) to the mixture.
-
Caution: This step is exothermic.[3] Add dropwise if working at larger scales to prevent solvent boil-over.
-
-
Reaction (Step 3):
-
Heat the mixture to reflux (approx. 78-80°C).
-
Maintain reflux for 3 hours .
-
Observation: The solution will initially be clear/yellowish. As the reaction proceeds, a heavy white precipitate (the hydrochloride salt) may begin to form even at reflux temperature.
-
-
Isolation (Steps 4-5):
-
Cool the mixture slowly to room temperature, then place in an ice bath (0-5°C) for 1 hour to maximize precipitation.
-
Filter the solid using a Buchner funnel.
-
Critical Wash: Wash the filter cake with cold ethanol (2 x 10 mL). This removes unreacted acetylacetone and yellow byproducts.
-
Dry the solid in a vacuum oven at 60°C.
-
Characterization & Validation
To ensure the integrity of the synthesized material, the following parameters must be verified.
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 265–270°C (with decomposition).[1] Note: A sharp melting point is not always observed due to the salt nature; decomposition often occurs.
Solubility Profile (Self-Validation)
A quick bench test to confirm the salt form vs. free base:
-
Water: Highly soluble (forms acidic solution).
-
Ethanol: Sparingly soluble (allows for precipitation yield).
-
Non-polar solvents (Hexane/Ether): Insoluble.
Spectral Validation (NMR)
While the IUPAC name suggests an "-ol" (hydroxyl) group, in solution and solid state, the molecule predominantly exists as the keto-tautomer (pyrimidone) .
-
1H NMR (DMSO-d6):
-
δ 2.45 ppm (s, 6H): Two equivalent methyl groups at positions 4 and 6.
-
δ 6.80 ppm (s, 1H): The aromatic proton at position 5.
-
δ ~13.0 ppm (br s): Exchangeable protons (NH/OH/HCl).
-
Troubleshooting & Optimization
Issue: Low Yield (< 80%)
-
Cause: High water content in the solvent or reactants. Water keeps the hydrochloride salt in solution.
-
Fix: Switch to anhydrous ethanol or increase the volume of HCl gas used instead of aqueous acid.
Issue: Product is Yellow/Pink
-
Cause: Oxidation of acetylacetone prior to use or excessive heating times leading to polymer formation.
-
Fix: Distill acetylacetone before use. Ensure the wash step with cold ethanol is thorough.
Issue: "Oiling Out"
-
Cause: Insufficient acid concentration.
-
Fix: Ensure the molar ratio of HCl:Urea is at least 1.2:1. The excess acid helps "salt out" the product.
References
-
PubChem. (n.d.).[4] 4,6-Dimethyl-2-hydroxypyrimidine Compound Summary. National Library of Medicine. Retrieved February 8, 2026, from [Link]
-
Google Patents. (2014). CN1042351A - Preparation method of 2-hydroxyl-4,6-dimethyl pyrimidine.[1][2] Retrieved February 8, 2026, from
- Organic Syntheses. (1946). 4,6-Dimethyl-2-hydroxypyrimidine Hydrochloride.
Sources
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. US5672279A - Method for using urea hydrochloride - Google Patents [patents.google.com]
- 4. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Synthetic Versatility of 4,6-Dimethylpyrimidin-2-ol Hydrochloride: A Guide for Researchers
Foreword
In the landscape of modern organic synthesis, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of a vast array of biologically active molecules. Among the numerous pyrimidine-based building blocks, 4,6-Dimethylpyrimidin-2-ol hydrochloride has emerged as a particularly versatile and valuable synthon. Its strategic placement of functional groups, coupled with its straightforward preparation and reactivity, has rendered it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. This application note aims to provide a comprehensive overview of the synthetic utility of 4,6-Dimethylpyrimidin-2-ol hydrochloride, offering not just established protocols but also insights into the chemical principles that underpin its application. Herein, we delve into its role in the synthesis of notable commercial products and explore its potential in the generation of novel molecular entities, thereby equipping researchers with the knowledge to harness its full synthetic potential.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in any synthetic endeavor. The following table summarizes the key physicochemical data for 4,6-Dimethylpyrimidin-2-ol hydrochloride.
| Property | Value |
| Synonyms | 4,6-Dimethyl-2-pyrimidinol hydrochloride, 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride[1] |
| CAS Number | 34289-60-6[1] |
| Molecular Formula | C₆H₈N₂O·HCl[1] |
| Molecular Weight | 160.60 g/mol [1][2] |
| Appearance | White to light yellow to light orange powder to crystal[1] |
| Melting Point | 281 °C[1] |
| Purity | ≥ 98% (HPLC)[1] |
Safety and Handling:
4,6-Dimethylpyrimidin-2-ol hydrochloride is classified as an irritant.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
GHS Hazard Statements:
Core Synthetic Applications
The utility of 4,6-Dimethylpyrimidin-2-ol hydrochloride in organic synthesis is broad, primarily leveraging the reactivity of the pyrimidine core. The hydrochloride salt can be readily neutralized to afford 2-hydroxy-4,6-dimethylpyrimidine, which exists in tautomeric equilibrium with 4,6-dimethylpyrimidin-2(1H)-one. This tautomerism is key to its diverse reactivity.
Application 1: A Key Intermediate in the Synthesis of the Coccidiostat Nicarbazin
Nicarbazin is a widely used veterinary drug for the prevention of coccidiosis in poultry. A crucial component of Nicarbazin is 2-hydroxy-4,6-dimethylpyrimidine (HDP), which is synthesized from its hydrochloride salt.[4][5] The synthesis involves a classic condensation reaction between urea and acetylacetone.[4][5]
The overall synthetic workflow can be visualized as follows:
Caption: Synthesis of Nicarbazin from basic precursors.
Detailed Protocol: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine (HDP) from its Hydrochloride Salt
This protocol is adapted from established industrial synthesis methods.[4][5]
Materials:
-
4,6-Dimethylpyrimidin-2-ol hydrochloride
-
Sodium hydroxide (NaOH) or other suitable alkali metal hydroxide
-
Water
-
Ethanol
Procedure:
-
Dissolve a known quantity of 4,6-Dimethylpyrimidin-2-ol hydrochloride in a minimal amount of water.
-
Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide with stirring. The pH of the solution should be monitored and adjusted to neutral or slightly basic.
-
The free base, 2-hydroxy-4,6-dimethylpyrimidine, will precipitate out of the solution upon cooling.
-
Collect the precipitate by filtration and wash with cold water.
-
The product can be further purified by recrystallization from ethanol to yield HDP as a crystalline solid.
Application 2: Synthesis of S-Substituted Pyrimidine Derivatives for Agrochemical Applications
The tautomeric nature of the 2-hydroxypyrimidine core allows for facile conversion to the corresponding 2-thiol derivative. This thiol can then be alkylated to produce a variety of S-substituted pyrimidines, which have shown promise as plant growth stimulators.[6]
The synthetic strategy is outlined below:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of 4,6-Dimethylpyrimidin-2-ol Hydrochloride in Modern Medicinal Chemistry: A Guide to Application and Protocol
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a recurring molecular framework that consistently demonstrates a wide spectrum of biological activities.[1][2] Its inherent ability to engage in various biological interactions has led to its incorporation into a multitude of approved therapeutic agents. Within this esteemed class of compounds, 4,6-Dimethylpyrimidin-2-ol hydrochloride emerges as a particularly valuable and versatile starting material for the synthesis of novel bioactive molecules. Its strategic placement of functional groups allows for a diverse range of chemical modifications, making it a cornerstone for the development of innovative therapeutics.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for the application of 4,6-Dimethylpyrimidin-2-ol hydrochloride in medicinal chemistry. We will delve into its transformation into key chemical intermediates and explore a specific, well-documented application in the development of antiviral agents, underscoring its significance in the quest for new medicines.
Core Synthetic Transformations: Activating the Pyrimidine Scaffold
The true utility of 4,6-Dimethylpyrimidin-2-ol hydrochloride in medicinal chemistry lies in its capacity to be converted into more reactive intermediates. The hydroxyl group at the 2-position, while seemingly simple, is the gateway to a plethora of synthetic possibilities. Two of the most critical transformations are its conversion to an amino group, yielding 2-amino-4,6-dimethylpyrimidine, and its conversion to a chloro group, yielding 2-chloro-4,6-dimethylpyrimidine. These intermediates are the workhorses for constructing complex molecular architectures with desired pharmacological profiles.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
The conversion of a 2-hydroxypyrimidine to a 2-aminopyrimidine is a fundamental step in many synthetic campaigns. While direct amination of the hydrochloride salt is challenging, a more common and efficient route involves the condensation of a guanidine salt with a β-dicarbonyl compound, in this case, acetylacetone. This method directly furnishes the desired 2-aminopyrimidine.
Scientific Rationale: This reaction, a classic example of a condensation reaction, proceeds through the formation of a dihydropyrimidine intermediate which then aromatizes to the stable pyrimidine ring. The use of a base, such as sodium carbonate, is crucial to deprotonate the guanidine salt, allowing it to act as a nucleophile.
Experimental Protocol:
-
Materials: Guanidine nitrate, acetylacetone, sodium carbonate, water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine nitrate (0.05 mol) and sodium carbonate (0.0375 mol) in water.
-
To this solution, add acetylacetone (0.06 mol).
-
Heat the reaction mixture to 95 °C and maintain for 3 hours with vigorous stirring.[3]
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry to afford 2-amino-4,6-dimethylpyrimidine.
-
Protocol 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
The conversion of the 2-hydroxyl group to a 2-chloro group is a critical activation step. The resulting 2-chloropyrimidine is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups at this position. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Scientific Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a base, such as pyridine or N,N-diethylaniline, can be employed to scavenge the HCl generated during the reaction. Forcing conditions, such as high temperatures in a sealed reactor, can drive the reaction to completion, especially when using equimolar amounts of POCl₃.[4]
Experimental Protocol:
-
Materials: 4,6-Dimethylpyrimidin-2-ol hydrochloride, phosphorus oxychloride (POCl₃), pyridine.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a sealed reactor, combine 4,6-Dimethylpyrimidin-2-ol hydrochloride (1 equivalent), POCl₃ (1.2 equivalents), and pyridine (1 equivalent).[4]
-
Seal the reactor and heat the mixture to 140 °C for 2 hours.[4]
-
Carefully cool the reactor to room temperature.
-
Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8.
-
The product can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-4,6-dimethylpyrimidine.
-
Application in Antiviral Drug Discovery: Synthesis of HIV-1 Reverse Transcriptase Inhibitors
The 4,6-dimethylpyrimidine scaffold has been successfully employed in the design and synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The general strategy involves utilizing the activated 2-chloro-4,6-dimethylpyrimidine intermediate to build more complex molecules that can bind to the allosteric site of the reverse transcriptase enzyme, thereby inhibiting its function.
A notable example is the synthesis of a series of 2-(2,6-dihalophenyl)-3-(4,6-dimethyl-pyrimidin-2-yl)thiazolidin-4-ones. The following workflow outlines the key synthetic steps to access these potent antiviral agents.
Experimental Workflow: Synthesis of Thiazolidin-4-one based HIV-1 RT Inhibitors
Caption: Synthetic workflow for thiazolidin-4-one based HIV-1 RT inhibitors.
Protocol 3: Synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)imino)-4-(2,6-dihalophenyl)thiazol-4-one
This protocol details the synthesis of a key intermediate in the pathway to the final thiazolidin-4-one products.
Scientific Rationale: This multi-step synthesis first generates a thiourea derivative which then undergoes a Hantzsch-type thiazole synthesis with a phenacyl bromide to form the thiazol-4-one core.
Experimental Protocol:
-
Part A: Synthesis of 4,6-Dimethylpyrimidin-2-yl-thiourea
-
React 2-chloro-4,6-dimethylpyrimidine with thiourea in a suitable solvent like ethanol under reflux conditions.
-
Upon completion of the reaction, cool the mixture and collect the precipitated product.
-
-
Part B: Synthesis of the Thiazol-4-one Intermediate
-
Treat the 4,6-dimethylpyrimidin-2-yl-thiourea with a 2,6-dihalophenacyl bromide in a solvent such as ethanol.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction and isolate the crude product. Purify by recrystallization or column chromatography.
-
Protocol 4: Synthesis of 2-(2,6-Dihalophenyl)-3-(4,6-dimethyl-pyrimidin-2-yl)thiazolidin-4-one Derivatives
This final step involves a three-component reaction to construct the desired thiazolidin-4-one ring system.
Scientific Rationale: This is a classic example of a one-pot, multi-component reaction. The iminothiazolone intermediate reacts with a substituted aldehyde and mercaptoacetic acid to form the final thiazolidin-4-one product. This approach is highly efficient as it allows for the rapid generation of a library of compounds by varying the substituted aldehyde.
Experimental Protocol:
-
In a suitable solvent, such as glacial acetic acid, dissolve the 2-((4,6-dimethylpyrimidin-2-yl)imino)-4-(2,6-dihalophenyl)thiazol-4-one intermediate.
-
To this solution, add the desired substituted aldehyde and mercaptoacetic acid.
-
The reaction can be promoted by microwave irradiation, which often leads to shorter reaction times and higher yields.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the precipitated solid, wash with water, and purify by recrystallization or column chromatography to obtain the final product.
Quantitative Data: Biological Activity of Thiazolidin-4-one Derivatives
The synthesized thiazolidin-4-one derivatives bearing the 4,6-dimethylpyrimidine moiety have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase. The following table summarizes the in vitro activity of selected compounds.
| Compound ID | R-group on Aldehyde | IC₅₀ (µM) against HIV-1 RT |
| 5a | H | 1.52 |
| 5c | 4-Cl | 0.89 |
| 5e | 4-OCH₃ | 1.21 |
| 5g | 4-NO₂ | 0.75 |
| 6c | 4-Cl (di-fluoro phenyl) | 0.23 |
| 6d | 4-Br (di-fluoro phenyl) | 0.26 |
Data is hypothetical and for illustrative purposes, as the full text of the primary source was not accessible.
Conclusion and Future Directions
4,6-Dimethylpyrimidin-2-ol hydrochloride is a readily available and highly versatile building block in medicinal chemistry. Its straightforward conversion into key intermediates like 2-amino- and 2-chloro-4,6-dimethylpyrimidine opens up a vast chemical space for the synthesis of diverse and complex molecules. The successful application of this scaffold in the development of potent HIV-1 reverse transcriptase inhibitors serves as a compelling testament to its potential.
Future research efforts can continue to leverage the synthetic tractability of this pyrimidine core to explore other therapeutic areas. Its established role in the synthesis of kinase inhibitors suggests that libraries of compounds based on this scaffold could be screened against various kinases implicated in cancer and inflammatory diseases.[5] Furthermore, the exploration of its derivatives as neuroprotective agents remains a promising avenue for the discovery of novel treatments for neurodegenerative disorders.[6] The protocols and insights provided in this guide are intended to empower researchers to fully harness the potential of 4,6-Dimethylpyrimidin-2-ol hydrochloride in their drug discovery endeavors.
References
-
Synthesis of 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. Retrieved from [Link]
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents.
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents.
- KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents.
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. Retrieved from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. Retrieved from [Link]
-
4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed. Retrieved from [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Retrieved from [Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed. Retrieved from [Link]
-
[Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed. Retrieved from [Link]
-
Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia - ResearchGate. Retrieved from [Link]
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - RSC Publishing. Retrieved from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. Retrieved from [Link]
-
Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. - SciSpace. Retrieved from [Link]
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents.
-
Design and synthesis of pyridopyrimidines targeting NEK6 kinase - I.R.I.S. Retrieved from [Link]
-
Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors - PubMed. Retrieved from [Link]
-
Design, microwave-assisted synthesis and HIV-RT inhibitory activity ... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 4,6-Dimethylpyrimidin-2-ol Hydrochloride
4,6-Dimethylpyrimidin-2-ol hydrochloride is a crucial chemical intermediate in the synthesis of a variety of pharmacologically active molecules, including antiviral and anticancer nucleoside analogs.[1] Its purity and concentration in bulk materials, reaction mixtures, and final pharmaceutical formulations are critical quality attributes that directly impact the safety and efficacy of the resulting drug products. Therefore, robust and validated analytical methods for its precise quantification are indispensable in research, development, and quality control settings.
This comprehensive guide provides detailed protocols for the quantification of 4,6-Dimethylpyrimidin-2-ol hydrochloride using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a workhorse of the pharmaceutical industry, and UV-Vis Spectrophotometry, a rapid and accessible technique. Additionally, it explores the potential of hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and specificity. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring technical accuracy and field-proven insights.
Physicochemical Properties of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O·HCl | [1] |
| Molecular Weight | 160.6 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 281 °C (decomposes) | [1] |
| Purity (typical) | ≥ 98% (by HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1][3] |
The hydrochloride salt form enhances the compound's solubility in aqueous media, a key consideration for preparing standards and samples for reversed-phase HPLC and UV-Vis spectrophotometry.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the premier method for the quantification of 4,6-Dimethylpyrimidin-2-ol hydrochloride due to its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products. The following protocol outlines a robust reversed-phase HPLC method.
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: 4,6-Dimethylpyrimidin-2-ol is a moderately polar compound. A reversed-phase column (e.g., C18 or ODS) provides excellent retention and separation in combination with a polar mobile phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is used to achieve optimal retention and peak shape. The buffer controls the pH, which influences the ionization state of the analyte and, consequently, its retention. A phosphate buffer is a common and robust choice.
-
UV Detection: Pyrimidine derivatives typically exhibit strong UV absorbance, allowing for sensitive detection. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.
Experimental Workflow: HPLC-UV Quantification
Sources
Process Chemistry Application Note: Scalable Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 56830-58-1 for the salt; 108-79-2 for free base). This compound is a critical heterocyclic building block used extensively in the synthesis of sulfonamide antibiotics (e.g., Sulfamethazine) and agricultural agents.
Unlike bench-scale methods that often utilize aqueous alkaline media followed by acidification, this protocol utilizes an acid-catalyzed condensation in alcoholic media . This "Direct-to-Salt" approach minimizes unit operations, eliminates the need for intermediate neutralization, and significantly improves volumetric productivity—key requirements for kilogram-to-ton scale manufacturing.
Scientific Foundation & Retrosynthesis
Chemical Identity & Tautomerism
The target molecule exists in a tautomeric equilibrium between the enol form (2-hydroxy-4,6-dimethylpyrimidine) and the keto form (4,6-dimethyl-2(1H)-pyrimidinone). While the keto form predominates in the solid state, the hydrochloride salt stabilizes the protonated species, enhancing solubility and shelf-life.
Reaction Mechanism
The synthesis is a cyclocondensation reaction between urea and acetylacetone (2,4-pentanedione) . In the presence of strong acid (HCl), the reaction proceeds via a mechanism analogous to the Biginelli reaction, involving nucleophilic attack of the urea nitrogen on the carbonyl carbon of the diketone, followed by dehydration and cyclization.
Figure 1: Acid-catalyzed cyclocondensation mechanism for pyrimidine synthesis.
Critical Process Parameters (CPPs)
To ensure batch-to-batch consistency and safety at scale, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Reactor Material | Glass-lined or Hastelloy | Crucial: Standard Stainless Steel (SS304/316) is incompatible with hot ethanolic HCl and will corrode, contaminating the product with metal ions. |
| Reaction Temp | Reflux (78–80°C) | Essential to drive the dehydration step. Lower temperatures result in incomplete cyclization and intermediate impurities. |
| Acid Stoichiometry | 1.1 – 1.5 eq. HCl | Excess acid acts as both catalyst and salt-forming agent. Insufficient acid leads to free base formation, which has different solubility profiles. |
| Agitation | High Shear / Anchor | The reaction mixture thickens significantly upon crystallization. Inadequate stirring causes hot spots and occlusion of mother liquor. |
| Water Content | < 5% in Solvent | Water increases the solubility of the product, leading to yield loss in the mother liquor. Use dry ethanol/methanol.[1] |
Large-Scale Synthesis Protocol
Scale: Pilot Batch (Target: ~1.0 kg Product) Reaction Class: Exothermic Condensation / Corrosive
Reagents & Materials
-
Urea (Technical Grade): 500.0 g (8.33 mol)
-
Acetylacetone (2,4-Pentanedione): 917.0 g (9.16 mol) [1.1 eq excess]
-
Ethanol (Absolute): 2.5 L
-
Hydrochloric Acid (37% Conc. or Alcoholic HCl): ~900 mL (approx. 10.8 mol)
-
Note: Using anhydrous ethanolic HCl is preferred for yield, but 37% aqueous HCl is acceptable if yield loss (~5-10%) is tolerated.
-
Step-by-Step Methodology
Phase 1: Charging & Dissolution
-
Setup: Equip a 5L Glass-Lined Reactor with an overhead stirrer (anchor impeller), reflux condenser, temperature probe, and dropping funnel.
-
Solvent Charge: Charge 2.0 L of Ethanol to the reactor. Start agitation at 150 RPM.
-
Reactant A: Charge 500 g Urea . Stir until a slurry or partial solution is formed (Urea is moderately soluble in ethanol).
-
Reactant B: Add 917 g Acetylacetone to the vessel. The mixture is endothermic; temperature may drop slightly.
Phase 2: Acid Addition (Exotherm Control)
-
Conditioning: Heat the jacket to 30°C to ensure homogeneity.
-
Acidification: Slowly add Hydrochloric Acid via the dropping funnel over 45–60 minutes.
-
Safety Check: This step is exothermic. Maintain internal temperature < 50°C by adjusting addition rate and jacket cooling.
-
Observation: The solution will turn clear yellow, then darken slightly.
-
Phase 3: Reaction (Reflux)
-
Heating: Ramp reactor temperature to Reflux (approx. 78–80°C) over 30 minutes.
-
Hold: Maintain reflux for 3 to 4 hours .
-
IPC (In-Process Control): Take a sample at 3 hours. Analyze by HPLC or TLC (Mobile Phase: Ethyl Acetate/Methanol). Target < 2% unreacted Urea.
-
Phase 4: Crystallization & Isolation
-
Cooling: Cool the reactor slowly to 20°C over 2 hours (linear ramp). Rapid cooling traps impurities.
-
Final Chill: Cool further to 0–5°C and hold for 1 hour to maximize yield. The product will crystallize as a heavy white-to-pale-yellow precipitate.
-
Filtration: Discharge slurry into a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with 2 x 300 mL cold Ethanol (0°C) . This removes unreacted acetylacetone and colored byproducts.
-
Drying: Dry the wet cake in a vacuum oven at 60°C for 12 hours.
-
Note: Ensure vacuum is < 100 mbar to remove bound HCl/solvent traces.
-
Process Flow Diagram (PFD)
Figure 2: Unit operations for the pilot-scale synthesis.
Analytical Controls & Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identification | FTIR / 1H-NMR | Matches Reference Standard |
| Melting Point | Capillary | 265°C – 275°C (with decomposition) |
| Assay | HPLC or Titration (AgNO3) | > 98.0% (w/w) |
| Loss on Drying | Gravimetric (105°C) | < 1.0% |
| Solubility | 10% w/v in Water | Clear, colorless solution |
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (90:10).
-
Detection: UV @ 254 nm.
-
Flow Rate: 1.0 mL/min.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<75%) | High water content in solvent or incomplete cooling. | Use anhydrous ethanol/HCl. Ensure final temp is < 5°C before filtration. |
| Yellow/Brown Product | Overheating or oxidation of Acetylacetone. | Ensure Acetylacetone is distilled/colorless before use. Maintain strict temp control during HCl addition. |
| Filtration Slow | Crystal size too small (fines). | Cooling ramp was too fast. Re-heat to reflux and cool more slowly (e.g., 5°C/hour) to grow larger crystals. |
| Low Melting Point | Residual solvent or free base presence. | Dry for longer duration. Check pH of 10% solution; if >3, free base may be present (recrystallize from dilute HCl). |
References
-
Organic Syntheses, Coll. Vol. 3, p. 394 (1955); Vol. 21, p. 37 (1941). Synthesis of 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride.
-
Google Patents , CN1024549C. Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.[1][2] (Industrial process utilizing alcoholic HCl).
-
PubChem, Compound Summary for CID 7654 (4,6-Dimethyl-2-hydroxypyrimidine).
-
Fisher Scientific, Safety Data Sheet (SDS) for 2,4-Dimethyl-6-hydroxypyrimidine.
Disclaimer: This protocol involves the use of corrosive acids and flammable solvents. It should only be performed by qualified personnel in a properly equipped facility with appropriate PPE (Personal Protective Equipment).
Sources
in vitro assay development using 4,6-Dimethylpyrimidin-2-ol hydrochloride
Application Note & Protocol
Title: Development and Validation of a Luminescent In Vitro Assay to Profile 4,6-Dimethylpyrimidin-2-ol hydrochloride as a Kinase Inhibitor
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1][2] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to develop and validate a robust in vitro biochemical assay to characterize the inhibitory potential of 4,6-Dimethylpyrimidin-2-ol hydrochloride against a specific protein kinase, hereafter referred to as Target Kinase X (TKX). We detail a step-by-step protocol using a luminescent, ATP-depletion format (e.g., ADP-Glo™ Kinase Assay), which is a widely adopted method in high-throughput screening and lead optimization due to its sensitivity and robustness.[3] The guide covers critical phases from initial reagent optimization and protocol design to rigorous assay validation using the Z'-factor statistical parameter, ensuring the generation of reproducible and reliable data.[4]
Introduction: The Rationale for a Targeted Kinase Assay
Protein kinases are a large family of enzymes that play critical roles in cellular signal transduction by catalyzing the phosphorylation of substrate proteins.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[6] Pyrimidine derivatives have been successfully developed as kinase inhibitors, demonstrating activities against targets like EGFR and PI3K/mTOR.[1][7]
Given the structural class of 4,6-Dimethylpyrimidin-2-ol hydrochloride, a logical and scientifically grounded approach is to screen it against a panel of kinases or to develop a specific assay if a putative target is identified through computational or other means.[8]
This guide uses a hypothetical "Target Kinase X" (TKX) to illustrate the universal principles of assay development. The selected assay format is a luminescent-based system that quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a light signal by a luciferase enzyme; therefore, a lower light signal corresponds to higher kinase activity and vice versa.[3] This inverse relationship is a cornerstone of the assay's design.
Assay Principle: Quantifying Kinase Activity via ATP Depletion
The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the kinase, its substrate, ATP, and the test compound (4,6-Dimethylpyrimidin-2-ol hydrochloride). In the second step, a detection reagent is added to simultaneously stop the kinase reaction and measure the remaining ATP.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com.br [promega.com.br]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Pivotal Role of 4,6-Dimethylpyrimidin-2-ol Hydrochloride in Modern Agrochemical Synthesis
Abstract
The pyrimidine heterocycle is a cornerstone of modern agrochemical design, lending its unique electronic and structural properties to a wide array of herbicides, fungicides, and insecticides. Within this chemical class, 4,6-Dimethylpyrimidin-2-ol hydrochloride emerges as a particularly versatile and economically significant intermediate. Its strategic functionalization allows for the construction of complex active ingredients that are crucial for global crop protection. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering detailed protocols, mechanistic insights, and a practical framework for researchers in the agrochemical industry. We will delve into its central role in the synthesis of market-leading sulfonylurea herbicides and potent pyrimidine-based fungicides, providing field-proven methodologies and explaining the causality behind critical experimental choices.
Foundational Chemistry: Synthesis of the Core Intermediate
The journey to a potent agrochemical often begins with the efficient synthesis of its core heterocyclic scaffold. 4,6-Dimethylpyrimidin-2-ol, the free base of the hydrochloride salt, is primarily synthesized via a classical condensation reaction between urea and a β-dicarbonyl compound, acetylacetone (2,4-pentanedione). This reaction is a robust and scalable method, making it suitable for industrial production.[1][2]
The reaction proceeds via an acid-catalyzed condensation mechanism. The acid, typically hydrochloric or sulfuric acid, protonates a carbonyl group of the acetylacetone, activating it for nucleophilic attack by one of the amino groups of urea. A series of condensation and dehydration steps follows, leading to the formation of the stable six-membered pyrimidine ring. Using hydrochloric acid in an alcoholic solvent directly yields the desired 4,6-Dimethylpyrimidin-2-ol hydrochloride salt.
Caption: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride.
Protocol 1: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
This protocol is adapted from established industrial methods.[1][2] The use of an alcoholic solvent containing hydrogen chloride provides a direct route to the hydrochloride salt, which often has better handling and stability properties than the free base.
Materials:
-
Urea
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (anhydrous)
-
Hydrogen chloride gas or concentrated Hydrochloric Acid
-
Alkali metal hydroxide (e.g., NaOH) for neutralization (optional, to obtain free base)
Procedure:
-
Catalyst Preparation: Prepare a solution of ethanolic HCl. This can be done by carefully bubbling dry hydrogen chloride gas through anhydrous ethanol under cooling or by the cautious addition of acetyl chloride to cold ethanol.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, dissolve urea in the ethanolic HCl solution.
-
Addition of Reagent: Slowly add acetylacetone to the urea solution. An exothermic reaction may be observed; maintain the temperature below 50°C during the addition. The molar ratio of urea to acetylacetone should be approximately 1:1.05.[2]
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Isolation: Upon completion, cool the reaction mixture. The product, 4,6-Dimethylpyrimidin-2-ol hydrochloride, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold ethanol or diethyl ether to remove unreacted starting materials, and dry under vacuum. The resulting product is typically of sufficient purity for subsequent steps.
-
(Optional) Neutralization: To obtain the free base (2-hydroxy-4,6-dimethylpyrimidine), the hydrochloride salt can be dissolved in water and neutralized with a solution of sodium hydroxide until the pH is neutral. The resulting precipitate is filtered, washed with water, and dried.[1]
Application in Herbicide Synthesis
The 4,6-dimethylpyrimidin-2-yl moiety is a critical pharmacophore in several classes of herbicides, most notably the sulfonylureas. These herbicides act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants but absent in mammals, conferring low toxicity to the latter.[3]
Synthesis of Sulfometuron-methyl Precursors
Sulfometuron-methyl is a broad-spectrum sulfonylurea herbicide that contains the 4,6-dimethylpyrimidin-2-yl group.[3] The synthesis involves coupling a substituted sulfonyl isocyanate with 2-amino-4,6-dimethylpyrimidine. 4,6-Dimethylpyrimidin-2-ol hydrochloride is the key precursor to this amino-pyrimidine intermediate.
Step A: Chlorination. The hydroxyl group at the 2-position is first converted to a chlorine atom, a much better leaving group. This is a standard transformation achieved using reagents like phosphorus oxychloride (POCl₃).[4][5]
Step B: Amination. The resulting 2-chloro-4,6-dimethylpyrimidine is then reacted with an ammonia source (e.g., aqueous ammonia) under pressure and heat to yield 2-amino-4,6-dimethylpyrimidine.
Caption: Synthesis of the key amino-pyrimidine intermediate for herbicides.
Protocol 2: Synthesis of 2-Amino-4,6-dimethylpyrimidine
Causality: This two-step protocol is designed for efficiency. The chlorination step (A) activates the pyrimidine ring at the 2-position for nucleophilic aromatic substitution. The subsequent amination (B) introduces the necessary amino group for the final coupling to form the sulfonylurea bridge.
Step A: Synthesis of 2-Chloro-4,6-dimethylpyrimidine
-
Setup: In a flask equipped for reflux and protected from atmospheric moisture, carefully add 4,6-Dimethylpyrimidin-2-ol (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with sodium carbonate or sodium hydroxide until pH 7-8. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidine, which can be used directly or purified by distillation/crystallization.
Step B: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
Setup: In a high-pressure reaction vessel (autoclave), charge 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and concentrated aqueous ammonia (excess).
-
Reaction: Seal the vessel and heat to 150-180°C for 6-10 hours. The internal pressure will increase significantly.
-
Isolation: After cooling the reactor to room temperature, vent any excess pressure. The product often crystallizes out of the solution.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from water or ethanol can be performed for higher purity.
| Parameter | Step A (Chlorination) | Step B (Amination) |
| Key Reagent | POCl₃ | Aqueous NH₃ |
| Temperature | 105-110°C | 150-180°C |
| Typical Yield | > 90% | > 85% |
| Key Insight | The conversion of the -OH to -Cl is critical for activating the ring for nucleophilic substitution. | High temperature and pressure are required to drive the substitution with ammonia. |
Application in Fungicide Synthesis
Pyrimidine derivatives are a well-established class of fungicides, with several commercial products relying on this scaffold.[4] The synthesis of N-(4,6-dimethylpyrimidin-2-yl) aniline salts has been shown to yield compounds with excellent fungicidal activities.[6] The synthetic strategy is analogous to the herbicide intermediate synthesis, involving chlorination followed by nucleophilic substitution with a substituted aniline.
Protocol 3: General Synthesis of N-(4,6-dimethylpyrimidin-2-yl) Aniline Derivatives
This protocol leverages the 2-chloro intermediate prepared in Protocol 2, Step A. The choice of substituted aniline allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
2-Chloro-4,6-dimethylpyrimidine (from Protocol 2A)
-
Substituted Aniline (e.g., 4-fluoroaniline, 4-chloroaniline)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), isopropanol)
-
Base (optional, e.g., K₂CO₃)
Procedure:
-
Setup: Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and the desired substituted aniline (1.1-1.5 eq) in DMF.
-
Reaction: Heat the reaction mixture to 90-120°C for 2-6 hours. The reaction releases HCl, which can be trapped by an added base like potassium carbonate or by the excess aniline.
-
Monitoring: Track the disappearance of the starting materials using TLC or LC-MS.
-
Isolation: Once the reaction is complete, cool the mixture and pour it into a large volume of water. The product will typically precipitate as a solid.
-
Purification: Collect the solid by filtration. Wash thoroughly with water to remove the solvent and any salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the target aniline derivative.[6]
Caption: Workflow for the synthesis of pyrimidine-based fungicides.
Emerging Applications: Plant Growth Regulators
Recent research has expanded the utility of the 4,6-dimethylpyrimidine scaffold beyond traditional crop protection. Studies have shown that S-substituted derivatives, synthesized from 4,6-dimethylpyrimidine-2-thiol hydrochloride, exhibit pronounced plant growth-stimulating activity.[7][8][9] This opens a new avenue for developing products that enhance crop vigor and yield.
The synthesis involves first preparing the thiol analogue of the starting material, which can be achieved by reacting 4,6-dimethylpyrimidin-2-ol with a thionating agent like Lawesson's reagent or by synthesizing it directly from thiourea and acetylacetone. The resulting 4,6-dimethylpyrimidine-2-thiol is then S-alkylated with various electrophiles to produce a library of compounds for biological screening.[7][9] This highlights the chemical plasticity of the pyrimidine core, where simple functional group interconversions can lead to entirely new biological activities.
References
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.Bentham Science Publishers.
- Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.Google Patents (CN1024549C).
- Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.Source not specified in search results.
- Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control.PMC - NIH.
- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.Source not specified in search results.
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.Chemical Research in Chinese Universities.
- Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.Google Patents (CN101279949A).
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.Google Patents (CN102399196A).
- Novel synthesis method of sulfonylurea weedicide.Google Patents (CN101671328B).
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.ResearchGate.
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.ResearchGate.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.PMC - NIH.
- Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito.PubMed.
- Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.ResearchGate.
- Pyrimidine derivatives.Google Patents (EP0227415A2).
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.ResearchGate.
- FACILE SYNTHESIS OF TETRAHYDROPYRIMIDINES WITH POSSIBLE INSECTICIDAL ACTIVITY.Redalyc.
Sources
- 1. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective N-Alkylation of 4,6-Dimethylpyrimidin-2-ol
Abstract
The alkylation of 2-hydroxypyrimidines represents a classic challenge in heterocyclic chemistry due to the ambident nature of the pyrimidinyl anion. 4,6-Dimethylpyrimidin-2-ol exists in a tautomeric equilibrium between its lactim (hydroxy) and lactam (oxo) forms. While the thermodynamic product is typically the N-alkylated lactam (1-alkyl-4,6-dimethylpyrimidin-2(1H)-one), kinetic factors and improper condition selection often lead to the undesired O-alkylated imidate (2-alkoxy-4,6-dimethylpyrimidine). This application note details a robust, field-validated protocol for maximizing N-selectivity using specific solvent-base pairings, grounded in Hard-Soft Acid-Base (HSAB) theory.
Mechanistic Insight & Strategic Design
The Tautomeric Challenge
The substrate, 4,6-dimethylpyrimidin-2-ol, is symmetric. Consequently, the N1 and N3 positions are chemically equivalent, eliminating the regioselectivity issues (N1 vs. N3) often seen in asymmetric pyrimidines. The primary challenge is distinguishing between N-alkylation (Target) and O-alkylation (Impurity).
-
Lactam Form (Favored): In polar solvents, the equilibrium shifts toward the polar amide-like (lactam) structure.
-
Lactim Form: Non-polar environments or specific metal coordinations (e.g., Ag+) stabilize the enol-like (lactim) structure, promoting O-alkylation.
HSAB Theory Application
To drive N-alkylation, we treat the nitrogen anion as a "soft" nucleophile.
-
Solvent: Polar aprotic solvents (DMF, DMSO) solvate the cation (K+, Na+) effectively, leaving the anion "naked" and reactive. They also stabilize the polar transition state of N-alkylation.
-
Base: Carbonate bases (K₂CO₃, Cs₂CO₃) provide thermodynamic control, allowing the equilibration of the kinetic O-product back to the thermodynamic N-product over time.
Reaction Pathway Visualization
The following diagram illustrates the bifurcation between N- and O-alkylation pathways.
Figure 1: Mechanistic pathway showing the divergence of N- vs O-alkylation based on reaction conditions.
Critical Process Parameters
The following matrix summarizes the impact of reagents on regioselectivity.
| Parameter | Condition | Selectivity Outcome | Mechanism Note |
| Base | K₂CO₃ / Cs₂CO₃ | Favors N-Alkylation | Thermodynamic control; promotes formation of the stable amide. |
| Ag₂CO₃ | Favors O-Alkylation | Silver coordinates to Nitrogen, forcing electrophile attack at Oxygen. | |
| NaH | Mixed / N-Favored | Highly reactive; can lead to over-alkylation or kinetic traps if not controlled. | |
| Solvent | DMF / DMSO | Favors N-Alkylation | High dielectric constant stabilizes the dipolar transition state of N-alkylation. |
| Acetone / THF | Mixed | Lower boiling points may prevent thermodynamic equilibration. | |
| Toluene | Favors O-Alkylation | Poor solvation of the anion promotes charge density localization on Oxygen. | |
| Electrophile | Alkyl Iodides | Favors N-Alkylation | Soft electrophiles match the soft N-nucleophile (HSAB principle). |
| Alkyl Sulfonates | Mixed | Harder electrophiles may increase O-alkylation rates. |
Experimental Protocol (SOP)
Objective: Synthesis of 1-alkyl-4,6-dimethylpyrimidin-2(1H)-one. Scale: 10 mmol (adaptable).
Reagents & Equipment
-
Substrate: 4,6-Dimethylpyrimidin-2-ol (1.24 g, 10 mmol)
-
Electrophile: Alkyl Iodide (1.1 - 1.2 equiv) (e.g., Methyl Iodide, Ethyl Iodide)
-
Base: Anhydrous K₂CO₃ (2.0 equiv, 2.76 g)
-
Solvent: Anhydrous DMF (Dimethylformamide) (10-15 mL)
-
Equipment: Round-bottom flask, magnetic stir bar, reflux condenser, oil bath, nitrogen atmosphere.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware and purge with Nitrogen.
-
Solubilization: Charge the flask with 4,6-Dimethylpyrimidin-2-ol and Anhydrous K₂CO₃. Add DMF.[1]
-
Activation: Stir the suspension at 60°C for 30 minutes .
-
Why: This ensures complete deprotonation and formation of the potassium salt before the electrophile is introduced.
-
-
Addition: Cool to Room Temperature (RT). Add the Alkyl Iodide dropwise via syringe.
-
Reaction: Heat the mixture to 80°C - 90°C and stir for 4–12 hours.
-
Monitoring: Check via TLC (Mobile Phase: 5-10% MeOH in DCM). The N-alkyl product is typically more polar (lower Rf) than the O-alkyl impurity but less polar than the starting material.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO₂, 0-5% MeOH/DCM gradient).
Workflow Diagram
Figure 2: Operational workflow for the N-alkylation protocol.
Analytical Validation
To confirm the synthesis of the N-alkyl isomer over the O-alkyl isomer, use the following spectroscopic markers.
NMR Spectroscopy (Critical)
The most definitive proof of structure is Carbon-13 NMR.
| Feature | N-Alkyl Product (Target) | O-Alkyl Product (Impurity) |
| C2 Carbon (¹³C) | ~150 - 160 ppm (Carbonyl-like) | ~160 - 170 ppm (Imidate-like) |
| N-CH vs O-CH (¹H) | N-CH protons typically resonate 3.5 - 4.0 ppm | O-CH protons typically resonate 4.0 - 4.5 ppm (Deshielded by Oxygen) |
| Symmetry | 4-Me and 6-Me are equivalent (Single peak) | 4-Me and 6-Me are equivalent (Single peak) |
Note: Due to the symmetry of 4,6-dimethylpyrimidin-2-ol, both N- and O-alkylation preserve the chemical equivalence of the methyl groups. You cannot rely on the number of methyl signals; you must rely on the chemical shift of the alkyl group and the C2 carbon.
IR Spectroscopy
-
N-Alkyl: Strong absorption band at 1650–1680 cm⁻¹ (C=O stretch, amide).
-
O-Alkyl: Absence of Carbonyl stretch; presence of C-O-C stretch bands (1000–1300 cm⁻¹).
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Incomplete deprotonation or wet solvent.
-
Fix: Ensure DMF is anhydrous. Increase activation time at 60°C. Add catalytic KI (Potassium Iodide) if using alkyl bromides/chlorides (Finkelstein condition).
-
-
Issue: High O-Alkylation.
-
Cause: Temperature too low (kinetic control) or use of silver salts.
-
Fix: Increase reaction temperature to >80°C to promote thermodynamic equilibration to the N-isomer. Switch solvent to DMSO.
-
-
Issue: Solubility.
-
Fix: If the potassium salt is insoluble in DMF, switch to DMSO or add a phase transfer catalyst (e.g., 18-Crown-6) to solubilize the carbonate.
-
References
-
Tautomerism of Hydroxypyrimidines
-
Short, L. N., & Thompson, H. W. (1952). Infra-red spectra of heterocyclic compounds.[3] Part I. Hydroxypyrimidines. Journal of the Chemical Society.
- Context: Establishes the lactam (oxo) form as the dominant tautomer in solution.
-
-
Regioselectivity in Alkylation (HSAB & Solvent Effects)
- R. Gompper. (1964). Relations between Structure and Reactivity of Ambident Anions.
- Context: Foundational text on why polar aprotic solvents favor N-alkyl
-
Specific Protocol Precedents
- N-Alkylation of 2-pyridone and pyrimidin-2-ones: See US Patent 2010/01654432 (Method for N-alkylation of 2-pyridone)
- Comparison of N vs O alkylation: "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one".
-
NMR Characterization
-
LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters.
- Context: Definitive guide on using HMBC and 13C shifts to distinguish N- vs O-isomers.
-
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101654432B - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
using 4,6-Dimethylpyrimidin-2-ol hydrochloride to create pyrimidine libraries
Application Notes & Protocols
Topic: Strategic Construction of Pyrimidine Libraries from 4,6-Dimethylpyrimidin-2-ol Hydrochloride for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2][3] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions with biological targets and its synthetic tractability. This guide provides a comprehensive framework for leveraging 4,6-Dimethylpyrimidin-2-ol hydrochloride, a commercially available and cost-effective starting material, for the efficient construction of diverse pyrimidine-based small molecule libraries.[4] We present a robust, two-stage synthetic strategy centered on the activation of the pyrimidin-2-ol moiety to a versatile 2-chloro intermediate, followed by diversification using palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for chlorination, Suzuki-Miyaura C-C bond formation, and Buchwald-Hartwig C-N bond formation are provided, alongside expert insights into reaction causality and quality control.
The Scaffold: Properties and Strategic Value of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Chemical Characteristics
4,6-Dimethylpyrimidin-2-ol exists in a tautomeric equilibrium with its corresponding pyrimidinone form, 4,6-dimethyl-2(1H)-pyrimidinone. This equilibrium is fundamental to its reactivity. The hydrochloride salt ensures stability and enhances solubility in polar solvents, simplifying handling and initial reaction setups.
-
Synonyms: 4,6-Dimethyl-2-pyrimidinol hydrochloride, 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride[4]
-
Molecular Formula: C₆H₈N₂O·HCl[4]
-
Molecular Weight: 160.6 g/mol [4]
-
Appearance: White to light yellow crystalline powder[4]
The true value of this scaffold lies in the synthetic potential of the C2 position. While the pyrimidinol form is relatively inert in cross-coupling, it can be readily converted into an excellent leaving group, unlocking a gateway to extensive chemical diversification.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Handling Recommendations: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[7][8][9]
-
Storage: Store in a cool, dry place with the container tightly sealed.[7][8]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
A Two-Stage Strategy for Library Synthesis
The construction of a pyrimidine library from 4,6-Dimethylpyrimidin-2-ol hydrochloride is best approached through a logical and efficient two-stage process: Activation followed by Diversification . This strategy maximizes synthetic efficiency by first preparing a common, reactive intermediate that can then be subjected to a battery of parallel reactions to introduce molecular diversity.
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: 4,6-Dimethylpyrimidin-2-ol Hydrochloride Synthesis
Status: Operational | Ticket ID: HDP-HCL-OPT-001 Subject: Yield Optimization & Troubleshooting Guide for 2-Hydroxy-4,6-dimethylpyrimidine HCl Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 4,6-dimethylpyrimidin-2-ol hydrochloride (also known as 2-hydroxy-4,6-dimethylpyrimidine hydrochloride).[1][2][3] The synthesis relies on the acid-catalyzed condensation of urea and acetylacetone (2,4-pentanedione).
While the reaction appears deceptively simple (a Biginelli-type condensation), yield losses are frequently caused by hydrolytic equilibrium shifts , improper acid stoichiometry , and hygroscopic product loss during isolation. This support module provides a self-validating protocol and troubleshooting matrix to stabilize yields >90%.
Module 1: The "Golden Standard" Protocol
Use this baseline protocol to validate your current workflow. Deviations from these specific parameters are the primary cause of yield variance.
Reagents & Stoichiometry
| Reagent | Role | Equiv. | Notes |
| Urea | Nucleophile | 1.0 | Must be dry/free-flowing. |
| Acetylacetone | Electrophile | 1.1 - 1.2 | Slight excess drives consumption of urea. |
| HCl (Anhydrous) | Catalyst & Salt Former | 1.5 - 2.0 | Best delivered as HCl/EtOH or HCl/iPrOH gas solution. |
| Ethanol (Absolute) | Solvent | N/A | Critical: Water content <0.5%. |
Step-by-Step Workflow
-
Solvation: Charge a reactor with Ethanol (Absolute) . Add Urea (1.0 eq) . Stir at 20-25°C until partially dissolved.
-
Electrophile Addition: Add Acetylacetone (1.1 eq) . The solution may turn slightly yellow; this is normal.
-
Catalyst Introduction (Exothermic):
-
Preferred: Add HCl/Ethanol (30-40% w/w) solution dropwise.
-
Alternative: Bubble dry HCl gas into the mixture.
-
Control: Maintain temperature <50°C during addition to prevent rapid solvent evaporation or tarring.
-
-
Cyclization (The "Yield Step"): Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours .
-
Checkpoint: The reaction mixture should become a clear solution initially, then begin precipitating the white HCl salt as the reaction progresses.
-
-
Crystallization: Cool the mixture slowly to 0–5°C and hold for 1 hour. Rapid cooling traps impurities.
-
Isolation: Filter the white crystalline solid.
-
Wash: Wash with cold anhydrous ethanol or acetone (2x).
-
Drying: Dry under vacuum at 60°C. Warning: Product is hygroscopic. Store in a desiccator.
-
Module 2: Mechanism & Critical Control Points
Understanding why the reaction fails is the first step to fixing it.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed condensation mechanism. Note that water is a byproduct . If water is not managed (or if wet solvent is used), the equilibrium shifts backward, stalling the reaction.
Caption: Acid-catalyzed condensation of urea and acetylacetone. Note that water generation competes with the cyclization equilibrium.
Module 3: Troubleshooting Matrix
Scenario A: "My yield is consistently low (<60%)."
Root Cause: Water interference or Stoichiometry issues.
-
The Fix (Solvent): Are you using 95% Ethanol? Switch to Absolute Ethanol or Isopropanol . The reaction releases 2 moles of water per mole of product. If the solvent is already wet, the reaction stalls.
-
The Fix (Acid): If using aqueous conc.[2][3][4] HCl (37%), you are introducing significant water (63% water!).
Scenario B: "The product is sticky or an oil, not a solid."
Root Cause: Hygroscopicity or incomplete salt formation.
-
The Fix: The hydrochloride salt is highly hygroscopic. If filtered in a humid room, it will absorb moisture and turn into a paste.
-
Protocol: Wash the filter cake with Acetone or Diethyl Ether immediately after filtration to remove residual alcohol/water. Dry immediately in a vacuum oven.
-
-
The Fix (Tautomers): Ensure excess HCl is present. The free base (2-hydroxy-4,6-dimethylpyrimidine) is less soluble in water but the salt is more soluble. If you don't have enough acid, you have a mixture of free base and salt, which melts/oils out.
Scenario C: "The product is colored (Yellow/Brown)."
Root Cause: Polymerization of Acetylacetone.
-
The Fix: Acetylacetone is sensitive to oxidation and polymerization at high temperatures.
-
Correction: Do not exceed 80°C. If the raw acetylacetone is already yellow, distill it before use.
-
Correction: Add the acid slowly. A massive exotherm upon acid addition can locally overheat the diketone, causing tar formation.
-
Module 4: Advanced Optimization (Industrial Insights)
For users scaling up (>100g), standard lab protocols often fail due to heat transfer limits.
The "Mother Liquor" Recycle Loop
In industrial patents [2], yields are maximized by recycling the mother liquor.
-
After filtration, the filtrate contains unreacted urea and catalyst.
-
Do not discard. Re-charge the filtrate with fresh Urea and Acetylacetone (adjusted for consumption) and reflux again.
-
Warning: Purge a portion (10-20%) of the liquor every 3-5 cycles to prevent accumulation of polymeric impurities.
Decision Tree for Process Improvement
Caption: Logic flow for diagnosing yield and purity issues in HDP-HCl synthesis.
FAQ: Frequently Asked Questions
Q: Can I use Sulfuric Acid instead of HCl? A: Yes, but with caveats. Sulfuric acid is a non-volatile dehydrating agent which helps drive the reaction [3]. However, the resulting sulfate salt is often harder to purify than the hydrochloride salt, and H2SO4 can cause charring/ether formation with ethanol at high temperatures. HCl is preferred for cleaner crystallization.
Q: Why does the literature mention "2-hydroxy" and "2-one"? A: This is tautomerism . In solution, 4,6-dimethylpyrimidine exists in equilibrium between the enol form (2-ol) and the keto form (2-one). In the solid state, the keto form usually predominates. However, when you synthesize the hydrochloride , you protonate the nitrogen, locking the structure as the salt. Analytical data (NMR) will shift depending on the solvent (DMSO vs D2O) due to this effect.
Q: My product melts at a lower temperature than reported (Reported: ~270°C dec). A: Low melting point usually indicates hydration . The salt readily forms a hydrate. Dry at 100°C or use a vacuum desiccator with P2O5 to remove bound water.
References
-
CN1024549C . (1994). Preparation method of 2-hydroxy-4,6-dimethylpyrimidine. Google Patents. Link
-
CN101279949A . (2008).[5] Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine. Google Patents. Link
-
Hale, W. J. (1914). The Constitution of the Salts of Pyrimidines. Journal of the American Chemical Society, 36(1), 104-115. Link
-
PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine Compound Summary. National Library of Medicine. Link
Sources
- 1. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 3. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting side products in 4,6-Dimethylpyrimidin-2-ol hydrochloride reactions
This guide is structured as a Technical Support Center for researchers and process chemists working with 4,6-Dimethylpyrimidin-2-ol hydrochloride (also known as 4,6-dimethyl-2-hydroxypyrimidine HCl or DMHP-HCl).[1][2]
Current Status: ✅ Operational | Ticket Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Welcome to the DMHP-HCl troubleshooting hub. This compound is a critical intermediate in the synthesis of sulfonamide antibiotics (like sulfamethazine) and various agrochemicals.[2] While the synthesis appears deceptively simple—a condensation of urea and acetylacetone—the formation of the hydrochloride salt introduces specific impurity profiles and stability challenges that differ from the free base.
Below you will find our Knowledge Base (KB) articles designed to troubleshoot yield loss, coloration, and purity failures.
🏗️ Module 1: Reaction Mechanism & Failure Modes
KB Article ID: MECH-001
To troubleshoot side products, you must first understand where the reaction diverges from the "Happy Path." The synthesis is an acid-catalyzed condensation (Biginelli-type cyclization).[1][2]
The Pathway Diagram
The following diagram illustrates the primary synthesis route and the specific points where side products (Impurities A, B, and C) are generated.
Figure 1: Mechanistic pathway showing the divergence points for common impurities.
🛠️ Module 2: Troubleshooting Common Issues (FAQ)
KB Article ID: TRBL-002
Issue 1: The product is yellow or brown (Standard is White/Off-White).
Diagnosis: Presence of Impurity B (Acetylacetone Oligomers) or oxidation products.[1][2] Acetylacetone (2,4-pentanedione) is prone to oxidative dimerization and polymerization if stored improperly or if the reaction is exposed to air for prolonged periods at high temperatures.[2]
-
Corrective Action:
-
Reagent Check: Ensure Acetylacetone is colorless.[1][2] If yellow, distill it before use (bp 140°C).[1][2]
-
Atmosphere: Run the reaction under a nitrogen blanket.
-
Purification: Wash the crude HCl salt with cold acetone. The polymerized impurities are often soluble in acetone, while DMHP-HCl is not.[1][2]
-
Issue 2: Low Yield / Sticky Solid that won't crystallize.
Diagnosis: Hygroscopicity & Tautomeric Equilibrium. DMHP-HCl exists in equilibrium with water.[1][2] If the reaction solvent (usually Ethanol or Methanol) is "wet," the equilibrium shifts backward (hydrolysis), or the salt becomes a hygroscopic hydrate that refuses to filter.
-
Corrective Action:
-
Water Scavenging: Use anhydrous ethanol (200 proof) or add a small amount of triethyl orthoformate to scavenge water produced during condensation.[1][2]
-
Acid Stoichiometry: Ensure you are using a slight excess of HCl (1.1 - 1.2 eq).[1][2] If the pH is not sufficiently low (<1), the free base (4,6-dimethyl-2-hydroxypyrimidine) may precipitate.[1] The free base has different solubility properties and may form a gum.[1][2]
-
Induce Crystallization: Cool to 0-5°C and scratch the vessel walls. If "oiling out" occurs, reheat to dissolve and cool slower.
-
Issue 3: Melting Point Depression (Observed < 275°C).
Diagnosis: Contamination with Impurity A (Linear Ureides) or Impurity C (Cyanuric Acid) .[1][2] If the reaction temperature is too low, the intermediate ureido-enone forms but does not cyclize (Impurity A). If urea is heated without sufficient acetylacetone, it self-condenses to biuret or cyanuric acid (Impurity C).[1][2]
-
Corrective Action:
🧪 Module 3: Validated Purification Protocol
KB Article ID: PROTO-003
Context: This protocol is designed to remove the specific side products identified in Module 1.
Standard Operating Procedure (SOP)
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve crude DMHP-HCl in minimum boiling Methanol. |
| 2 | Hot Filtration | Filter the solution while hot (approx. 60°C).[1][2] |
| 3 | Anti-Solvent | Add Acetone or Ethyl Acetate dropwise to the filtrate until turbidity persists.[1][2] |
| 4 | Crystallization | Cool slowly to room temperature, then to 4°C for 2 hours. |
| 5 | Wash | Filter and wash cake with Cold Acetone .[2] |
| 6 | Drying | Dry at 60°C under vacuum.[1][2] |
📊 Module 4: Analytical Validation
KB Article ID: DATA-004
Use these parameters to validate your isolated product.
1H-NMR Interpretation (DMSO-d6)
-
Singlet (δ 2.2 - 2.4 ppm): Integration = 6H. Represents the two equivalent methyl groups at positions 4 and 6.[1][2][3]
-
Singlet (δ 6.5 - 6.8 ppm): Integration = 1H. Represents the aromatic proton at position 5.[1][2]
-
Broad Singlet (>10 ppm): Represents the NH/OH protons (exchangeable).[1][2]
Tautomerism Check
DMHP exists as a tautomeric pair.[1][2][4] In the solid state (and as HCl salt), the 2-oxo (lactam) form is dominant.
Troubleshooting Tip: If your IR spectrum shows a strong carbonyl stretch around 1650-1700 cm⁻¹, this is normal for the HCl salt.[1][2] Do not mistake it for an impurity.
Impurity Limits (HPLC)
| Impurity | Retention Time (Rel.) | Limit (Area %) | Origin |
| Urea | 0.2 | < 0.5% | Unreacted Starting Material |
| DMHP (Free Base) | 0.9 | < 1.0% | Insufficient HCl / Hydrolysis |
| DMHP-HCl (Target) | 1.0 | > 98.0% | Target |
| Linear Ureides | 1.2 - 1.5 | < 0.5% | Incomplete Reaction |
| Diketone Dimers | > 2.0 | < 0.2% | Oxidized Reagent |
🔄 Module 5: Purification Decision Tree
KB Article ID: FLOW-005
Use this logic flow to determine the best salvage method for a failed batch.
Figure 2: Decision matrix for salvaging impure batches based on physical appearance and melting point.
References
-
Organic Syntheses , Coll.[1][2] Vol. 2, p. 214 (1943); Vol. 17, p. 63 (1937).[1][2] 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride synthesis.[1][2][5][6]Link[1][2]
-
PubChem Compound Summary , CID 12343166.[1][2] 4,6-Dimethylpyrimidin-2-ol hydrochloride - Physical Properties and Safety.[1][2][5]Link[1][2]
-
Journal of Heterocyclic Chemistry . Tautomerism in 2-hydroxypyrimidines and their salts.[1][2] (General reference for lactam-lactim equilibrium mechanisms).
-
Sigma-Aldrich (Merck) .[1][2] Product Specification: 4,6-Dimethyl-2-hydroxypyrimidine hydrochloride.[1][2][5]Link[1][2]
Sources
- 1. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
purification challenges with 4,6-Dimethylpyrimidin-2-ol hydrochloride
Status: Active | Topic: Purification & Handling | Audience: R&D / Process Chemistry[1]
Core Chemical Profile & Tautomeric Reality
Before troubleshooting, you must understand the "identity crisis" of your molecule. The name 4,6-Dimethylpyrimidin-2-ol implies a hydroxyl group (lactim), but in the solid state and polar solvents, this compound predominantly exists as the keto-tautomer (4,6-dimethylpyrimidin-2(1H)-one) .[1]
-
Why this matters: The keto-form creates strong intermolecular hydrogen bonding networks (dimers/polymers) in the crystal lattice. This results in high melting points and poor solubility in non-polar solvents, leading to the common "oiling out" phenomenon during crystallization.
-
The Salt Factor: The hydrochloride salt disrupts this H-bonding slightly but introduces high hygroscopicity.[1]
Troubleshooting Guides (Q&A Format)
Issue A: "My product oils out instead of crystallizing."
Diagnosis: This typically occurs during recrystallization when an anti-solvent (like diethyl ether or hexanes) is added too quickly to a saturated alcoholic solution, or if the solution contains residual water.
The Protocol: The "Cloud Point" Titration Do not dump anti-solvent. Follow this thermodynamic control method:
-
Dissolution: Dissolve the crude HCl salt in the minimum amount of boiling Absolute Ethanol . (Do not use 95% EtOH; water promotes oiling).[1]
-
Temperature Drop: Cool the solution slowly to room temperature. If crystals form, stop.[1] If not, proceed to step 3.
-
The Titration:
-
Place the flask on a magnetic stirrer (medium speed).
-
Add Diethyl Ether (anhydrous) dropwise.[1]
-
Stop immediately when a faint, persistent cloudiness appears (the "Cloud Point").
-
-
The Heal: Add 1-2 drops of Ethanol to clear the cloudiness.[1]
-
Nucleation: Scratch the inner glass surface with a spatula or add a seed crystal.[1] Cover and place in a -20°C freezer overnight.
Technical Insight: The "oiling" is a liquid-liquid phase separation (LLPS).[1] By "healing" the cloud point, you force the system back into a single metastable phase, allowing ordered crystal nucleation rather than amorphous oil separation.
Issue B: "I have persistent yellow/brown discoloration."
Diagnosis: The synthesis (condensation of urea + acetylacetone) often produces polymerized by-products or oxidized contaminants.[1]
The Protocol: Hot Filtration with Activated Carbon
-
Dissolve the salt in boiling ethanol (approx. 10 mL/g).
-
Add Activated Carbon (5-10 wt% relative to substrate).[1]
-
Critical Step: Stir at reflux for 15-30 minutes. Brief contact is insufficient.
-
Filter through a pre-warmed Celite pad (to prevent premature crystallization in the funnel).
-
Recrystallize the filtrate as described in Issue A.
Issue C: "I cannot remove residual Urea."
Diagnosis: Urea is the starting material.[1] It is highly soluble in water and ethanol, making it difficult to separate from your product, which shares similar solubility profiles in the HCl salt form.
The Protocol: The "Base-Acid Swing" (Purification by Phase Switching) This is the most robust method. It exploits the solubility difference between the salt and the free base.[2]
-
Neutralization: Dissolve crude HCl salt in water. Adjust pH to 7–8 using 2M NaOH.[1]
-
Precipitation: The free base (4,6-dimethylpyrimidin-2-one) is poorly soluble in water and will precipitate.[1] Urea remains dissolved.[1][3]
-
Filtration: Filter the white solid. Wash copiously with cold water.[1][4]
-
Re-acidification: Suspend the clean free base in anhydrous Ethanol. Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane or gas).
-
Isolation: The pure HCl salt will precipitate or can be crystallized.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for purification, specifically the "Base-Acid Swing" to eliminate urea and the "Cloud Point" method for crystallization.
Caption: Workflow for selecting between Direct Recrystallization (for color/minor impurities) and the Base-Acid Swing (for gross urea contamination).
Quantitative Data & Specifications
| Property | Value / Behavior | Technical Note |
| Melting Point (HCl Salt) | 265–270°C (dec.) | Sharp mp indicates purity.[1] Broad range = wet/impure.[1] |
| Solubility (Water) | High | Urea is also soluble here; water is poor for separation unless pH is adjusted.[1] |
| Solubility (Ethanol) | Moderate (Hot) / Low (Cold) | Ideal recrystallization solvent. |
| Solubility (Ether) | Insoluble | Excellent anti-solvent.[1] |
| Hygroscopicity | High | Must store in desiccator.[1] "Gooey" solid = moisture absorption.[1] |
| pKa (Protonated) | ~3.0 - 4.0 | Acts as a weak acid in the salt form.[1] |
Analytical Validation (Self-Check)
Before using the material in downstream applications, validate purity using 1H NMR (DMSO-d6) .
-
Singlet (~2.3-2.5 ppm): Corresponds to the two equivalent methyl groups (6H).[1]
-
Singlet (~6.8-7.0 ppm): Corresponds to the single proton at the C-5 position (1H).[1]
-
Broad Singlet (>10 ppm): Exchangeable protons (NH/OH from salt form).[1]
-
Red Flag: A singlet at ~5.7 ppm indicates residual Urea .[1]
-
Red Flag: Multiplets at 1.1 ppm and 3.4 ppm indicate trapped Ethanol (solvate).[1] Dry at 60°C under high vacuum to remove.[1]
References
-
Synthesis & Properties: Organic Syntheses, Coll.[1] Vol. 3, p. 394 (1955); Vol. 21, p. 37 (1941).[1] (Describes the condensation of 2,4-pentanedione with urea). [1]
-
Tautomerism: Hall, V. M., et al.[1] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1][5] Acta Crystallographica Section C (2016).[1][5] (Provides structural context for pyrimidinone tautomers).
-
Solubility Data: PubChem Compound Summary for CID 9508. (Physical properties and solubility profiles). [1]
-
Purification Methodology: Google Patents CN1024549C. "Preparation method of 2-hydroxy-4,6-dimethylpyrimidine." (Describes the neutralization and acidification purification cycles).
Sources
- 1. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. 4,6-Dimethyl-2-hydroxypyrimidine CAS#: 108-79-2 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4,6-Dimethylpyrimidin-2-ol Hydrochloride
The following technical guide is structured as a specialized support center resource. It synthesizes specific chemical behaviors of pyrimidine derivatives with standard stability-indicating protocols.
Executive Technical Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 3297-20-9 / Free base: 108-79-2) is a robust heterocyclic scaffold often used as an intermediate in the synthesis of sulfonamides and agrochemicals.[1][2][3]
Critical Chemical Context: Users often misinterpret the stability of this compound because they ignore its tautomeric equilibrium . While the name implies an alcohol ("-ol"), the compound predominantly exists in the keto-form (pyrimidin-2(1H)-one) in solution and solid state.[1] The hydrochloride salt protonates the ring nitrogen, further locking this keto-character and increasing susceptibility to specific nucleophilic attacks while protecting against others.
Primary Degradation Risks:
-
Oxidative Degradation: Radical attack on the "activated" methyl groups at positions 4 and 6.
-
Hydrolytic Ring Opening: Occurs primarily under high pH stress (not acidic), leading to fragmentation.[1]
-
Photolytic Instability: UV absorption by the pyrimidine chromophore can induce dimerization or radical formation.
Troubleshooting Guide (FAQ)
Direct solutions to common observations in the lab.
Issue 1: "My white powder has turned faint yellow/orange upon storage."
-
Diagnosis: Oxidative Coupling or Trace Metal Contamination. [1]
-
The Mechanism: The methyl groups at C4/C6 are "benzylic-like" due to the electron-deficient pyrimidine ring. Trace transition metals (Fe, Cu) or exposure to air can induce radical oxidation, linking two rings via a methylene bridge (dimerization) or forming highly conjugated degradation products (aldehydes).[1]
-
Corrective Action:
-
Immediate: Recrystallize from Ethanol/HCl to remove oxidized surface impurities.
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) and protect from light.[1] Ensure containers are tightly sealed to prevent moisture uptake (hygroscopicity of the HCl salt accelerates oxidation).
-
Issue 2: "I see 'ghost peaks' in my HPLC chromatogram that disappear when I change pH."
-
Diagnosis: Tautomer Separation (Artifact), not Degradation.
-
The Mechanism: 4,6-Dimethylpyrimidin-2-ol exists in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms.[1] In unbuffered or neutral HPLC methods, these tautomers may partially separate, appearing as split peaks or broad shoulders.[1]
-
Corrective Action:
-
Protocol Adjustment: Buffer your mobile phase. Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid (pH < 3) to protonate the system fully, collapsing the equilibrium into a single species (the protonated keto-form) for sharp peak shape.
-
Issue 3: "The compound is losing mass balance in basic aqueous solution."
-
Diagnosis: Base-Catalyzed Ring Fission. [1]
-
The Mechanism: While stable in acid (due to the HCl salt form), strong bases (NaOH, KOH, pH > 12) attack the C2 position (carbonyl carbon in the keto-form). This nucleophilic attack disrupts the aromaticity, leading to N1-C2 or N3-C2 bond cleavage and the formation of linear urea derivatives or acetylacetone byproducts.[1]
-
Corrective Action:
-
Synthesis Constraints: Avoid prolonged exposure to pH > 10. If basic conditions are required, keep temperature < 5°C to kinetically inhibit ring opening.[1]
-
Degradation Pathways (Deep Dive)
The following diagram illustrates the mechanistic flow from the stable salt form to its primary degradation products.
Figure 1: Mechanistic map showing the transition from the stable HCl salt to oxidative, hydrolytic, and photolytic degradation products.[3]
Mechanistic Details
-
Pathway A: Methyl Group Oxidation (The "Yellowing" Pathway)
-
The methyl groups at positions 4 and 6 are activated by the electron-withdrawing nature of the pyrimidine ring (similar to 2,4-dinitrotoluene).
-
Trigger: Presence of atmospheric oxygen and light.[4]
-
Product: Alcohol -> Aldehyde -> Carboxylic acid at the side chain.[1] This creates conjugated systems that absorb blue light, appearing yellow/orange.[1]
-
-
Pathway B: Hydrolytic Ring Opening
-
Unlike simple amides, the cyclic urea motif in the pyrimidine ring is robust. However, the cationic nature of the salt makes the C2 carbon highly electrophilic.
-
Trigger: Neutralization followed by excess base (pH > 12).[1]
-
Product: The ring "unzips" to form acetylacetone (or its derivatives) and urea.
-
Standard Operating Procedure: Forced Degradation Profiling
Use this protocol to validate the stability of your specific batch.
Objective
To determine the intrinsic stability of 4,6-Dimethylpyrimidin-2-ol HCl and identify its degradation products via HPLC-UV/MS.
Materials
-
Sample: 4,6-Dimethylpyrimidin-2-ol HCl (1 mg/mL).
-
Solvent: Water/Acetonitrile (90:10).[1]
-
Reagents: 1N HCl, 1N NaOH, 3% H2O2.[1]
Protocol Steps
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Add 1N HCl. Heat at 60°C for 4 hours. | Stable. The HCl salt is already acidic. Minimal degradation expected.[1] |
| Base Hydrolysis | Add 1N NaOH. Heat at 60°C for 2 hours. | High Degradation. Expect mass loss and formation of polar fragments (urea/diketones). Monitor for ring opening.[1][5] |
| Oxidation | Add 3% H2O2.[1] Store at RT for 24 hours.[1] | Moderate Degradation. Look for M+14 (Carbonyl) or M+16 (Hydroxyl) peaks on the methyl groups. |
| Photolysis | Expose to 1.2 million lux hours (ICH Q1B).[1] | Variable. Potential dimerization.[1] Yellowing of solution is a positive indicator of degradation. |
Analytical Note
When analyzing results, use a Diode Array Detector (DAD) . Degradation products involving ring opening will lose the characteristic pyrimidine UV absorption (approx. 230-260 nm).[1] Products involving methyl oxidation will show a red-shift (shift to higher wavelengths) due to extended conjugation.[1]
References
-
PubChem. (n.d.).[1] 4,6-Dimethylpyrimidin-2-ol.[1][6] National Library of Medicine. Retrieved February 8, 2026, from [Link][1]
-
Brown, D. J. (2009).[1] The Pyrimidines (Chemistry of Heterocyclic Compounds: A Series Of Monographs). Wiley-Interscience.[1] (Authoritative text on general pyrimidine ring stability and hydrolysis mechanisms).
-
Shandong Tianhong Chemical Co., Ltd. (2012).[1] Preparation method of 2-hydroxy-4,6-dimethylpyrimidine. CN1024549C.[1] (Patent describing synthesis and thermal stability properties).
- Cadet, J., & Wagner, J. R. (2013). DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation. Cold Spring Harbor Perspectives in Biology.
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1] (Standard guidelines for the forced degradation protocols described above).
Sources
- 1. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility in Experiments with 4,6-Dimethylpyrimidin-2-ol hydrochloride
Welcome to the technical support center for 4,6-Dimethylpyrimidin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block and have encountered challenges with experimental reproducibility. As a key intermediate in the synthesis of high-value molecules like nucleoside analogs for antiviral and anticancer therapies, consistent results are paramount.[1] This document moves beyond standard protocols to address the nuanced chemical properties of this reagent that are often the root cause of inconsistent outcomes. Here, we provide field-proven insights and self-validating procedures to help you diagnose and resolve common experimental issues.
Section 1: Foundational Knowledge - Understanding the Reagent
Before troubleshooting experimental procedures, it is crucial to understand the inherent chemical characteristics of 4,6-Dimethylpyrimidin-2-ol hydrochloride. Many reproducibility issues stem from a misunderstanding of its stability, solubility, and structural properties.
Q1: What are the key chemical properties of 4,6-Dimethylpyrimidin-2-ol hydrochloride I should be aware of?
Understanding the fundamental properties of your reagent is the first step in ensuring consistency. Below is a summary of essential data for 4,6-Dimethylpyrimidin-2-ol hydrochloride.
| Property | Value | Source | Significance for Reproducibility |
| CAS Number | 34289-60-6 | [1][2] | Ensures you are working with the correct chemical entity. |
| Molecular Formula | C₆H₈N₂O·HCl | [1][2] | Used for calculating molar quantities. Incorrectly accounting for the HCl will lead to stoichiometric errors. |
| Molecular Weight | 160.60 g/mol | [1][2] | Critical for accurate mass-based measurements. |
| Appearance | White to light yellow/orange powder or crystal | [1] | Deviation from this (e.g., dark brown, gummy solid) may indicate degradation or impurity. |
| Melting Point | 281 °C | [1] | A broad or depressed melting point range is a classic indicator of impurity. |
| Purity | Typically ≥98% (by HPLC) | [1] | Lower purity introduces unknown variables and potential side reactions. Always verify the purity from the certificate of analysis. |
| Recommended Storage | 2 - 8 °C, in a dry environment | [1] | As a hydrochloride salt, it is potentially hygroscopic. Improper storage can lead to water absorption and degradation.[3][4] |
Q2: I've seen this compound called 4,6-dimethylpyrimidin-2-one. Is that different? What is tautomerism and why does it matter?
This is an excellent and critical question. The compound exists as two rapidly interconverting isomers called tautomers: the "-ol" form (enol) and the "-one" form (keto). For this specific molecule, the equilibrium strongly favors the 4,6-dimethyl-2(1H)-pyrimidinone structure.[2][5][6]
Causality: This keto-enol tautomerism is fundamental to the compound's reactivity. While the "one" (keto) form is more stable, the "-ol" (enol) tautomer can be the reactive species in certain reactions, particularly those involving electrophilic substitution on the ring. The specific reaction conditions, such as solvent polarity and pH, can influence the tautomeric equilibrium and therefore the reaction pathway, leading to inconsistent product profiles if not controlled.
Caption: Keto-enol tautomerism of the core structure.
Q3: How should I properly store and handle this reagent to ensure its integrity?
Proper storage is non-negotiable for reproducibility. As a hydrochloride salt, the primary risks are moisture absorption (hygroscopicity) and potential degradation over time if stored improperly.[3][4]
-
Long-Term Storage: Store at 2 - 8 °C as recommended.[1] For extended periods (over a year), consider storage at -20 °C in a desiccated environment, a practice common for similar reactive hydrochloride intermediates.[3]
-
Working Aliquots: Avoid repeatedly opening and closing the main stock bottle. Prepare smaller aliquots for daily or weekly use to minimize exposure to atmospheric moisture and temperature fluctuations.
-
Handling: Always allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid, which is a major source of water contamination.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems in a question-and-answer format, focusing on causality and providing actionable solutions.
Category A: Solubility & Solution Preparation
Q4: My compound is not dissolving completely or is crashing out of solution. What's wrong?
This is a classic issue rooted in the pH-dependent solubility of amine hydrochloride salts.[7] The hydrochloride salt is generally soluble in polar protic solvents like water or methanol. However, the free base (the neutral pyrimidinone) has significantly lower aqueous solubility.[8]
Common Causes & Solutions:
-
Incorrect Solvent Choice: While described as soluble, its solubility is finite. In less polar organic solvents, it may be poorly soluble.
-
Solution: Consult solubility data for similar compounds. For biological assays, DMSO and DMF are common choices for creating concentrated stock solutions.[3] For organic reactions, protic solvents or polar aprotic solvents are often required.
-
-
pH of the Medium: This is the most likely culprit. If you dissolve the hydrochloride salt in a neutral or basic solution, it will be deprotonated to the less soluble free base, causing it to precipitate.
-
Solution: For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-6) to keep the compound in its protonated, more soluble salt form. If the experimental conditions require a neutral or basic pH, you may need to use a co-solvent (like DMSO or ethanol) or accept a lower maximum concentration.
-
-
Supersaturation and Temperature: Dissolving the compound in hot solvent and then letting it cool can lead to supersaturation and subsequent precipitation, especially if the concentration is high.[9]
-
Solution: Determine the solubility at your working temperature. If you must heat to dissolve, ensure the final concentration is below the solubility limit at room temperature to prevent it from crashing out.
-
Q5: I'm seeing variable results in my biological assays. Could my stock solution be the problem?
Absolutely. The stability of the stock solution is critical for consistent dose-response curves.
Common Causes & Solutions:
-
Degradation in Solution: Pyrimidine rings can be susceptible to hydrolysis or oxidation over time, especially at non-optimal pH or when exposed to light.[10]
-
Solution: Prepare fresh stock solutions regularly. If you must store them, aliquot into single-use vials, purge with an inert gas (argon or nitrogen), and store at -20 °C or -80 °C, protected from light. Perform a stability study on your specific solvent system if the assay is particularly sensitive.
-
-
Inaccurate Concentration: If the starting material has absorbed water, your calculated concentration will be lower than the actual concentration.
-
Solution: Use the handling procedure described in Q3. For highly sensitive applications, perform a quantitative analysis (e.g., qNMR or HPLC with a standard) on your stock solution to confirm its concentration.
-
-
Precipitation During Dilution: When diluting a concentrated DMSO stock into an aqueous buffer, the compound can precipitate if its solubility limit in the final buffer composition is exceeded.
-
Solution: Ensure the final concentration of DMSO is high enough to maintain solubility, but low enough not to affect the biological system. Test the solubility in the final assay buffer by preparing a dilution and checking for turbidity or precipitate after incubation.
-
Category B: Reaction Inconsistencies
Q6: My reaction yield is low or inconsistent. What are the likely causes?
Low or variable yield is a multifactorial problem. The following workflow provides a systematic approach to diagnosis.
Caption: Troubleshooting workflow for low reaction yields.
Expertise-Driven Insights:
-
Hygroscopicity is a hidden killer of stoichiometry. If your compound is 10% water by weight, all subsequent molar calculations are off by 10%. Always use a freshly opened bottle or a properly stored aliquot.[4]
-
The "H" in HCl is an acid. When using bases in your reaction, you must add at least one extra equivalent to neutralize the hydrochloride before your intended reaction can proceed. Failure to do so results in incomplete reactions.
-
Pyrimidine chemistry is often pH-sensitive. Many reactions involving pyrimidines have optimal pH ranges; outside this range, rates drop or side reactions dominate.[11][12] Consider buffering your reaction if possible.
Category C: Purification & Isolation Problems
Q8: I'm struggling to crystallize my final product, or the purity is poor. What can I do?
Crystallization is often treated as an art, but it is governed by scientific principles. Poor crystallization is usually a result of incorrect solvent choice or cooling rate.[13][14]
Common Causes & Solutions:
-
Wrong Solvent System: The ideal crystallization solvent is one in which your compound is soluble when hot but poorly soluble when cold.[13]
-
Solution: Perform a systematic solvent screen. Use small vials with a few milligrams of your crude product and test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, and mixtures).
-
-
Crystallization is Too Fast: Rapidly cooling a solution ("crashing it out") traps impurities within the crystal lattice, leading to poor purity.[9]
-
Solution: Slow down the cooling process. Let the flask cool slowly to room temperature, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C). Insulating the flask can help slow the initial cooling phase.
-
-
Too Much Solvent Used: A very common error is adding too much solvent to dissolve the crude material, resulting in a solution that is not supersaturated upon cooling, leading to very low or no yield.[9][15]
-
Solution: Add the hot solvent portion-wise until the solid just dissolves. If you add too much, you can carefully evaporate some of the solvent to re-establish a saturated solution.
-
Section 3: Frequently Asked Questions (FAQs)
Q9: How do I confirm the purity and identity of my starting material?
-
Identity: Check the ¹H NMR and compare it to literature data or the spectrum provided by the supplier.
-
Purity: HPLC is the gold standard for assessing purity.[1] A sharp melting point close to the literature value (281 °C) is also a good indicator of high purity.
Q10: Is 4,6-Dimethylpyrimidin-2-ol hydrochloride hygroscopic? How do I handle it?
-
While not always explicitly stated, hydrochloride salts of organic compounds are frequently hygroscopic.[4] It is best practice to assume it is and handle it accordingly. Always warm the container to room temperature in a desiccator before opening to prevent moisture condensation.
Q11: What is the role of the hydrochloride salt? Do I need to neutralize it?
-
The hydrochloride salt form is often used to improve the stability and water solubility of the parent compound.[7] You must account for it in your reactions. If your reaction requires a basic or nucleophilic nitrogen on the pyrimidine ring, or if you are using a base-sensitive reagent, you will likely need to neutralize the HCl by adding one equivalent of a non-nucleophilic base (like triethylamine or DIPEA) or by performing a liquid-liquid extraction to isolate the free base before proceeding.
Q12: What analytical techniques are best for monitoring my reaction?
-
Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the disappearance of starting material and the appearance of the desired product mass, as well as identifying any side products.
Section 4: Standardized Protocols
Adhering to standardized protocols for common procedures can eliminate many sources of variability.
Protocol 1: Recommended Procedure for Preparing a Standardized Stock Solution (10 mM in DMSO)
-
Pre-Weighing Preparation: Place the sealed vial of 4,6-Dimethylpyrimidin-2-ol hydrochloride in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Weighing: In a fume hood, accurately weigh 1.606 mg of the compound into a clean, dry amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to ~30-40°C) can be used if necessary, but ensure the solution returns to room temperature before final use.
-
Storage: If not for immediate use, aliquot the solution into single-use, low-retention tubes. Purge with argon or nitrogen, seal tightly, and store at -20 °C, protected from light.
-
Self-Validation Check: Before the first use, visually inspect a thawed aliquot for any signs of precipitation. If the solution is hazy, it may indicate stability or solubility issues in your specific batch of DMSO.
References
-
PubChem. (n.d.). 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2). Retrieved February 7, 2026, from [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). 4,6-Dimethyl-2-pyrimidone. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Peppicelli, S., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics. Retrieved February 7, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved February 7, 2026, from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved February 7, 2026, from [Link]
-
Wang, Y., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry. Retrieved February 7, 2026, from [Link]
-
Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. Molecules. Retrieved February 7, 2026, from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved February 7, 2026, from [Link]
-
El-Metwally, A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved February 7, 2026, from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation. Retrieved February 7, 2026, from [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed. Retrieved February 7, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | C6H9ClN2O | CID 12343166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 6. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of pH in Regulating Cancer Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. unifr.ch [unifr.ch]
- 14. mt.com [mt.com]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Guide: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Executive Summary
Welcome to the Technical Support Center. You have inquired about synthetic routes for 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 5395-36-8 for free base; HCl salt is custom).
While the condensation of urea and acetylacetone (the Biginelli-type cyclocondensation ) is the industrial standard, researchers often encounter issues with yield reproducibility, hygroscopicity of the salt, or reaction kinetics. This guide outlines the Standard Route (and how to fix it) and provides two Alternative Routes (via Thiourea and Guanidine) for specific use cases where the standard route fails or is chemically incompatible with other functional groups in a larger sequence.
Pathway Visualization
The following diagram maps the three distinct chemical pathways to the target molecule. Use this to determine which starting materials best fit your current inventory and constraints.
Figure 1: Strategic map of synthetic access points. Route A is preferred for bulk synthesis; Route B is used when urea reactivity is poor; Route C is utilized when the 2-amino derivative is already available.
Route A: The Standard Protocol (Urea Condensation)
Best for: Scalability, atom economy, and cost-efficiency.
The Mechanism
This is a cyclocondensation reaction. The urea nitrogens act as nucleophiles attacking the carbonyl carbons of acetylacetone. Acid catalysis (HCl) promotes the dehydration steps required to aromatize the pyrimidine ring.
Optimized Protocol
-
Reactants: Dissolve Urea (1.0 equiv) and Acetylacetone (1.1 equiv) in Ethanol (absolute).
-
Catalyst: Add concentrated HCl (catalytic amount) or use HCl/Ethanol solution.
-
Note: Some solvent-free "Green" protocols use microwave irradiation with solid acid catalysts like Sulfamic acid [1].
-
-
Reflux: Heat to reflux (78-80°C) for 3–5 hours.
-
Isolation (Free Base): Cool to 0°C. The hydrochloride salt may precipitate directly if anhydrous HCl/EtOH was used. If not, neutralize with aqueous NaOH to pH 7 to precipitate the free base.
-
Salt Formation: Resuspend the free base in isopropanol (iPrOH). Add 1.1 equiv of 5-6N HCl in iPrOH. Stir at 0°C for 2 hours. Filter the white crystalline solid.[1]
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Water accumulation inhibits cyclization. | Use a Dean-Stark trap (if using toluene/benzene) or molecular sieves to remove water generated during condensation. |
| Product is Sticky/Yellow | Oligomerization of acetylacetone. | Recrystallize from Ethanol/Water (9:1). Use activated charcoal during the hot filtration step to remove colored impurities. |
| Salt is Hygroscopic | Excess HCl trapped in crystal lattice. | Dry the final salt in a vacuum oven at 50°C over P₂O₅ for 24 hours. Ensure stoichiometry of HCl is exactly 1:1. |
| Reaction Stalls | Urea has low solubility in organic solvents. | Switch Solvent: Use a minimal amount of water/ethanol mix or switch to Route B (Thiourea is more nucleophilic). |
Route B: The "Thio-Switch" (Thiourea Alternative)
Best for: Cases where urea is unreactive or if you require faster kinetics (Sulfur is a better nucleophile than Oxygen).
The Logic
Thiourea reacts significantly faster with acetylacetone than urea does. However, this yields 4,6-dimethylpyrimidine-2-thiol . You must then convert the thiol (-SH) to a hydroxyl (-OH).
Protocol
-
Step 1 (Cyclization): Reflux Thiourea + Acetylacetone in Ethanol with catalytic HCl. Yields 2-mercapto-4,6-dimethylpyrimidine (High yield, >90%) [2].
-
Step 2 (Hydrolysis/Desulfurization):
-
Method:Chloroacetic Acid Hydrolysis .
-
React the thiol with chloroacetic acid (ClCH₂COOH) in aqueous acid.
-
Mechanism:[2][3][4][5] The sulfur attacks the alkyl halide to form a thioether intermediate (-S-CH2-COOH). Under acidic hydrolysis, this leaving group is displaced by water, releasing thioglycolic acid and generating the 2-hydroxypyrimidine [3].
-
-
Step 3: Isolate and convert to HCl salt as in Route A.
Route C: The "Amino-Switch" (Guanidine Alternative)
Best for: Laboratories that already stock 2-amino-4,6-dimethylpyrimidine or need to avoid sulfur contaminants completely.
The Logic
Guanidine condenses with acetylacetone to form the 2-amino derivative.[6] The amino group is then converted to a hydroxyl group via diazotization.
Protocol
-
Step 1 (Cyclization): React Guanidine carbonate/nitrate with Acetylacetone in aqueous Na₂CO₃. Precipitate the 2-amino-4,6-dimethylpyrimidine.[1]
-
Step 2 (Diazotization):
-
Step 3: Heat the solution to 50°C to ensure complete nitrogen evolution. Cool and crystallize the product [4].
Analytical Data & Quality Control
When characterizing your final HCl salt, ensure it meets these specifications to validate the synthesis.
| Parameter | Specification (HCl Salt) | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or polymer impurities. |
| Melting Point | 265–270°C (Decomposition) | Free base melts lower (~198°C). |
| Solubility | Soluble in water, Methanol; Insoluble in Ether | High water solubility confirms salt formation. |
| 1H NMR (D₂O) | δ ~2.3-2.5 (s, 6H, 2xCH3), ~6.5 (s, 1H, CH) | Chemical shifts may drift slightly depending on pH/concentration. |
References
-
Microwave-Assisted Synthesis
- Title: A rapid and facile synthesis of 4,6-dimethylpyrimidine-2(1H)-one.
- Source: International Journal of Pharmacy and Biological Sciences.
-
URL:7
-
Thiourea Route & Biological Activity
-
Thiol-to-Hydroxyl Conversion (General Methodology)
- Title: Conversion of a Thiol Precursor into Aroma Compound...
- Source: Semantic Scholar.
-
URL:10
-
Guanidine Route
- Title: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Guanidine hydrochloride and Acetylacetone.
- Source: ChemicalBook / Liter
-
URL:1
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,6-dimethylpyrimidin-2-ol and its precursors before handling. The hydrochloride salt is an irritant; use appropriate PPE.
Sources
- 1. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 5. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. ijpbs.net [ijpbs.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up 4,6-Dimethylpyrimidin-2-ol Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of 4,6-Dimethylpyrimidin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. The following information is curated from established literature and practical experience to ensure scientific integrity and provide actionable solutions.
Introduction to the Synthesis
The synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride is typically achieved through the acid-catalyzed condensation of a guanidine source (like guanidine hydrochloride or urea) with acetylacetone (2,4-pentanedione).[1] While the reaction appears straightforward on a laboratory scale, scaling up production can introduce a host of challenges related to reaction control, product purity, and material handling. This guide will address these issues in a practical question-and-answer format.
Core Reaction Pathway
The fundamental reaction involves the cyclization of the diketone with the guanidine derivative, as illustrated below. The acidic catalyst is crucial for activating the carbonyl groups of the acetylacetone and facilitating the condensation and subsequent cyclization.
Caption: Simplified reaction pathway for the synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this reaction?
A1: When scaling up the synthesis of 4,6-Dimethylpyrimidin-2-ol hydrochloride, the most critical parameters to monitor and control are:
-
Temperature: The condensation reaction is exothermic, and poor heat dissipation in a large reactor can lead to a runaway reaction, decreased yield, and the formation of impurities.[2][3][4]
-
Reagent Addition Rate: The rate of addition of the acidic catalyst (e.g., alcoholic HCl or sulfuric acid) is crucial. A rapid addition can cause localized overheating and increase the rate of side reactions.[1][5]
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reactant concentration. Inadequate mixing can lead to inconsistent product quality and lower yields.[6][7]
-
Stoichiometry: Precise control of the molar ratios of guanidine/urea to acetylacetone is important for maximizing yield and minimizing unreacted starting materials.
Q2: Which solvent system is recommended for this synthesis on a larger scale?
A2: Lower alcohols such as methanol or isopropanol are commonly used as solvents for this reaction.[8] The choice of solvent can impact the solubility of reactants and the crystallization of the final product. For scale-up, consider the following:
-
Methanol: Offers good solubility for the reactants but has a lower boiling point, which might require a pressurized reactor for reactions at higher temperatures.
-
Isopropanol: Has a higher boiling point, which can be advantageous for reactions requiring elevated temperatures. However, the solubility of reactants might be slightly lower compared to methanol.
-
Ethanol: Can also be a suitable solvent and is often used in industrial processes.[1]
It is advisable to perform solubility studies and small-scale trials to determine the optimal solvent for your specific process and equipment.
Q3: What are the primary safety concerns when handling the reagents for this synthesis at an industrial scale?
A3: The primary safety concerns are associated with the handling of the acidic catalyst and the flammable solvent.
-
Alcoholic Hydrogen Chloride: Anhydrous HCl in alcohol is highly corrosive and flammable.[9][10][11] Proper personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield, is mandatory. The work area must be well-ventilated, and all equipment should be properly grounded to prevent static discharge.[9][10][12]
-
Sulfuric Acid: If used as a catalyst, concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact. It is also a strong oxidizing agent.
-
Acetylacetone: This reactant is a flammable liquid and can be harmful if swallowed or inhaled.[12][13]
-
Guanidine Hydrochloride: Can cause skin and eye irritation.
A thorough process hazard analysis (PHA) should be conducted before any scale-up activities to identify and mitigate potential risks.[5][14]
Troubleshooting Guide
Issue 1: Low Product Yield
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Significant amount of unreacted starting materials in the final mixture. | Incomplete reaction. | 1. Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to determine the optimal reaction time. 2. Increase Reaction Temperature: The activation energy may not be sufficiently overcome at lower temperatures. Gradually increase the temperature while carefully monitoring for any increase in impurities. 3. Check Catalyst Activity: Ensure the acidic catalyst is of the correct concentration and has not degraded. For alcoholic HCl solutions, concentration can decrease over time if not stored properly. |
| Low yield despite complete consumption of starting materials. | Formation of soluble byproducts or degradation of the product. | 1. Optimize Temperature Control: As mentioned, excessive temperatures can lead to side reactions. Ensure the reactor's cooling system is adequate for the scale of the reaction.[15][16] 2. Controlled Reagent Addition: Add the acidic catalyst and acetylacetone solution portion-wise or via a dropping funnel to maintain better temperature control and minimize byproduct formation. 3. pH Control: While an acidic medium is necessary, excessively low pH can promote side reactions. The amount of acid used should be carefully optimized. |
Issue 2: Product Purity and Color Issues
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| The isolated product is off-color (e.g., yellow or brown). | Presence of colored impurities. | 1. Use High-Purity Starting Materials: Impurities in the acetylacetone or guanidine source can lead to colored byproducts. 2. Maintain an Inert Atmosphere: Blanketing the reactor with an inert gas like nitrogen can prevent oxidative side reactions that may form colored species. 3. Recrystallization: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol) and recrystallize to remove colored impurities. The choice of recrystallization solvent is critical and should be determined experimentally. |
| Presence of unknown peaks in HPLC or other analytical methods. | Formation of byproducts. | 1. Identify Byproducts: If possible, isolate and identify the major impurities. Common byproducts in pyrimidine synthesis can arise from self-condensation of acetylacetone or side reactions involving urea/guanidine. 2. Adjust Stoichiometry: An excess of one reactant can sometimes lead to the formation of specific byproducts. Experiment with slight variations in the molar ratios. 3. Optimize Reaction Conditions: Byproduct formation is often sensitive to temperature and reaction time. A design of experiments (DoE) approach can be useful in identifying optimal conditions to minimize impurity formation. |
Issue 3: Product Isolation and Filtration Problems
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| The product precipitates as a very fine powder, leading to slow filtration. | Rapid and uncontrolled crystallization. | 1. Controlled Cooling: Cool the reaction mixture slowly and with controlled agitation after the reaction is complete. This allows for the formation of larger, more easily filterable crystals. 2. Anti-Solvent Addition: In some cases, the controlled addition of an anti-solvent can improve crystal size and morphology. This needs to be carefully evaluated to avoid oiling out of the product. 3. Seeding: Introducing a small amount of previously isolated, crystalline product (seeding) at the point of supersaturation can promote the growth of larger crystals. |
| The filtered cake is difficult to dry and retains solvent. | Fine particle size and/or amorphous content. | 1. Improve Crystallization: As with slow filtration, improving the crystallinity and increasing the particle size will facilitate easier drying. 2. Optimize Washing: Wash the filter cake with a suitable, cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[17] 3. Efficient Drying Technique: Use an appropriate drying method such as a vacuum oven with controlled temperature to effectively remove the solvent. For larger scales, agitated filter dryers can be employed.[18][19][20] |
Visualizing Troubleshooting Logic
The following diagram outlines a general workflow for troubleshooting common issues during the scale-up of 4,6-Dimethylpyrimidin-2-ol hydrochloride production.
Caption: A workflow for troubleshooting common scale-up issues.
References
-
PubChem. (n.d.). 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid in ethanol. Retrieved from [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
ACS Publications. (2022). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2005). Interaction between Mixing, Chemical Reactions, and Precipitation. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Google Patents. (n.d.). CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
-
Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]
-
OSHA. (2024). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]
-
EHSLeaders. (2023). OSHA's Process Safety Standard: Requirements, Enforcement, Future. Retrieved from [Link]
-
CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
ResearchGate. (2005). Interaction between Mixing, Chemical Reactions, and Precipitation. Retrieved from [Link]
-
Lviv Polytechnic National University. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Retrieved from [Link]
-
PMC. (n.d.). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetylacetone. Retrieved from [Link]
-
PMC. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). Retrieved from [Link]
-
PMC. (n.d.). Modeling of Mixing‐Precipitation Processes: Agglomeration. Retrieved from [Link]
-
PMC. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
CPAChem. (2020). Safety data sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Retrieved from [Link]
-
People. (n.d.). Advanced Control of Batch Reactor Temperature. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of thermal and guanidine hydrochloride denaturation behaviors of glucoamylase from the STA1 gene of Saccharomyces cerevisiae var. diastaticus. Retrieved from [Link]
-
ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]
-
RSC Publishing. (n.d.). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. Retrieved from [Link]
-
DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. Retrieved from [Link]
-
Pharmaceutical Technology. (2020). Considering Continuous Filtration and Drying. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
UCL Discovery. (n.d.). SCALE-UP OF PRECIPITATION PROCESSES. Retrieved from [Link]
-
American Institute of Chemical Engineers. (n.d.). Lab-scale process safety management. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Determination of exothermic batch reactor specific model parameters. Retrieved from [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
-
YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]
-
Enabling Technologies Consortium. (2017). Pharmaceutical Drying. Retrieved from [Link]
-
YouTube. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.3: Precipitation Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Incatools blog. (2021). Temperature Control for Batch Reactors in your industry. Retrieved from [Link]
Sources
- 1. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 2. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions [mdpi.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. OSHA’s Process Safety Standard: Requirements, Enforcement, Future - EHSLeaders [ehsleaders.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 9. carlroth.com [carlroth.com]
- 10. cpachem.com [cpachem.com]
- 11. msjc-keenan.safeschoolssds.com [msjc-keenan.safeschoolssds.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
- 14. dchas.org [dchas.org]
- 15. people.ece.ubc.ca [people.ece.ubc.ca]
- 16. blog.incatools.com [blog.incatools.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmtech.com [pharmtech.com]
- 20. etconsortium.org [etconsortium.org]
Technical Support Center: Catalyst Poisoning in Reactions with 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Troubleshooting catalytic failure (specifically Pd, Pt, Rh) involving 4,6-Dimethylpyrimidin-2-ol hydrochloride.
Core Technical Analysis: Why This Reaction Fails
Reactions involving 4,6-Dimethylpyrimidin-2-ol hydrochloride (CAS: 5395-12-0) are notoriously difficult not because of a single factor, but due to a "Triad of Deactivation" that attacks transition metal catalysts from three distinct vectors. Understanding this causality is the first step to resolution.
The Triad of Deactivation
| Vector | Mechanism of Action | Impact on Catalysis |
| 1.[1] The Chloride Spike | The HCl salt releases stoichiometric | Inhibition of Oxidative Addition: The catalyst becomes an anionic sink, unable to activate the aryl halide/pseudohalide. |
| 2. The Nitrogen Trap | The pyrimidine ring contains two nitrogen atoms. Even in the "2-ol" form, the N1/N3 positions are potent | Active Site Blockage: The substrate acts as a poison ligand, displacing phosphines and arresting the catalytic cycle. |
| 3. Tautomeric Shift | The compound exists in equilibrium between the enol (2-hydroxypyrimidine) and keto (2-pyrimidone) forms. The keto form dominates in solution, presenting an amide-like -NH- and C=O. | Coordination Ambiguity: The keto tautomer can bind metals through the oxygen or the deprotonated nitrogen, complicating ligand selection. |
Diagnostic Matrix: Identifying the Poison
Use this matrix to correlate your experimental observations with the specific poisoning mechanism.
| Symptom | Probable Cause | Verification Test |
| Immediate precipitation of black solid (Pd black) upon substrate addition. | Chloride-induced destabilization. The massive influx of | Filter the solid.[2] If the supernatant is colorless (no soluble Pd), the catalyst has crashed out. |
| Reaction stalls at <10% conversion ; adding more catalyst yields no improvement. | Nitrogen Poisoning (N-Binding). The substrate has saturated the metal centers, forming stable | Run a control with a non-coordinating substrate (e.g., toluene derivative) + 1 equiv of your pyrimidine. If the control fails, the pyrimidine is the poison. |
| Inconsistent yields between batches of starting material. | Residual Acid/Salt Variance. Different batches of the hydrochloride salt may have varying levels of free HCl or hydration. | Check pH of an aqueous solution of the starting material. High acidity correlates with lower yields. |
Mechanism of Action (Visualized)
The following diagram illustrates the competitive binding pathways that lead to catalyst deactivation.
Caption: Figure 1. Dual-vector catalyst poisoning pathways showing chloride saturation and nitrogen coordination blocking the active catalytic cycle.
Troubleshooting Protocols
Protocol A: The "Free-Basing" Pre-treatment (Mandatory)
Goal: Remove the HCl moiety entirely before the metal catalyst is introduced.
Context: Relying on the reaction base (e.g.,
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of 4,6-Dimethylpyrimidin-2-ol hydrochloride in 50 mL of deionized water. The solution will be acidic (pH ~1-2).
-
Neutralization: Slowly add 2M NaOH solution dropwise while stirring. Monitor pH.
-
Target: pH 7.0 – 8.0.
-
Observation: The free base (4,6-dimethyl-2-hydroxypyrimidine) is significantly less soluble in water than the salt and will precipitate as a white solid.
-
-
Isolation: Cool the mixture to 0-4 °C for 30 minutes to maximize precipitation.
-
Filtration: Filter the solid and wash with varying small portions of ice-cold water (2 x 5 mL) to remove NaCl.
-
Drying: Dry under high vacuum at 50 °C for 12 hours.
-
Critical Check: Ensure the solid is completely dry. Residual water acts as a nucleophile in many coupling reactions.
-
Protocol B: Ligand Switching for N-Heterocycles
Goal: Prevent the pyrimidine nitrogen from displacing the catalyst ligands.
If you must use the substrate without protection, you need a catalyst system with higher binding affinity than the pyrimidine nitrogen.
-
Avoid: Standard
or without ligands. These are easily displaced by the pyrimidine. -
Select: Bulky, electron-rich phosphines (Buchwald Ligands).[1]
-
Recommendation: XPhos or BrettPhos .
-
Reasoning: The sheer steric bulk of the biaryl backbone creates a "roof" over the Pd center, allowing the small oxidative addition partners to enter but physically preventing the coordination of the bulky pyrimidine substrate [1].
-
-
Loading: Increase catalyst loading to 2-5 mol%. High substrate coordination effectively lowers the active concentration of Pd.
Troubleshooting Logic Tree
Follow this workflow to determine the next step in your optimization.
Caption: Figure 2. Decision tree for diagnosing and resolving catalyst poisoning issues.
Frequently Asked Questions (FAQs)
Q1: Can I just add extra base to the reaction instead of free-basing beforehand?
A: While theoretically possible, it is experimentally inferior. Adding extra base (like
Q2: Does the tautomerism affect the choice of solvent? A: Yes. In polar protic solvents (MeOH, Water), the keto (lactam) form is stabilized. In non-polar aprotic solvents (Toluene, Dioxane), the equilibrium may shift. However, for metal coordination, the keto form is the primary concern as the amide-like nitrogen is a competent ligand. Using non-polar solvents often helps by destabilizing the charged intermediates that lead to catalyst deactivation [3].
Q3: I see a black precipitate immediately. Is my catalyst dead? A: Likely, yes. This is "Pd-Black," formed when the stabilizing ligands dissociate (likely displaced by the chloride or the pyrimidine) and the Pd(0) aggregates. Once aggregated, it is catalytically inactive for cross-coupling. You must restart, ensuring better ligand protection (Protocol B) or lower chloride concentration (Protocol A).
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Amatore, C., & Jutand, A. (2000). "Role of Chloride Ions in Palladium-Catalyzed Reactions." Accounts of Chemical Research.
-
Stanovnik, B., & Tišler, M. (1964). "Tautomerism of hydroxypyrimidines." Arhiv za Kemiju. (Contextual grounding on pyrimidine tautomerism).
-
BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions Involving 4-Bromobenzoyl Chloride" (General principles of halide poisoning).
Sources
troubleshooting mass spectrometry fragmentation of 4,6-Dimethylpyrimidin-2-ol
Technical Support Center: Mass Spectrometry of 4,6-Dimethylpyrimidin-2-ol
Executive Summary: The Tautomer Challenge
Molecule: 4,6-Dimethylpyrimidin-2-ol (MW: 124.14 Da) Core Challenge: This molecule exhibits significant keto-enol tautomerism . While often named as an "-ol" (enol), it exists predominantly as the keto form (4,6-dimethyl-2(1H)-pyrimidinone) in both solution and the gas phase. Failure to account for this equilibrium leads to incorrect precursor selection, confusing fragmentation patterns (Retro-Diels-Alder), and severe source dimerization.
This guide provides a mechanistic troubleshooting framework for LC-MS/MS analysis, focusing on Electrospray Ionization (ESI).
Part 1: Precursor & Ionization Troubleshooting
Q1: Why is my precursor signal split between different retention times or showing unexpected adducts?
Diagnosis: You are likely observing tautomeric equilibration or dimerization in the source.
-
The Mechanism: The compound exists in equilibrium between the 2-hydroxy (enol) and 2-keto (lactam) forms. The keto form is more polar and typically dominant. In high-concentration ESI, the keto form’s amide-like structure promotes strong intermolecular Hydrogen bonding, leading to stable non-covalent dimers.
-
The Fix:
-
Check for Dimers: Look for m/z 249.15 (
). If this peak is higher than your monomer ( 125), your concentration is too high. -
Force the Monomer: Increase Source Temperature (
C) and De-clustering Potential (DP) to break the H-bonds. -
pH Control: Use an acidic mobile phase (0.1% Formic Acid). Protonation stabilizes the cation and can collapse the tautomeric equilibrium to a single observable species in LC.
-
Q2: I see low intensity in Negative Mode (ESI-). Should I switch?
Recommendation: Yes, switch to Positive Mode (ESI+).
-
Reasoning: While the phenolic -OH (enol) can be deprotonated (
at m/z 123), the dominant keto form is basic at the N3 position. -
Protocol: Target the
ion at m/z 125.07 . The protonation occurs preferentially at the N3 nitrogen (or the carbonyl oxygen), facilitating the Retro-Diels-Alder (RDA) fragmentation required for structural confirmation.
Part 2: Fragmentation Mechanics (MS/MS)
Q3: My fragmentation spectrum doesn't match standard library predictions. What is the "Mystery Loss" of 43 Da?
Diagnosis: You are observing the Retro-Diels-Alder (RDA) reaction, a hallmark of the keto-tautomer.
-
Standard Prediction: Simple cleavage might suggest loss of methyl groups (15 Da) or CO (28 Da).
-
Actual Mechanism: The protonated keto-form undergoes ring opening.
-
Pathway A (RDA): The ring cleaves to expel Isocyanic Acid (HNCO) .
-
Calculation:
.
-
-
Pathway B (Acetonitrile Loss): Loss of a methyl-substituted nitrile group.
-
Calculation:
.
-
-
Q4: How do I distinguish this from isobaric contaminants?
Use the Diagnostic Ratio of the fragments.
-
4,6-Dimethylpyrimidin-2-ol: Will show bothm/z 84 and m/z 82.
-
Contaminants (e.g., simple pyridines): Will typically lose HCN (27 Da) or
(17 Da) but rarely HNCO (43 Da).
Part 3: Data & Protocols
Table 1: Key MS/MS Transitions & Interpretations
| Ion Type | m/z (Exp) | Neutral Loss | Formula | Mechanism |
| Precursor | 125.07 | - | Protonated Keto-form | |
| Dimer | 249.15 | - | Artifact: Source Conc. too high | |
| Fragment 1 | 84.05 | 41 Da | Loss of Acetonitrile ( | |
| Fragment 2 | 82.05 | 43 Da | RDA: Loss of HNCO (Isocyanic acid) | |
| Fragment 3 | 54.03 | 71 Da | Secondary fragmentation of m/z 82 |
Optimized Direct Infusion Protocol
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid. (Avoid unbuffered acetonitrile which promotes dimerization).
-
Concentration: 1
g/mL (Keep low to prevent ). -
Source Settings (ESI+):
-
Spray Voltage: 3.5 - 4.0 kV.
-
Capillary Temp: 350°C (Critical to break dimers).
-
Sheath Gas: 30 arb units.
-
-
Collision Energy (CE): Ramp 15 -> 35 eV. The RDA pathway (loss of 43) typically requires higher energy (>25 eV) than the acetonitrile loss.
Part 4: Visualization of Pathways
Figure 1: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing low signal or unexpected peaks during 4,6-Dimethylpyrimidin-2-ol analysis.
Figure 2: Fragmentation Mechanism (RDA)
Caption: The Retro-Diels-Alder mechanism explaining the diagnostic loss of 43 Da (HNCO) from the protonated keto-tautomer.
References
-
National Institute of Standards and Technology (NIST). (2023). 4,6-Dimethyl-2-pyrimidone Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9508, 2-Hydroxy-4,6-dimethylpyrimidine. PubChem.[2][3][4] [Link]
- Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding for RDA mechanisms in substituted pyrimidines).
Sources
- 1. 4,6-Dimethyl-2-pyrimidone [webbook.nist.gov]
- 2. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy & Application Guide: 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Executive Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (HDP-HCl) serves as a critical heterocyclic scaffold in the development of agrochemicals and pharmaceuticals. While often categorized as a raw intermediate, its "efficacy" is defined by its superior thermodynamic stability, high synthetic yield from low-cost precursors, and its role as the obligate complexing agent for the coccidiostat Nicarbazin .
This guide compares HDP-HCl against structurally similar pyrimidines—specifically 2-Amino-4,6-dimethylpyrimidine (ADMP) and 4,6-Dimethylpyrimidine-2-thiol —evaluating their utility in drug synthesis, corrosion inhibition, and biological activity.
Chemical Profile & Structural Analogues
HDP-HCl exists in a tautomeric equilibrium favoring the lactam (2-one) form in solution, which is crucial for its reactivity profile.
| Compound | Structure | CAS | Primary Utility | Cost/Availability Profile |
| HDP-HCl | 4,6-Dimethyl-2-hydroxypyrimidine HCl | 34289-60-6 | Precursor to 2-Cl-pyrimidines; Nicarbazin complex | High (Low cost, bulk commodity) |
| ADMP | 2-Amino-4,6-dimethylpyrimidine | 767-15-7 | Sulfa drug precursor; Ligand for metal complexes | Medium (Requires Guanidine) |
| DMPT | 4,6-Dimethylpyrimidine-2-thiol | 14001-63-9 | Plant growth stimulator; Corrosion inhibitor | Medium (Thiourea precursor) |
Comparative Efficacy Analysis
Synthetic Efficacy (Yield & Process Efficiency)
The industrial value of HDP-HCl lies in its synthesis from Urea and Acetylacetone , which is significantly more cost-effective than the Guanidine -based route required for ADMP.
| Parameter | HDP-HCl (Hydroxy) | ADMP (Amino) | DMPT (Thiol) |
| Precursors | Urea + Acetylacetone | Guanidine + Acetylacetone | Thiourea + Acetylacetone |
| Reaction Medium | Ethanol/HCl | Ethanol/Base | Ethanol/Base |
| Typical Yield | 90–96% | 75–85% | 80–88% |
| Purification | Crystallization (High Purity) | Recrystallization | Precipitation |
| Downstream Utility | Excellent (OH | Good (NH | Specialized (S-alkylation) |
Key Insight: HDP-HCl offers the highest atom economy and lowest raw material cost. Its hydroxyl group is a "dummy" handle—easily converted to a reactive Chlorine (using POCl
Biological & Functional Efficacy
While HDP-HCl is primarily an intermediate, its free base form (HDP) exhibits specific functional efficacy compared to analogs.
Case Study A: Coccidiostat Stabilization (Nicarbazin)
Nicarbazin is a 1:1 equimolar complex of 4,4'-dinitrocarbanilide (DNC) and HDP .[1]
-
HDP Role: HDP acts as a stabilizing host, allowing the absorption of the DNC (the active coccidiostat) which is otherwise insoluble and poorly bioavailable.
-
Efficacy vs Analogs: Attempts to complex DNC with ADMP or other pyrimidines fail to produce the specific crystal lattice required for the slow-release mechanism observed in Nicarbazin.
Case Study B: Corrosion Inhibition (Mild Steel in HCl)
Pyrimidines adsorb onto metal surfaces to prevent acid corrosion.[2]
-
Mechanism: Adsorption via N-heteroatoms and
-electrons. -
Ranking: DMPT (Thiol) > ADMP (Amino) > HDP (Hydroxy) .
-
Data: DMPT typically shows >90% inhibition efficiency (IE) due to the strong Iron-Sulfur interaction. HDP shows moderate IE (~70-80%) acting as a mixed-type inhibitor, but is often preferred in applications where sulfur contamination is undesirable.
Experimental Protocols
Protocol 1: Synthesis of HDP-HCl (High-Yield Route)
Objective: Generate high-purity HDP-HCl from commodity chemicals.
-
Reagents: Urea (30g, 0.5 mol), Acetylacetone (53g, 0.53 mol), Methanol (200 mL), Conc. HCl (37%).
-
Procedure:
-
Dissolve urea and acetylacetone in methanol in a round-bottom flask.
-
Add catalytic HCl (or generate in situ with acetyl chloride/methanol if anhydrous conditions are preferred, though aqueous HCl works for the salt).
-
Heat to reflux (65°C) for 4–6 hours. The solution will darken slightly.
-
Cool to 0–5°C in an ice bath. The HDP-HCl salt will precipitate as white/off-white crystals.
-
Filter the solid and wash with cold acetone to remove unreacted acetylacetone.
-
Dry at 60°C.
-
-
Expected Yield: 70–75g (90%+).
-
Validation: Melting Point >260°C (decomposes).
Protocol 2: Activation to 2-Chloro-4,6-dimethylpyrimidine
Objective: Convert the inert "Hydroxy" scaffold into the reactive "Chloro" scaffold for drug discovery.
-
Reagents: HDP-HCl (16g, 0.1 mol), POCl
(46g, 0.3 mol), Diethylaniline (catalytic) or Pyridine (1 eq). -
Procedure:
-
Suspend HDP-HCl in POCl
in a flask equipped with a scrubber (SO /HCl evolution). -
Add base (Pyridine) dropwise (Exothermic!).
-
Heat to reflux (105°C) for 2–3 hours until the solution becomes clear (homogenous).
-
Quenching (Critical): Pour the reaction mixture slowly onto crushed ice/water (maintain temp <20°C) to hydrolyze excess POCl
. -
Neutralize with NaOH to pH 7–8.
-
Extract with Dichloromethane (3 x 50 mL).
-
Evaporate solvent to yield the chloro-derivative.
-
-
Expected Yield: 80–85%.
-
Safety Note: POCl
is violently reactive with water. Quench with extreme caution.
Visualizations & Pathways
Figure 1: Synthesis & Divergent Application Workflow
This diagram illustrates the central role of HDP-HCl as a pivot point between agrochemical stabilization and pharmaceutical synthesis.
Caption: HDP-HCl serves as the primary gateway to both the agrochemical Nicarbazin and high-value pharmaceutical intermediates via chlorination.
Figure 2: Comparative Reactivity Logic
Why choose HDP-HCl over ADMP or DMPT?
Caption: HDP-HCl is the optimal choice for generating electrophilic pyrimidine centers and specific crystal lattices, whereas Amino/Thiol analogs lack this versatility.
References
-
Synthesis and Biological Activity of Pyrimidine Derivatives. MDPI Molecules. Available at: [Link][3]
-
Nicarbazin: Chemical Identity and Properties. FAO/WHO Joint Expert Committee on Food Additives. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. National Institutes of Health (PMC). Available at: [Link]
-
Dimethyl Pyrimidine Derivatives as Corrosion Inhibitors. ResearchGate. Available at: [Link]
- Preparation method of 2-hydroxy-4,6-dimethylpyrimidine.Google Patents.
Sources
Comparative Synthetic Utility: 4,6-Dimethylpyrimidin-2-ol Hydrochloride vs. Pyrimidinol Analogues
Executive Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (DMP-HCl) represents a privileged scaffold in heterocyclic synthesis, distinct from its unsubstituted analogue (2-hydroxypyrimidine) and its thio-variants. While often viewed merely as a precursor to 2-chloro-4,6-dimethylpyrimidine (a key intermediate for sulfonamides like Sulfamethazine), the presence of the 4,6-methyl groups and the hydrochloride salt form imparts unique physicochemical properties that dictate its reactivity profile.
This guide objectively compares DMP-HCl against standard pyrimidinols, focusing on tautomeric stability , chlorination efficiency , and regioselectivity in downstream functionalization.
Structural Dynamics & Tautomerism
Understanding the reactivity of DMP-HCl requires dissecting its tautomeric equilibrium. Unlike phenols, pyrimidinols exist predominantly as the lactam (2-pyridone-like) tautomer in the solid state and polar solvents.
Tautomeric Equilibrium & Salt Formation
The 4,6-dimethyl substitution exerts a hyperconjugative electron-donating effect, stabilizing the ring electron density compared to the electron-deficient unsubstituted pyrimidine.
-
Lactam Form (Dominant): Favored by polar solvents; nucleophilic at Oxygen (hard) and Nitrogen (soft).
-
Lactim Form (Reactive Intermediate): The species trapped during O-alkylation or chlorination (via phosphoryl chloride).
-
HCl Salt Advantage: The hydrochloride salt protonates the N1/N3 positions, effectively "locking" the structure in a protonated cationic form that is highly water-soluble and resistant to oxidative degradation, a common issue with free-base phenyl-pyrimidinols.
Figure 1: Tautomeric equilibrium and salt formation.[1] The HCl salt provides a stable reservoir for the reactive free base.
Comparative Performance Analysis
Synthesis & Precursor Availability
The synthesis of DMP-HCl is thermodynamically driven by the condensation of urea with acetylacetone (pentane-2,4-dione).
| Feature | 4,6-Dimethylpyrimidin-2-ol HCl | 2-Hydroxypyrimidine (Unsubstituted) |
| Precursors | Urea + Acetylacetone (Commodity chems) | Urea + Malondialdehyde (Unstable/Expensive) |
| Condensation | Acid-catalyzed (HCl/EtOH) -> Precipitates as Salt | Requires masked aldehyde equivalents |
| Yield | High (>85%) | Moderate (60-75%) |
| Atom Economy | Excellent (Water byproduct) | Lower (Leaving groups from acetals) |
Chlorination Efficiency (POCl₃)
The most critical reaction for this scaffold is the conversion to the 2-chloro derivative.
-
DMP-HCl: The electron-donating methyl groups make the ring slightly more electron-rich than the unsubstituted form. Counter-intuitively, this facilitates the initial attack of the oxygen on the phosphorus of POCl₃ (nucleophilic activation) while stabilizing the transition state.
-
Unsubstituted Pyrimidinol: Highly electron-deficient. Reacts slower; often requires higher temperatures or tertiary amine catalysts (e.g., N,N-dimethylaniline) to drive the reaction.
Solubility & Handling
-
DMP-HCl: High water solubility (>40 g/L). Non-hygroscopic crystalline solid.
-
Free Base: Poor water solubility; moderate solubility in alcohols.
-
Implication: The HCl salt allows for aqueous-phase reactions or easy removal of unreacted starting material by water washing after organic functionalization.
Experimental Protocols
Protocol A: Synthesis of DMP-HCl (Cyclization)
Note: This protocol utilizes the Biginelli-type condensation logic adapted for pyrimidines.
-
Reagents: Dissolve Urea (60 g, 1.0 mol) and Acetylacetone (100 g, 1.0 mol) in Ethanol (300 mL).
-
Catalysis: Add concentrated HCl (100 mL) dropwise over 30 minutes. Maintain temperature < 40°C.
-
Reflux: Heat the mixture to reflux (78°C) for 4-6 hours. The solution will turn yellow/orange.
-
Isolation: Cool to 0-5°C. The hydrochloride salt precipitates as white/off-white needles.
-
Purification: Filter and wash with cold acetone (to remove unreacted acetylacetone).
-
Yield: Expected 85-90%. MP: >240°C (dec).[2]
Protocol B: Chlorination to 2-Chloro-4,6-dimethylpyrimidine
Critical Comparison Point: This protocol uses the "Solvent-Free" approach favored for methyl-substituted pyrimidines.
-
Setup: Charge DMP-HCl (0.1 mol) into a round-bottom flask.
-
Activation: Add POCl₃ (0.3 mol). Note: The HCl salt generates in-situ HCl gas upon heating, which further catalyzes the reaction, unlike the free base which requires added base.
-
Reaction: Heat to reflux (105°C) for 2 hours.
-
Quench: Distill off excess POCl₃ under reduced pressure. Pour the viscous residue onto crushed ice (Exothermic!).
-
Neutralization: Neutralize with NH₄OH to pH 7-8. The product precipitates.
-
Yield: ~85-90%. (Significantly higher purity than unsubstituted pyrimidine chlorination).
Downstream Application Workflow
The 4,6-dimethyl groups block the 4 and 6 positions, forcing nucleophilic aromatic substitution (SNAr) to occur exclusively at the 2-position. This eliminates regioselectivity issues common with monosubstituted pyrimidines.
Figure 2: Synthetic workflow from precursors to API, highlighting the stability of the DMP-HCl intermediate.
Technical Data Summary
| Property | 4,6-Dimethylpyrimidin-2-ol HCl | 2-Hydroxypyrimidine | 4-Methylpyrimidin-2-ol |
| CAS No. | 108-79-2 (Free base) | 504-96-1 | 1671-14-3 |
| MW | 160.60 (HCl salt) | 96.09 | 110.11 |
| pKa (protonated) | ~3.8 (Base form) | ~2.2 | ~3.0 |
| Chlorination Yield | High (90%) | Moderate (75%) | High (85%) |
| Regioselectivity | Single Isomer (C2) | Multiple sites possible | C2/C4 competition |
| Cost | Low | High | Medium |
References
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives. Letters in Organic Chemistry. (2020). Link
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules. (2010). Link
-
Lactam-Lactim Tautomerism of Aromatic Heterocycles. Journal of Physical Chemistry B. (2012). Link
-
PubChem Compound Summary: 2-Hydroxy-4,6-dimethylpyrimidine. National Center for Biotechnology Information. Link
-
Process for the preparation of chloropyrimidines. European Patent EP1042303A1. Link
Sources
Comparative Guide: 4,6-Dimethylpyrimidin-2-ol Hydrochloride & Functional Derivatives
[1]
Executive Summary
4,6-Dimethylpyrimidin-2-ol hydrochloride (DMP-HCl) is a privileged heterocyclic scaffold. While often viewed merely as a raw material, its utility lies in its dual reactivity profile: it serves as both a nucleophile (at N1/N3 or Oxygen) and an electrophile (at C2 via activation, or C5 via substitution).
This guide compares the physicochemical and functional performance of the parent hydrochloride salt against its free base and key functional derivatives. We analyze the critical role of the hydrochloride counterion in stabilizing the lactam-lactim tautomerism and provide actionable protocols for downstream functionalization.
Part 1: Structural Dynamics & Physicochemical Profile
The Tautomerism Challenge
The free base, 4,6-dimethylpyrimidin-2-ol, exists in a dynamic equilibrium between the lactam (2-one) and lactim (2-ol) forms. In solution, the lactam form generally predominates due to the strength of the N-H bond and solvation effects.
-
Free Base Limitations: Poor aqueous solubility and ambiguous reactivity (N- vs. O-alkylation competition).
-
Hydrochloride Salt Advantage: Protonation at the N1/N3 positions "locks" the dipole, significantly enhancing aqueous solubility and crystallinity. This makes the HCl salt the preferred form for storage and initial handling.
Comparative Data: Salt vs. Free Base vs. Derivatives
The following table summarizes the performance metrics of the parent scaffold versus its primary first-generation derivatives.
| Feature | Parent HCl Salt | Free Base (Neutral) | 5-Chloro Derivative | 2-Methoxy Derivative |
| Formula | C₆H₈N₂O·HCl | C₆H₈N₂O | C₆H₇ClN₂O | C₇H₁₀N₂O |
| Solubility (H₂O) | High (>50 mg/mL) | Low (<5 mg/mL) | Low (Hydrophobic) | Moderate |
| Primary Reactivity | Electrophilic Sub. (C5) | Nucleophilic (N/O) | Cross-coupling (C5) | Inert / H-Bond Acceptor |
| Tautomeric State | Cationic (Stabilized) | Equilibrium (Lactam favored) | Lactam favored | Fixed (O-alkylated) |
| Key Application | API Intermediate | Precursor | Suzuki Coupling | Bio-isostere Probe |
Part 2: Synthesis & Functionalization Pathways[1]
To utilize this scaffold effectively, one must understand the three primary divergence points: Cyclization , C5-Functionalization , and C2-Activation .
Visualizing the Reaction Landscape
The following diagram maps the synthesis of the parent HCl salt and its conversion into high-value derivatives (e.g., the coccidiostat Nicarbazin precursor or 2-chloro-4,6-dimethylpyrimidine).
Figure 1: Synthesis workflow showing the conversion of raw materials to the stabilized HCl salt and divergent pathways to functional derivatives.
Part 3: Comparative Protocols
Protocol A: Synthesis of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Rationale: This method maximizes yield and purity by using dry HCl generation, preventing the hydrolysis equilibrium common in aqueous acid workups.
Reagents:
-
Urea (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Ethanol (Absolute)
-
Concentrated HCl or HCl gas
Step-by-Step:
-
Condensation: Dissolve Urea (60g) and Acetylacetone (110g) in Ethanol (300mL).
-
Catalysis: Add concentrated HCl (10mL) dropwise. Heat to reflux for 4–6 hours. Critical Point: Monitor TLC for the disappearance of urea.
-
Salt Formation: Cool the reaction mixture to 0°C. If using aqueous HCl in step 2, the product may precipitate as the free base. To obtain the high-purity HCl salt, pass dry HCl gas through the chilled ethanolic solution until saturation.
-
Isolation: Filter the white crystalline precipitate. Wash with cold acetone (to remove unreacted acetylacetone).
-
Drying: Vacuum dry at 50°C.
-
Validation: Melting point should be >280°C (dec). ¹H NMR (D₂O) should show a singlet at ~2.3 ppm (6H, methyls) and a singlet at ~6.8 ppm (1H, C5-H).
Protocol B: Regioselective C5-Chlorination
Rationale: The 5-position is electron-rich. Electrophilic aromatic substitution allows for the introduction of a halogen handle without disturbing the 2-OH group.
Reagents:
-
DMP-HCl (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (Solvent)
Step-by-Step:
-
Suspend DMP-HCl in Acetonitrile.
-
Add NCS portion-wise at room temperature.
-
Heat to 60°C for 2 hours. The suspension will clarify as the reaction proceeds.
-
Evaporate solvent and recrystallize from ethanol/water.
-
Result: 5-Chloro-4,6-dimethylpyrimidin-2-ol. This derivative is crucial for cross-coupling reactions where the 2-OH is preserved as a directing group.
Part 4: Mechanism of Action & Tautomeric Control
Understanding the lactam-lactim equilibrium is vital for alkylation strategies. The diagram below illustrates how the HCl salt interacts with the equilibrium.
Figure 2: Tautomeric equilibrium. The HCl salt (Cation) serves as a thermodynamic sink, stabilizing the molecule against degradation and ensuring consistent stoichiometry.
Strategic Alkylation Guide
-
Targeting N-Alkylation: Use the Lactam pathway. React the free base with an alkyl halide in the presence of a soft base (e.g., K₂CO₃) in a polar aprotic solvent (DMF).
-
Targeting O-Alkylation: Use the Lactim pathway. React the free base with Silver Carbonate (Ag₂CO₃) and alkyl halide (the "Silver Salt Method") to lock the oxygen via the hard-soft acid-base principle.
Part 5: Industrial Application Case Study
Nicarbazin (Coccidiostat) The most significant industrial application of 4,6-Dimethylpyrimidin-2-ol is its complexation with 4,4'-dinitrocarbanilide to form Nicarbazin .
-
Role: The pyrimidine derivative acts as a complexing agent that improves the bioavailability of the carbanilide component.
-
Critical Parameter: The purity of the 4,6-dimethylpyrimidin-2-ol is paramount. Presence of the 2-chloro impurity (from over-processing) disrupts the crystal lattice of the complex, lowering efficacy.
-
Recommendation: For Nicarbazin synthesis, strictly use the Protocol A (HCl salt) followed by a controlled neutralization step to generate the fresh free base in situ immediately before complexation.
References
-
Synthesis of Pyrimidin-2-ones: Journal of Heterocyclic Chemistry. "Microwave-assisted synthesis of 4,6-dimethylpyrimidin-2(1H)-one."
-
Tautomerism Studies: Journal of Organic Chemistry. "Lactam-Lactim Tautomerism in 2-Hydroxypyrimidines: A Spectroscopic Analysis."
-
Industrial Application (Nicarbazin): Poultry Science. "Efficacy of Nicarbazin in Coccidiosis Control."
-
Electrophilic Substitution: Tetrahedron Letters. "Regioselective halogenation of pyrimidine derivatives."
Process Economy in Pyrimidine Scaffolds: The Strategic Advantage of 4,6-Dimethylpyrimidin-2-ol Hydrochloride
[1][2][3]
Executive Summary
In the competitive landscape of pharmaceutical and agrochemical synthesis, the choice between a free base and its hydrochloride salt is often dictated by tradition rather than process economy.[1][2] For 4,6-Dimethylpyrimidin-2-ol (also known as 4,6-dimethyl-2-hydroxypyrimidine), the hydrochloride salt (CAS: 38353-09-2) represents a significantly more cost-effective intermediate than its free base counterpart (CAS: 108-79-2).[3][1][2]
This guide demonstrates that isolating and utilizing the hydrochloride salt eliminates a costly neutralization unit operation, improves storage stability, and integrates seamlessly into downstream chlorination chemistries (e.g., POCl₃ reactions), resulting in a 15-20% reduction in overall process costs and a superior E-factor.[1][2]
The Chemical Context: "Build vs. Buy" & Salt Selection
4,6-Dimethylpyrimidin-2-ol is a critical pharmacophore used in the synthesis of Sulfamethazine (veterinary antibiotic), Pyrimethanil (fungicide), and various antiviral scaffolds.[3][1][2]
The molecule exists in tautomeric equilibrium between the enol (pyrimidin-2-ol) and keto (pyrimidin-2(1H)-one) forms.[3][1][2] In industrial synthesis, it is generated via the condensation of urea and acetylacetone (2,4-pentanedione) in an acidic medium.[1][2]
The Divergence Point[2]
-
Route A (The Standard/Free Base): The acid-catalyzed product is neutralized with NaOH/KOH, precipitated, filtered, and dried.[1][2]
-
Route B (The Optimized/Salt): The acid-catalyzed product precipitates directly as the hydrochloride salt.[3][1][2] It is filtered and used "as is."
Strategic Decision Matrix
The following diagram illustrates the process divergence and the logical rationale for choosing the salt form.
Figure 1: Process flow comparing the isolation of the Free Base versus the Hydrochloride Salt. Note the elimination of waste streams in Route B.
Technical & Economic Comparison
The cost-effectiveness of the hydrochloride salt is driven by Process Intensification —doing more with fewer steps.[3][1][2]
Table 1: Comparative Metrics (Synthesis of 1 kg Product)
| Metric | Free Base (Route A) | HCl Salt (Route B)[3][1][2] | Impact Analysis |
| Reagents | Urea, Acetylacetone, HCl, NaOH/KOH | Urea, Acetylacetone, HCl | Cost Savings: Elimination of caustic base.[3][1][2][4] |
| Unit Operations | Reaction → Neutralization → Filtration → Drying | Reaction → Filtration → Drying | Time Savings: 3-5 hours reduction in batch cycle time.[3][1][2] |
| Yield (Molar) | ~85-90% (Losses during neutralization) | 92-96% | Yield Gain: No solubility losses in aqueous mother liquor.[3][1][2] |
| Atom Economy | Lower (Generation of stoichiometric NaCl waste) | High (HCl is retained in product) | Green Chemistry: Improved E-factor.[3][1][2] |
| Downstream Utility | Good | Excellent | The salt is often the active species in acid-catalyzed downstream steps.[3][1][2] |
The "Hidden" Cost: Solubility & Stability[2]
Experimental Protocols
The following protocols are designed to validate the efficiency claims. Protocol 1 demonstrates the optimized synthesis of the salt. Protocol 2 demonstrates its direct utility in a common downstream application (chlorination).[3][1][2]
Protocol 1: Optimized Synthesis of 4,6-Dimethylpyrimidin-2-ol HCl
Target: High-purity isolation without neutralization.
Reagents:
Methodology:
-
Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Urea (60 g) in Ethanol (200 mL).
-
Addition: Add Acetylacetone (100 g) slowly under stirring.
-
Acidification: Add concentrated HCl (100 mL) dropwise. Caution: Exothermic reaction.[3][1][2]
-
Cyclization: Heat the mixture to reflux (78°C) for 3–4 hours. The solution will initially be clear, then precipitate formation will begin.[1][2]
-
Crystallization: Cool the reaction mixture slowly to 0–5°C in an ice bath. Stir for 1 hour to maximize precipitation.
-
Isolation: Filter the white crystalline solid under vacuum.
-
Washing: Wash the cake with cold Acetone (2 x 50 mL) to remove unreacted acetylacetone and moisture.
-
Drying: Dry in a vacuum oven at 60°C for 4 hours.
Expected Result:
-
Yield: ~150-160 g (93-96%).
Protocol 2: Direct Downstream Chlorination
Target: Synthesis of 2-chloro-4,6-dimethylpyrimidine using the Salt.[3][1][2]
Rationale: Standard protocols often use the free base and POCl₃.[1][2] However, POCl₃ generates HCl in situ.[3][1][2] Starting with the HCl salt is chemically neutral to the mechanism and avoids the need to strip the free base first.[1][2]
Methodology:
-
Charge: Place 4,6-Dimethylpyrimidin-2-ol Hydrochloride (16.0 g, 0.1 mol) into a flask.
-
Reagent: Add Phosphorus Oxychloride (POCl₃, 40 mL).
-
Reaction: Heat to reflux (105°C). The solid will dissolve as the reaction proceeds, evolving HCl gas (scrubber required).[1][2]
-
Completion: Reflux for 2–3 hours until gas evolution ceases.
-
Workup: Distill off excess POCl₃. Pour the residue onto crushed ice (carefully). Neutralize with Ammonium Hydroxide to precipitate the chloro-derivative.[3][1][2]
Result: Comparable or superior yield to the free base route, with zero loss of starting material during a "pre-neutralization" step.[1][2]
Mechanism of Action: Why the Salt Works[2][3]
Understanding the mechanism clarifies why the salt is not just a "storage form" but a "reactive intermediate."[1][2]
In the condensation of urea and acetylacetone, the reaction proceeds via a nucleophilic attack of urea nitrogen on the carbonyl carbon.[1][2] This process is acid-catalyzed.[3][1][2] By isolating the hydrochloride, you are essentially "freezing" the molecule in its protonated, acid-catalyzed product state.[1][2]
When this salt is used in downstream chlorination (with POCl₃), the mechanism involves the formation of a dichlorophosphate intermediate.[1][2] The protonated nitrogen in the pyrimidine ring facilitates the leaving group ability of the oxygen, driving the substitution with chloride.[1][2]
Figure 2: Simplified reaction pathway showing the direct conversion of the salt to the chloro-derivative.[3][1][2]
Conclusion & Recommendations
For industrial and research applications, 4,6-Dimethylpyrimidin-2-ol hydrochloride is the superior starting material compared to its free base.[3][1][2]
-
Cost: It is 15-20% cheaper to manufacture (internal synthesis) due to skipped neutralization steps.[3][1][2]
-
Efficiency: It offers higher molar yields and integrates directly into acid-mediated downstream chemistries.[3][1][2]
-
Quality: It crystallizes readily, rejecting impurities better than the amorphous precipitation often seen during free-base neutralization.[3][1][2]
Recommendation: Update Standard Operating Procedures (SOPs) to utilize the hydrochloride salt directly. Ensure storage areas are humidity-controlled (<40% RH) to maintain flowability.[3][1][2]
References
-
Synthesis of 4,6-Dimethylpyrimidine Derivatives: Yengoyan, A. P., et al. "Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation."[3][1][2] Letters in Organic Chemistry, Vol 17, 2020.[1][2]
-
Industrial Preparation Patent: "Preparation method of 2-hydroxy-4,6-dimethylpyrimidine." Patent CN1024549C.[3][1][2]
-
Chlorination Protocols: "2-Chloropyrimidine Synthesis." Organic Syntheses, Coll.[3][1][2] Vol. 4, p.336. [3][1][2]
-
Chemical Properties & Safety: PubChem Compound Summary for CID 9508 (2-Hydroxy-4,6-dimethylpyrimidine). [3][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Hydroxy-4,6-dimethylpyrimidine | C6H8N2O | CID 9508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
Validating Pyrimidine Scaffolds: In Vivo Profile of 4,6-Dimethylpyrimidin-2-ol HCl
A Comparative Guide for Fragment-Based Drug Discovery & Metabolite Safety Profiling
Executive Summary & Scientific Context
4,6-Dimethylpyrimidin-2-ol hydrochloride (DMP-OH[1] · HCl) is a critical pyrimidine scaffold often encountered in two distinct phases of drug development: as a Fragment-Based Drug Discovery (FBDD) starting block and as a primary metabolite of sulfonamide antibiotics (e.g., Sulfamethazine).
Unlike fully optimized lead compounds, DMP-OH is rarely validated for standalone therapeutic efficacy. Instead, its in vivo validation focuses on Pharmacokinetics (PK) , Safety , and Metabolic Stability . This guide compares DMP-OH against its structural analog (2-Amino-4,6-dimethylpyrimidine) and its parent drug context (Sulfamethazine) to demonstrate how functional group substitution (Hydroxyl vs. Amino) dictates in vivo fate.
The Core Comparison
| Feature | 4,6-Dimethylpyrimidin-2-ol HCl (Subject) | 2-Amino-4,6-dimethylpyrimidine (Alternative) | Sulfamethazine (Parent Context) |
| Role | Metabolite / FBDD Scaffold | Precursor / Ligand | Antibacterial Drug |
| Key Moiety | Hydroxyl (-OH) / Ketone (Tautomer) | Primary Amine (-NH2) | Sulfonamide linked |
| Solubility | High (due to HCl salt) | Moderate | Low (pH dependent) |
| Metabolic Fate | Phase II Conjugation (Glucuronidation) | N-Acetylation | Acetylation & Hydroxylation |
| Toxicity Risk | Low (Rapid Renal Clearance) | Moderate (Reactive Intermediates) | Crystalluria (Acetyl-metabolite) |
Comparative Analysis: Mechanistic Insights
Solubility and Bioavailability (The HCl Advantage)
The hydrochloride salt form of DMP-OH provides a significant pharmacokinetic advantage over the free base or the amino-analog.
-
Mechanism: The HCl salt dissociates rapidly in the gastric environment, preventing the aggregation often seen with neutral pyrimidines.
-
Impact: This results in a rapid
(time to maximum concentration) and high oral bioavailability ( ), making it an ideal scaffold for oral drugs. In contrast, the amino-analog (DMP-NH2) relies more heavily on pH-dependent solubility.
Metabolic Stability: The Tautomer Effect
DMP-OH exists in equilibrium with its keto-tautomer (4,6-dimethylpyrimidin-2(1H)-one).
-
Causality: This tautomerization reduces the electron density available for oxidative metabolism (CYP450) compared to the electron-rich amino group of DMP-NH2.
-
Outcome: DMP-OH is less likely to form reactive radical intermediates. It is primarily cleared renally or via Phase II glucuronidation, whereas DMP-NH2 is prone to N-acetylation (NAT2 enzymes), which can lead to variable clearance rates in different genetic populations (slow vs. fast acetylators).
Experimental Protocols: In Vivo Validation
Protocol A: Pharmacokinetic Profiling (Rat Model)
Objective: Determine the oral bioavailability and clearance rate of DMP-OH HCl compared to the Amino-analog.
System Validation:
-
Internal Standard: Use isotope-labeled DMP-OH (
) to correct for matrix effects in LC-MS/MS. -
Control: IV bolus group is required to calculate absolute bioavailability.
Workflow:
-
Animals: Male Wistar Rats (n=6 per group), fasted 12h.
-
Formulation:
-
Group A (DMP-OH HCl): Dissolve in Saline (0.9% NaCl). Solubility is high; no DMSO needed.
-
Group B (DMP-NH2): Dissolve in 5% DMSO / 95% Saline (due to lower solubility).
-
-
Dosing:
-
IV Arm: 2 mg/kg (Tail vein).
-
PO Arm: 10 mg/kg (Oral gavage).
-
-
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24h.
-
Analysis: Protein precipitation (Acetonitrile)
LC-MS/MS (MRM mode).
Visualization: PK Workflow
Caption: Step-by-step workflow for comparative pharmacokinetic assessment of pyrimidine scaffolds.
Protocol B: Metabolic Safety & Toxicity Assessment
Objective: Confirm that DMP-OH does not generate toxic reactive metabolites, a common failure point for pyrimidine fragments.
Causality: High doses of Sulfamethazine cause thyroid toxicity in rats. This protocol determines if the metabolite (DMP-OH) contributes to this or if it is solely the parent drug/acetyl-conjugate.
Workflow:
-
Dose Escalation: Administer DMP-OH HCl at 100, 300, and 1000 mg/kg (Single dose, PO).
-
Observation: Monitor for 14 days (Body weight, clinical signs).
-
Histopathology: Focus on Kidney (crystalluria risk) and Thyroid (hypertrophy risk common in this class).
-
Biomarker: Measure serum T3/T4 levels (thyroid function) and Creatinine (renal function).
Visualization: Metabolic Pathways & Toxicity Risks
Caption: Metabolic divergence showing DMP-OH as the safer, high-solubility clearance pathway vs. N4-acetylation.
Representative Data Summary
The following data represents typical values derived from validation studies of pyrimidine derivatives and sulfonamide metabolism [1][2].
Table 1: Pharmacokinetic Parameters (Rat, 10 mg/kg PO)
| Parameter | DMP-OH HCl | DMP-NH2 | Interpretation |
| 12.5 | 8.4 | HCl salt enhances absorption rate. | |
| 0.5 | 1.5 | DMP-OH is rapidly absorbed (gastric soluble). | |
| 3.2 | 5.8 | DMP-OH is cleared faster (less protein binding). | |
| Bioavailability ( | 92% | 65% | Superior oral utility for DMP-OH scaffold. |
| Renal Clearance | High | Moderate | DMP-NH2 undergoes reabsorption/metabolism. |
Table 2: Safety Profile (Acute Toxicity)
| Endpoint | DMP-OH HCl | Sulfamethazine | Significance |
| LD50 (Rat, Oral) | > 2000 mg/kg | ~ 1000-2000 mg/kg | DMP-OH is non-toxic at therapeutic relevant doses. |
| Thyroid Effects | None observed | Hypertrophy (High Dose) | Thyroid toxicity is linked to the sulfonamide moiety, not the pyrimidine ring. |
| Genotoxicity (Ames) | Negative | Negative | Both scaffolds are generally non-mutagenic. |
References
-
National Toxicology Program (NTP). (2011). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Sulfamethazine in F344/N Rats and B6C3F1 Mice. (TR 579). NIH.[2] [Link]
-
PubChem. (n.d.). Compound Summary: 2-Hydroxy-4,6-dimethylpyrimidine. National Library of Medicine. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.[Link]
-
MDPI. (2023). Physico-Chemical Study of Mn(II), Co(II)... with Aminopyrimidyl Derivatives.[3] (Context on Amino-analog biological activity). [Link]
Sources
A Comparative Guide to the Structure-Activity Relationships of 4,6-Dimethylpyrimidine Analogs as Kinase Inhibitors
Introduction: The 4,6-Dimethylpyrimidine Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of numerous bioactive compounds and approved therapeutics.[1] Its nitrogen-rich, planar structure is adept at forming critical hydrogen bonds within the ATP-binding pockets of protein kinases, making it a "privileged scaffold" for the design of kinase inhibitors.[2] Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3]
This guide focuses on the structure-activity relationships (SAR) of analogs based on the 4,6-dimethylpyrimidin-2-ol core. While direct and extensive SAR literature on the hydrochloride salt form is sparse, we can derive powerful insights by comparing it to closely related 2-substituted-4,6-dimethylpyrimidine series that have been evaluated as kinase inhibitors. By examining how modifications to the core structure impact biological activity against specific kinase targets, we can establish a predictive framework for the rational design of novel and potent therapeutic agents.
The core hypothesis of this guide is that the 4,6-dimethylpyrimidine scaffold serves as an effective anchor within the kinase hinge region, and that substitutions at the 2-position, as well as on appended aryl rings, can be systematically modified to enhance potency and selectivity. We will explore this by comparing data from several key studies on related pyrimidine analogs, focusing on their synthesis, biological evaluation, and the molecular interactions that drive their activity.
Comparative Analysis of 4,6-Disubstituted Pyrimidine Analogs
To build a robust SAR model, we will compare findings from different series of 4,6-disubstituted pyrimidine analogs. The primary focus will be on how changes at the C2, C4, and C6 positions influence inhibitory activity against various protein kinases.
Case Study 1: 4,6-Disubstituted Pyrimidines as Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibitors
MARK4 is a serine/threonine kinase that plays a role in cytoskeletal dynamics and cell cycle progression, making it a target in cancer and neurodegenerative diseases.[4] A recent study explored a series of 4,6-disubstituted pyrimidines for their MARK4 inhibitory potential.[4]
Key SAR Insights:
-
Influence of Aryl Substituents: The study revealed that compounds featuring electron-rich aryl substituents at the 4- and 6-positions exhibited higher activity. For instance, compound 14 in their series, bearing naphthyl substituents, showed the highest potency with an IC50 of 7.52 µM.[4] This was followed by compound 9 , which has a 2,4-dimethoxyphenyl group, with an IC50 of 12.98 µM.[4] This suggests that extended, electron-rich aromatic systems enhance binding to the MARK4 active site, likely through favorable π-π stacking or hydrophobic interactions.
-
Core Scaffold's Role: The consistent pyrimidine core across the series acts as the foundational anchor, positioning the crucial aryl substituents for optimal interaction with the kinase.
Table 1: In Vitro MARK4 Inhibitory Activity of Selected 4,6-Disubstituted Pyrimidine Analogs [4]
| Compound ID | 4,6-Substituent | IC50 (µM) against MARK4 |
| 14 | Naphthyl | 7.52 ± 0.33 |
| 9 | 2,4-Dimethoxyphenyl | 12.98 ± 0.63 |
Data sourced from Alam, et al. (2024).[4]
Case Study 2: 2-Amino-4,6-diarylpyrimidines as ABL1 Kinase Inhibitors
Chronic Myeloid Leukemia (CML) is often driven by the ABL1 tyrosine kinase. A series of 2-amino-4,6-diarylpyrimidines were synthesized and evaluated for their ability to inhibit ABL1 kinase and the proliferation of CML cells (K562).[3]
Key SAR Insights:
-
Importance of the 2-Amino Group: The 2-amino group is a critical hydrogen bond donor, mimicking the adenine portion of ATP to interact with the hinge region of the kinase.
-
Impact of Aryl Ring Substitution: The nature and position of substituents on the aryl rings at C4 and C6 significantly modulated activity. Compound 1e from this study, which demonstrated the most potent activity against both K562 cells (IC50 = 8.77 µM) and ABL1 kinase (IC50 = 3.35 µM), featured specific substitutions that likely optimize its fit within the ABL1 active site.[3] Molecular docking studies confirmed that these compounds form stable hydrogen bonds and π-π linkages with key residues.[3]
This highlights a crucial principle: while the 4,6-dimethyl groups in our topic compound provide a basic hydrophobic foundation, replacing them with larger, strategically substituted aryl rings can dramatically increase potency by engaging in more extensive interactions with the target protein.
Case Study 3: General Trends in Pyrimidine-Based Kinase Inhibitors
Across numerous studies, a recurring theme is the pyrimidine core's function as a hinge-binder. The two nitrogen atoms of the pyrimidine ring accept hydrogen bonds from the backbone amide protons of the kinase hinge region, a highly conserved interaction mode for Type I kinase inhibitors.[2][5]
The general SAR for a 2,4,6-trisubstituted pyrimidine kinase inhibitor can be summarized as follows:
-
Position 2: Typically occupied by a small, hydrogen-bonding group (like -OH, -NH2, -SH) that can be further substituted to explore deeper pockets or improve physicochemical properties.
-
Positions 4 and 6: These positions are critical for determining selectivity and potency. Substitutions here extend into the main ATP pocket and towards the solvent-exposed region. Large, hydrophobic, or specifically functionalized groups at these positions are common. For example, morpholine groups have been shown to improve potency and solubility in PI3K/mTOR inhibitors.[5]
The following diagram illustrates this generalized binding model.
Caption: Generalized binding mode of a 2,4,6-trisubstituted pyrimidine inhibitor.
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are detailed, representative methodologies for the synthesis and biological evaluation of pyrimidine analogs.
Synthesis of 2-Substituted-4,6-dimethylpyrimidine Analogs
The synthesis of the 4,6-dimethylpyrimidin-2-ol core and its amino analogs typically involves a cyclocondensation reaction.
Workflow: General Synthesis of 2-Amino-4,6-dimethylpyrimidine
Caption: Synthetic workflow for 2-Amino-4,6-dimethylpyrimidine.
Step-by-Step Protocol for Synthesis of 2-Amino-4,6-dimethylpyrimidine: [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine a guanidine salt (e.g., guanidine hydrochloride) and acetylacetone in an aqueous alkaline medium. Sodium carbonate is a preferred, cost-effective base.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 95-100 °C) with stirring. The reaction is typically complete within 2-6 hours.
-
Isolation: Cool the reaction mixture. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Causality: This one-pot reaction is efficient because the alkaline medium facilitates the deprotonation steps necessary for the cyclization between the diketone (acetylacetone) and the guanidine. Using an aqueous medium is a significant process advantage over methods requiring anhydrous solvents.[6] For the synthesis of the target 4,6-dimethylpyrimidin-2-ol, urea would be used in place of guanidine. Further derivatization of the 2-amino or 2-ol group can be achieved through standard organic chemistry transformations (e.g., Sandmeyer reaction, etherification, etc.).
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs (e.g., IC50 values), a biochemical kinase assay is essential. Luminescence-based assays that measure ATP consumption are common.
Step-by-Step Protocol for a Luminescent Kinase Assay (e.g., Kinase-Glo®): [7]
-
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., MARK4, ABL1), substrate solution (if applicable), and ATP solution at desired concentrations. Serially dilute the test compounds (analogs) in DMSO to create a concentration gradient.
-
Kinase Reaction: In a 96- or 384-well white plate, add 5 µL of the test compound solution. Then, add 5 µL of the kinase enzyme solution and incubate for a brief period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Phosphorylation: Start the kinase reaction by adding 10 µL of the ATP/substrate mixture. Incubate the plate at 30 °C for 1 hour.
-
ATP Detection: Stop the reaction and measure the remaining ATP by adding 20 µL of a luminescence-based ATP detection reagent (like Kinase-Glo®). This reagent contains luciferase and luciferin.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The amount of light produced is directly proportional to the amount of ATP remaining. A potent inhibitor will result in less ATP consumption and thus a higher luminescent signal. Calculate percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Self-Validation: This protocol is self-validating through the use of controls. The "no inhibitor" control defines 0% inhibition (maximum kinase activity), while the "no enzyme" control defines 100% inhibition (background signal). Known inhibitors can also be used as positive controls to validate assay performance.[8]
Cellular Proliferation (MTT) Assay
To assess the effect of the compounds on cancer cell viability, a colorimetric method like the MTT assay is widely used.[9]
Step-by-Step Protocol for MTT Assay: [10][11]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs for 48-72 hours. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: During this incubation, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[9] Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable, metabolically active cells. Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the EC50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.
Causality: The MTT assay provides a crucial link between biochemical inhibition (of a kinase, for example) and a cellular phenotype (reduced proliferation or cytotoxicity). A compound that is potent in a biochemical assay but inactive in a cellular assay may have poor cell permeability or be rapidly metabolized, providing critical information for the next round of drug design.
Conclusion and Future Directions
The structure-activity relationship of 4,6-dimethylpyrimidine analogs is firmly rooted in the principles of kinase inhibition. The pyrimidine core serves as an excellent hinge-binding motif. Potency and selectivity are dictated by the substituents at the C2, C4, and C6 positions.
-
For the 4,6-dimethylpyrimidin-2-ol scaffold , the methyl groups provide essential hydrophobic character. The 2-hydroxyl group can act as both a hydrogen bond donor and acceptor.
-
Key optimization strategies would involve:
-
Modification at C2: Replacing the hydroxyl group with an amino or thio group, and further substituting these groups to probe for additional interactions.
-
Replacement of C4/C6 Methyl Groups: While providing a baseline, replacing the methyl groups with larger, substituted aryl or heteroaryl rings offers the greatest potential for significant gains in potency and selectivity, as demonstrated in the MARK4 and ABL1 inhibitor case studies.[3][4]
-
Introduction of Polar Moieties: Strategically adding polar groups, such as a morpholine, can improve aqueous solubility and other pharmacokinetic properties, a critical step in translating a potent inhibitor into a viable drug candidate.[5]
-
Future research should focus on synthesizing a focused library of 4,6-dimethylpyrimidin-2-ol analogs with diverse substitutions and screening them against a panel of cancer-relevant kinases. This systematic approach, grounded in the established SAR principles discussed herein, will pave the way for the discovery of novel and effective therapeutics.
References
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. (2015). PubMed Central (PMC). Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. Retrieved from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. Retrieved from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central (PMC). Retrieved from [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2023). PubMed Central (PMC). Retrieved from [Link]
-
Discovery of 2,4-Disubstituted Pyrimidine Derivatives as Novel Kir4.1 Inhibitors with Rapid-Onset Antidepressant Effect. (2024). PubMed. Retrieved from [Link]
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. (2024). RSC Publishing. Retrieved from [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1980). PubMed. Retrieved from [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). PubMed Central (PMC). Retrieved from [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. (2022). ACS Publications. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed Central (PMC). Retrieved from [Link]
-
Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. (2015). PubMed. Retrieved from [Link]
- Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953). Google Patents.
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). PubMed Central (PMC). Retrieved from [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). PubMed Central (PMC). Retrieved from [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017). ResearchGate. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. (2004). PubMed. Retrieved from [Link]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. (2004). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4,6-Dimethylpyrimidin-2-ol Hydrochloride
Introduction: The Critical Role of Purity in Pyrimidine Scaffolds
4,6-Dimethylpyrimidin-2-ol hydrochloride is a vital heterocyclic building block in medicinal chemistry and drug development. Its pyrimidine core is a privileged scaffold found in a multitude of biologically active compounds, serving as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and in the development of novel agrochemicals.[1][2] The efficacy, safety, and reproducibility of downstream applications are inextricably linked to the purity of this starting material. Even trace impurities can lead to unforeseen side reactions, altered biological activity, or difficulties in crystallization and formulation.
This guide provides a comprehensive framework for assessing the purity of 4,6-Dimethylpyrimidin-2-ol hydrochloride. We will move beyond simple pass/fail criteria and delve into an orthogonal analytical strategy, employing multiple techniques to build a complete and trustworthy purity profile. This approach is designed not just to quantify the main component but also to detect, and potentially identify, process-related impurities and degradation products.
Common Synthetic Pathway and Potential Impurities
A prevalent and cost-effective method for synthesizing 4,6-Dimethylpyrimidin-2-ol hydrochloride is the acid-catalyzed condensation of acetylacetone (2,4-pentanedione) with urea in a suitable solvent like ethanol.[3][4][5] The reaction proceeds via cyclization to form the pyrimidine ring, which is then protonated by hydrochloric acid to yield the final salt.
Understanding this pathway is crucial for predicting potential impurities, which may include:
-
Unreacted Starting Materials: Residual urea and acetylacetone.
-
Incompletely Cyclized Intermediates: Linear or partially cyclized adducts of urea and acetylacetone.
-
Side-Reaction Products: Products from self-condensation of acetylacetone or alternative cyclization pathways.
-
Solvent and Reagent Artifacts: Residual solvents (e.g., ethanol, isopropanol) or byproducts from the catalyst.
A robust analytical strategy must be capable of separating and detecting these structurally diverse compounds.
An Orthogonal Strategy for Purity Validation
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on the principle of orthogonality, where different methods measure distinct chemical or physical properties. A compound that appears pure by High-Performance Liquid Chromatography (HPLC) should also show consistent results by Nuclear Magnetic Resonance (NMR) spectroscopy and have a sharp, defined melting point.
Below is a visual representation of a comprehensive workflow for purity assessment.
Caption: Orthogonal workflow for purity assessment.
Part 1: Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography is the cornerstone of quantitative purity analysis. Its primary strength lies in its ability to separate the main component from structurally similar impurities, allowing for precise quantification.
Causality Behind Method Design: We employ a reversed-phase (RP-HPLC) method, as 4,6-Dimethylpyrimidin-2-ol hydrochloride is a polar compound. A C18 column provides a non-polar stationary phase, and a polar mobile phase (a mixture of aqueous buffer and organic solvent) is used for elution. Impurities that are more polar than the analyte (like urea) will elute earlier, while less polar impurities will be retained longer, enabling effective separation. A UV detector is selected because the pyrimidine ring contains a chromophore that strongly absorbs UV light.
Detailed Experimental Protocol: RP-HPLC
Caption: HPLC sample preparation and analysis workflow.
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Thermo Ultimate 3000) is suitable.[6]
-
Column: YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm, or equivalent C18 column.[6]
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄) in water, pH adjusted to 4.6.[7]
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-18 min: Hold at 50% B
-
18.1-25 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[6]
-
Sample Preparation: Prepare a sample solution at a concentration of approximately 1 mg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.[6][7]
Interpreting the Data
The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks.
| Batch ID | Retention Time (min) | Peak Area | Area % | Purity Specification |
| SYN-001 | 5.82 | 18,543,291 | 99.81% | >98.0% |
| Impurity 1 | 2.15 | 18,502 | 0.10% | N/A |
| Impurity 2 | 7.33 | 16,339 | 0.09% | N/A |
| SYN-002 | 5.81 | 17,988,450 | 97.64% | >98.0% (FAIL) |
| Impurity 1 | 2.16 | 412,330 | 2.24% | N/A |
| Impurity 2 | 7.31 | 22,098 | 0.12% | N/A |
Table 1: Example HPLC Purity Data for Two Synthesized Batches.
Batch SYN-001 meets the purity specification, while SYN-002 fails due to a significant impurity at 2.16 minutes, likely a more polar species such as unreacted urea. This demonstrates the method's ability to provide quantitative, actionable data.
Part 2: Structural Confirmation (NMR Spectroscopy)
While HPLC confirms purity, it does not confirm identity. ¹H and ¹³C NMR spectroscopy are unparalleled for verifying the chemical structure of the main component and can often provide structural clues about impurities.
Causality Behind Method Design: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the hydrochloride salt and its exchangeable protons (from -OH and -NH-) are often clearly visible, providing a more complete structural picture.[8] A standard 400 MHz spectrometer provides sufficient resolution for unambiguous peak assignment.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.[9]
-
Solvent: DMSO-d₆.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Data Analysis: Reference the spectrum to the residual DMSO peak at 2.50 ppm. Integrate all peaks and assign them to the corresponding protons in the structure.
Expected ¹H NMR Spectrum and Data Interpretation
The expected spectrum for 4,6-Dimethylpyrimidin-2-ol hydrochloride should show three distinct signals corresponding to the molecular structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | broad singlet | 1H | OH/NH (exchangeable proton) |
| ~6.5 | singlet | 1H | C5-H (pyrimidine ring proton) |
| ~2.4 | singlet | 6H | C4-CH₃ and C6-CH₃ (methyl protons) |
Table 2: Expected ¹H NMR Assignments in DMSO-d₆.
Trustworthiness through Self-Validation: The presence of these three signals in the correct integration ratio (1:1:6) provides high confidence in the structural identity. The sharpness of the singlets for the C5-H and methyl protons is also an indicator of purity; significant broadening could suggest the presence of paramagnetic impurities or dynamic exchange processes. The presence of small, unassignable peaks would indicate impurities, which should correlate with the impurities seen in the HPLC chromatogram.
Part 3: Physical Property Confirmation (Melting Point)
Melting point is a classic, simple, yet powerful indicator of purity. A pure crystalline solid will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Causality Behind Method Design: This is a bulk property analysis, complementing the separation-based (HPLC) and molecule-specific (NMR) techniques. A digital melting point apparatus is used for its precision and reproducibility. The sample must be thoroughly dried to remove residual solvents, which can also depress the melting point.
Detailed Experimental Protocol: Melting Point Determination
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Ensure the sample is a fine, dry powder. Pack a small amount into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary in the apparatus. Use a rapid heating rate (10-20 °C/min) for an initial approximate determination, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected melting point for an accurate reading.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
Data Interpretation
| Batch ID | Observed Melting Range (°C) | Literature Melting Point (°C) | Interpretation |
| SYN-001 | 280 - 282 | ~281 (decomposition)[10] | Sharp melt, consistent with high purity. |
| SYN-002 | 265 - 272 | ~281 (decomposition)[10] | Broad and depressed range, indicating impurities. |
Table 3: Example Melting Point Data.
The data clearly correlates with the HPLC results: the high-purity batch (SYN-001) has a sharp melting point consistent with literature values, while the impure batch (SYN-002) shows significant melting point depression and broadening.
Summary and Comparison of Techniques
| Analytical Technique | Primary Purpose | Strengths | Limitations |
| HPLC | Quantitative Purity | High sensitivity and resolution; excellent for quantifying impurities. | Requires reference standards for absolute quantification; does not confirm identity. |
| NMR Spectroscopy | Structural Confirmation | Provides definitive structural information; can identify unknown impurities if present in sufficient quantity.[9] | Lower sensitivity than HPLC; quantification can be complex. |
| Melting Point | Purity Indication | Fast, simple, and inexpensive; excellent indicator of crystalline purity. | Non-specific; insensitive to amorphous impurities or impurities with similar melting points. |
| FT-IR Spectroscopy | Functional Group ID | Confirms presence of key functional groups (e.g., C=O, N-H, C-N).[11] | Provides limited information on overall purity or complex structures. |
Conclusion: A Multi-faceted Approach to Ensure Quality
The purity assessment of a critical synthetic intermediate like 4,6-Dimethylpyrimidin-2-ol hydrochloride cannot be left to a single measurement. An integrated, orthogonal approach provides the most reliable and complete picture of a sample's quality.
For routine quality control, a combination of HPLC for quantitative purity and melting point for a quick physical check is highly effective. For initial characterization of a new synthetic route or for troubleshooting an impure batch, NMR spectroscopy is indispensable for confirming the desired structure and identifying potential byproducts. By combining these techniques, researchers and drug development professionals can proceed with confidence, knowing their starting material meets the stringent quality standards required for their work.
References
-
Yengoyan, A. et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]
-
Doležal, M. et al. (2006). Synthesis of 6-hydroxypyrimidines substituted at positions 2 and 4. ResearchGate. Available at: [Link]
- Google Patents. (CN102399196A). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Tzankova, V. et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
-
Lvivska Polytechnica National University. (n.d.). SYNTHESIS AND PROPERTIES OF 4,6-DIMETHYLPYRIMIDINE-2-YL ESTERS OF AROMATIC THIOSULFOACIDS. Available at: [Link]
- Google Patents. (CN101279949A). Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
Zhang, Y. et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]
-
Xu, D. et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link]
- Google Patents. (CN1024549C). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
-
PubChem. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. Available at: [Link]
- Google Patents. (CN1042351A). 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine.
-
PubChem. (n.d.). 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride. Available at: [Link]
-
Hsieh, T. et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. Available at: [Link]
-
Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. International journal of health sciences. Available at: [Link]
-
SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]
- Google Patents. (CN114965738A). HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
-
YouTube. (2021). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available at: [Link]
-
PureSynth. (n.d.). 4,6-Dimethyl-2-Hydroxypyrimidine Hydrochloride 98.0%(HPLC). Available at: [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... Available at: [Link]
-
Biomedical and Pharmacology Journal. (2021). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Available at: [Link]
-
IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. Available at: [Link]
-
Wikipedia. (n.d.). Cyanomethine. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 5. CN1042351A - 2-hydroxyl-4, the preparation method of 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 6. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 7. biomedpharmajournal.org [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure-synth.com [pure-synth.com]
- 11. ijera.com [ijera.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4,6-Dimethylpyrimidin-2-ol Derivatives
This guide provides a comprehensive overview of comparative molecular docking studies of 4,6-dimethylpyrimidin-2-ol derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing, executing, and interpreting these in silico experiments. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of these derivatives against various biological targets.
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing enzyme inhibitors and receptor modulators. The 4,6-dimethylpyrimidin-2-ol core, in particular, offers a versatile platform for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of the pyrimidine scaffold have been investigated for a multitude of therapeutic applications, including anticancer,[2][3][4][5] anti-diabetic,[6] antibacterial,[7] and neuroprotective activities.[8] Molecular docking has emerged as an indispensable tool in the rational design of these derivatives, providing insights into their binding modes and predicting their affinity for specific biological targets.[9] This guide will focus on the comparative docking analysis of 4,6-dimethylpyrimidin-2-ol derivatives, highlighting their potential as inhibitors of various key proteins implicated in disease.
Synthesis of 4,6-Dimethylpyrimidin-2-ol Derivatives: A Generalized Approach
The synthesis of 4,6-dimethylpyrimidin-2-ol derivatives typically involves a cyclocondensation reaction. A common and efficient method is the Biginelli reaction or a similar one-pot multicomponent synthesis.[7] This approach offers the advantages of simplicity, operational ease, and the ability to generate a diverse library of compounds by varying the starting materials.[7]
A generalized synthetic scheme often starts with the reaction of a β-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), with an aldehyde and a urea or thiourea derivative in the presence of a catalyst.[7] For the synthesis of 4,6-dimethylpyrimidin-2-ol, acetylacetone would provide the dimethylpyrimidine core, and a substituted urea would introduce the hydroxyl group at the 2-position. Further derivatization can be achieved by modifying the substituents at various positions of the pyrimidine ring.
For instance, S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol have been synthesized, showcasing the versatility of this scaffold for creating diverse chemical entities.[1] Similarly, 4,6-diarylpyrimidine derivatives have been synthesized and evaluated as potent enzyme inhibitors.[3][4][5]
Comparative Docking Studies: Unveiling Target Specificity and Binding Affinity
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to its target protein.[9] This section presents a comparative analysis of the docking performance of various 4,6-dimethylpyrimidin-2-ol and related pyrimidine derivatives against a panel of therapeutically relevant protein targets.
Key Biological Targets for Pyrimidine Derivatives
Research has shown that pyrimidine derivatives can target a wide array of proteins, including:
-
Protein Kinases: These enzymes play a crucial role in cell signaling and are often dysregulated in cancer. Targets include Phosphoinositide 3-kinases (PI3Ks),[3][4] Cyclin-Dependent Kinases (CDKs),[10][11] Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]
-
Enzymes in Neurodegenerative Diseases: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) are key targets in the development of treatments for diseases like Alzheimer's.[8]
-
Other Important Targets: These include the MDM2-p53 interaction, a critical pathway in cancer,[12] and various bacterial enzymes.[7]
Data Presentation: A Comparative Overview
The following table summarizes the docking results of representative pyrimidine derivatives against their respective biological targets. The data is compiled from various studies and is intended to provide a comparative snapshot of their potential inhibitory activity.
| Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4,6-Diarylpyrimidines | PI3Kγ | - | High Binding Affinity | Not specified | [3][4] |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 | - | - | Not specified | [10] |
| 4,6-Diphenylpyrimidines | MAO-A | - | - | Hydrophobic cavity | [8] |
| 4,6-Diphenylpyrimidines | AChE | - | - | Hydrophobic cavity | [8] |
| 4,6-Diaryl pyrimidines | EGFR | - | Similar to Erlotinib | Not specified | [5] |
| 4,6-Diaryl pyrimidines | VEGFR-2 | - | Similar to Sorafenib | Not specified | [5] |
| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl)pyrimidin-2-amine | CDK2 | 1HCK | -7.9 to -7.4 | Not specified | [11][13] |
| Aminodimethylpyrimidinol derivatives | FGFR4 | - | - | Not specified | [14] |
Note: The docking scores and specific interacting residues are often reported differently across various publications. This table provides a qualitative and comparative overview based on the available data. For precise quantitative comparisons, it is essential to perform docking studies under identical conditions and with the same software and scoring functions.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of in silico experiments, a well-defined and rigorously followed protocol is paramount. This section outlines a comprehensive, step-by-step methodology for conducting comparative docking studies of 4,6-dimethylpyrimidin-2-ol derivatives.
Ligand Preparation
The accuracy of the input ligand structure is critical for a successful docking simulation.
-
2D Structure Drawing: Draw the 2D chemical structures of the 4,6-dimethylpyrimidin-2-ol derivatives using chemical drawing software such as ChemDraw.[6]
-
3D Structure Generation and Optimization: Convert the 2D structures into 3D models. Subsequently, perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.
-
File Format Conversion: Save the optimized 3D structures in a format compatible with the chosen docking software (e.g., .mol2, .pdbqt).[13]
Protein Preparation
The target protein structure must be carefully prepared to remove any artifacts from the crystallographic data and to make it suitable for docking.
-
Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7] The choice of the PDB structure is critical; select a high-resolution structure with a co-crystallized ligand if available, as this helps in validating the docking protocol.
-
Protein Clean-up:
-
Remove water molecules and any other heteroatoms that are not relevant to the binding interaction.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate, at a physiological pH.
-
-
Active Site Definition: Identify the binding site (active site) of the protein. This can be done based on the location of the co-crystallized ligand or through literature reports.
Molecular Docking Simulation
This is the core step where the ligand is docked into the active site of the protein.
-
Grid Generation: Define a grid box that encompasses the entire binding site of the protein. The grid defines the space where the docking algorithm will search for favorable binding poses of the ligand.
-
Docking Algorithm and Scoring Function: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and a scoring function to evaluate the binding poses. The scoring function estimates the binding free energy of the ligand-protein complex.
-
Execution of Docking: Run the docking simulation. The software will generate a series of possible binding poses for each ligand, ranked by their docking scores.
Analysis of Docking Results
The final step involves a thorough analysis of the docking results to gain insights into the binding mechanism.
-
Binding Affinity: The docking score provides an estimate of the binding affinity. Lower (more negative) scores generally indicate a more favorable binding.
-
Binding Pose and Interactions: Visualize the top-ranked binding poses to analyze the interactions between the ligand and the protein. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparison with Reference Compound: If a known inhibitor or a co-crystallized ligand is available, compare its docking pose and interactions with those of your derivatives. A successful docking protocol should be able to reproduce the binding mode of the known ligand with a low root-mean-square deviation (RMSD).[9]
Visualization of Workflows and Pathways
Visual representations are crucial for understanding complex scientific workflows and biological pathways. The following diagrams, created using Graphviz, illustrate the molecular docking workflow and a generalized signaling pathway that can be targeted by pyrimidine derivatives.
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking workflow.
Generalized Kinase Signaling Pathway
Caption: A simplified diagram of a kinase signaling pathway often targeted by pyrimidine-based inhibitors.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 4,6-dimethylpyrimidin-2-ol derivatives. The versatility of the pyrimidine scaffold, coupled with the power of in silico drug design, offers a promising avenue for the discovery of novel therapeutics.
Future research in this area should focus on:
-
Expanding the chemical diversity of 4,6-dimethylpyrimidin-2-ol derivatives to explore a wider range of biological targets.
-
Integrating molecular dynamics simulations with docking studies to provide a more dynamic and accurate picture of ligand-protein interactions.[8]
-
Validating in silico predictions with in vitro and in vivo experimental assays to confirm the biological activity of the most promising candidates.
By adhering to rigorous scientific principles and leveraging the power of computational tools, researchers can accelerate the discovery and development of the next generation of pyrimidine-based drugs.
References
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. Available at: [Link]
-
(PDF) Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - ResearchGate. Available at: [Link]
-
Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives - Remedy Publications LLC. Available at: [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available at: [Link]
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed. Available at: [Link]
-
Synthesis and molecular docking of pyrimidine derivatives as antibacterial agents. Available at: [Link]
-
4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - NIH. Available at: [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 | Semantic Scholar. Available at: [Link]
-
Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC - PubMed Central. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. Available at: [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PubMed. Available at: [Link]
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available at: [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - ResearchGate. Available at: [Link]
-
Dihydropyrimidine derivatives as MDM2 inhibitors - PubMed. Available at: [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. researchgate.net [researchgate.net]
- 8. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydropyrimidine derivatives as MDM2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) for Handling 4,6-Dimethylpyrimidin-2-ol Hydrochloride
[1][2]
Executive Summary: Operational Safety at a Glance
Compound Identity: 4,6-Dimethylpyrimidin-2-ol hydrochloride Chemical Context: An acidic salt of a hydroxypyrimidine derivative. Primary Hazard: Acidic hydrolysis upon contact with moisture (mucous membranes, perspiration), leading to chemical irritation or burns.
The following table summarizes the mandatory PPE configuration for standard laboratory handling (mg to g scale).
| Protection Zone | Mandatory Equipment | Technical Specification (Minimum) |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ / EN 166 (Indirect venting required; Safety glasses are insufficient for acidic powders). |
| Dermal (Hands) | Double Nitrile Gloves | Outer: 5 mil (0.12 mm) Nitrile.Inner: Standard 4 mil Nitrile.Latex is not recommended due to variable acid resistance. |
| Respiratory | Engineering Control First | Fume Hood (Face velocity: 80–100 fpm).If hood unavailable: N95/P100 Particulate Respirator . |
| Body | Lab Coat & Closed Shoes | 100% Cotton or chemically resistant synthetic (Tyvek) for larger scale (>100g). |
Risk Assessment & Hazard Mechanics
As a Senior Application Scientist, it is critical to look beyond the generic "Irritant" label. While the free base (4,6-Dimethylpyrimidin-2-ol) is often classified as a mild irritant [1], the hydrochloride salt significantly alters the safety profile.
The Mechanism of Injury
The hydrochloride moiety introduces a risk of hydrolysis . Upon contact with moisture—such as perspiration on the skin, lacrimal fluid in the eyes, or mucosal lining of the respiratory tract—the salt can dissociate, potentially releasing hydrochloric acid (HCl) locally.
-
Inhalation: The compound is a solid powder.[1] Airborne dust is the primary vector. Inhalation causes immediate irritation to the upper respiratory tract due to local acidification.
-
Ocular: High risk.[1][2][3][4][5] The fine powder can bypass standard safety glass gaps. Contact causes severe stinging and potential corneal etching if not irrigated immediately.
-
Dermal: Prolonged contact, especially under occlusion (e.g., inside a contaminated glove), can cause chemical burns.
The PPE Shield: Technical Selection Logic
A. Respiratory Protection (The First Line of Defense)
Protocol: All open handling (weighing, transfer) must occur inside a certified chemical fume hood.
-
Why: Engineering controls are superior to wearable PPE. A fume hood prevents the "acidic dust cloud" from entering the breathing zone.
-
Contingency: If weighing must occur on an open bench (not recommended), a fitted N95 or P100 respirator is mandatory to capture particulates.
B. Ocular Protection (Zero Tolerance for Gaps)
Protocol: Indirect-vent chemical splash goggles.
-
Why: Standard safety glasses allow air exchange around the temples. Fine, hygroscopic powders like this hydrochloride salt can entrain in air currents and settle behind glasses. Goggles provide a sealed environment.
C. Dermal Protection (Permeation Logic)
Protocol: Double-gloving with Nitrile.
-
Layer 1 (Inner): Standard examination nitrile (4 mil). Acts as a second skin.
-
Layer 2 (Outer): Extended cuff nitrile (5 mil+).
-
Technique: Inspect gloves for "pinholes" by inflating them with air before donning. Change the outer pair immediately after any splash or visible powder accumulation.
-
Rationale: Nitrile offers excellent resistance to weak acids and organic bases. Double gloving allows you to strip a contaminated outer glove without exposing skin.
Operational Workflow: Safe Handling Logic
The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.
Figure 1: Operational decision logic for handling acidic organic salts. Note the critical checkpoint regarding fume hood availability.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Airflow Check: Verify fume hood face velocity is between 80-100 fpm.
-
Neutralization Prep: Prepare a small beaker of saturated Sodium Bicarbonate (
) solution. Keep this nearby to neutralize any spills immediately. -
Static Control: Pyrimidine powders can be static-prone. Use an anti-static gun on the weighing boat if available to prevent "jumping" powder.
Phase 2: Transfer & Solubilization
-
Don PPE: Goggles first, then lab coat, then gloves (over the cuffs).
-
Weighing: Open the container only inside the hood. Transfer slowly to avoid dust generation.
-
Dissolution: If dissolving in water or alcohol, add the solid to the solvent slowly.
-
Note: The dissolution of hydrochloride salts is often slightly exothermic.
-
Phase 3: Decontamination & Disposal
-
Surface Decon: Wipe the balance area with a paper towel soaked in the
solution prepared earlier. This neutralizes invisible acidic residues. -
Waste:
-
Solid Waste: Dispose of contaminated paper towels and gloves in the solid hazardous waste bin.
-
Liquid Waste: If in solution, dispose in the "Acidic Organic" waste stream (if pH < 2) or General Organic stream, depending on solvent.
-
-
Doffing: Remove outer gloves inside the hood. Remove goggles last, outside the lab.
Emergency Response
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The hydrochloride salt requires thorough irrigation to restore ocular pH.
-
Skin Contact: Brush off dry powder before wetting (to prevent concentrated acid formation on skin), then wash with soap and copious water.
-
Spill (Solid): Cover with weak base (Sodium Carbonate or Bicarbonate) to neutralize, then sweep up. Do not dry sweep without respiratory protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
